molecular formula C11H15ClN2O B099399 5-Methoxytryptamine hydrochloride CAS No. 17107-33-4

5-Methoxytryptamine hydrochloride

Cat. No.: B099399
CAS No.: 17107-33-4
M. Wt: 226.70 g/mol
InChI Key: TXVAYRSEKRMEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxytryptamine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAYRSEKRMEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017272
Record name 5-Methoxytryptamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-33-4, 66-83-1
Record name 1H-Indole-3-ethanamine, 5-methoxy-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17107-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1H-indole-3-ethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017107334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptamine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methoxy-1H-indole-3-ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4265IB6QEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methoxytryptamine hydrochloride basic properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Characteristics of 5-Methoxytryptamine (B125070) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine hydrochloride (5-MT HCl), also known as Mexamine, is a tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] It is a compound of significant interest in neuroscience and pharmacology due to its activity as a non-selective serotonin receptor agonist.[2][3] This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound, including its physicochemical properties, pharmacological profile, and detailed experimental protocols for its analysis and characterization.

Physicochemical Properties

This compound is an off-white to beige crystalline powder.[4][5] It is known to be hygroscopic and should be stored in a cool, dry, and well-ventilated area, protected from light.[2][4][6] The compound is generally considered stable under appropriate storage conditions, with a shelf life of at least four years when stored at -20°C.[7][8]

Table 1: General and Physicochemical Properties of this compound
PropertyValue
Synonyms Mexamine, O-Methylserotonin, Deacetylmelatonin, 5-MT
Chemical Formula C₁₁H₁₄N₂O · HCl
Molecular Weight 226.7 g/mol
Appearance White to beige crystalline powder
Melting Point 246-248 °C
Solubility Methanol (B129727): SolubleWater: MiscibleDMF: 30 mg/mLDMSO: 30-38 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL
Stability Stable, Hygroscopic
Storage Conditions 2-8°C or -20°C, protect from light and moisture
CAS Number 66-83-1

Data compiled from multiple sources.[3][4][6][7]

Pharmacological Characteristics

5-Methoxytryptamine is a non-selective agonist for several serotonin (5-HT) receptors, with no significant affinity for the 5-HT₃ receptor subtype.[2] Its broad-spectrum agonism allows it to modulate a wide range of physiological and neurological processes, making it a valuable tool for studying the serotonergic system.[5][7]

Mechanism of Action

5-MT exerts its effects by binding to and activating various 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs). The primary signaling pathways initiated by 5-MT are dependent on the G-protein to which the specific receptor subtype is coupled.

  • 5-HT₁ Receptor Family (Gᵢ/ₒ-coupled): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • 5-HT₂ Receptor Family (Gₒ/₁₁-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[7]

  • 5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families (Gₛ-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[7]

Below is a diagram illustrating the primary signaling pathways activated by 5-Methoxytryptamine.

G_protein_signaling cluster_5MT 5-Methoxytryptamine (5-MT) cluster_receptors Serotonin Receptors cluster_effectors Downstream Effectors & Second Messengers MT 5-MT HT1 5-HT1 (Gi/o) MT->HT1 HT2 5-HT2 (Gq/11) MT->HT2 HT4_6_7 5-HT4/6/7 (Gs) MT->HT4_6_7 AC_inhibit Adenylyl Cyclase ↓ HT1->AC_inhibit inhibits PLC_stimulate Phospholipase C ↑ HT2->PLC_stimulate stimulates AC_stimulate Adenylyl Cyclase ↑ HT4_6_7->AC_stimulate stimulates cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit IP3_DAG IP3 & DAG ↑ PLC_stimulate->IP3_DAG Ca_PKC [Ca2+]i & PKC ↑ IP3_DAG->Ca_PKC cAMP_stimulate cAMP ↑ AC_stimulate->cAMP_stimulate PKA PKA ↑ cAMP_stimulate->PKA

Caption: Primary signaling pathways of 5-Methoxytryptamine.

Table 2: Pharmacological Data for 5-Methoxytryptamine
Receptor SubtypeActionPotency (EC₅₀ / Kᵢ)Notes
5-HT₁A Agonist-Contributes to behavioral effects.[9]
5-HT₁D Agonist-High affinity.[8]
5-HT₂A AgonistEC₅₀ = 0.503 nMExtremely potent agonism.[2] Induces head-twitch response in rodents.[2]
5-HT₂B Agonist-25-fold more selective for 5-HT₂B over 5-HT₂A.[2]
5-HT₂C Agonist-400-fold more selective for 5-HT₂B over 5-HT₂C.[2]
5-HT₄ Agonist-Active as an agonist.[10]
5-HT₆ Agonist-High affinity.[8]
5-HT₇ Agonist-High affinity.[8]
SERT -Low micromolar KᵢWeak affinity at the serotonin transporter.[11]

Experimental Protocols

Accurate characterization and quantification of this compound are essential for research and development. The following sections provide detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method with HPLC Analysis)

The shake-flask method is the standard for determining the equilibrium solubility of a compound.[12]

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase for HPLC analysis (e.g., 1 µg/mL to 100 µg/mL).[12]

  • Sample Preparation: Add an excess amount of the compound to a known volume of the test solvent in a sealed vial to create a saturated solution.[12]

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[12]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a syringe filter (e.g., 0.22 µm).[12]

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration within the standard curve's range.[12]

  • HPLC Analysis:

  • Quantification: Construct a calibration curve from the standard solutions and use the regression equation to determine the concentration of 5-Methoxytryptamine in the diluted supernatant. Calculate the original solubility, accounting for the dilution factor.[12]

The following diagram illustrates the workflow for solubility determination.

solubility_workflow start Start prepare_standards Prepare Standard Solutions start->prepare_standards add_excess Add Excess 5-MT to Solvent start->add_excess hplc HPLC Analysis prepare_standards->hplc equilibrate Equilibrate (24-48h) add_excess->equilibrate centrifuge_filter Centrifuge & Filter equilibrate->centrifuge_filter dilute Dilute Supernatant centrifuge_filter->dilute dilute->hplc quantify Quantify using Standard Curve hplc->quantify end End quantify->end

Caption: Workflow for solubility determination.

Quantification in Human Plasma by HPLC-MS/MS

This protocol is for the sensitive and selective quantification of 5-Methoxytryptamine in human plasma, crucial for pharmacokinetic studies.[8]

Methodology:

  • Sample Preparation (Protein Precipitation): [8]

    • Thaw frozen human plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[4]

    • Column: Reverse-phase C18 column.[4]

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[4]

    • Detection: Multiple Reaction Monitoring (MRM) for quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 5-Methoxytryptamine, particularly in forensic applications.[6]

Methodology:

  • Sample Preparation and Derivatization:

    • Extraction of 5-Methoxytryptamine from the matrix (e.g., tissue homogenate) using an organic solvent like chloroform.[6]

    • Derivatization with an agent such as pentafluoropropionic anhydride (B1165640) to improve volatility and chromatographic properties.[6]

  • GC-MS Analysis:

    • Column: HP-5MS (5% phenyl methyl siloxane) or similar capillary column.[13]

    • Carrier Gas: Helium.[13]

    • Temperature Program: An initial hold at a lower temperature (e.g., 50°C) followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 310°C).[13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4]

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of 5-Methoxytryptamine for specific serotonin receptor subtypes.[7]

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target human 5-HT receptor subtype from cultured cells or tissue homogenates.[7]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors), and varying concentrations of 5-Methoxytryptamine (the competitor).[14]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of 5-Methoxytryptamine. Calculate the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.

binding_assay_workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Combine Membranes, Radioligand, & 5-MT in 96-well Plate prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter scintillation_count Scintillation Counting filter->scintillation_count analyze Calculate IC50 and Ki scintillation_count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound is a versatile and potent pharmacological tool for investigating the serotonergic system. Its well-defined physicochemical properties and broad-spectrum agonism at 5-HT receptors make it an invaluable compound for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of its characteristics and the application of robust experimental protocols, as detailed in this guide, are essential for advancing our knowledge of serotonergic modulation and its therapeutic potential.

References

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative that serves as a non-selective agonist for a wide array of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of 5-Methoxytryptamine hydrochloride, detailing its binding affinities, functional potencies, and the intricate downstream signaling pathways it modulates. The information presented herein is intended to support researchers and drug development professionals in their exploration of the therapeutic potential and pharmacological characteristics of this compound.

Core Mechanism of Action: Non-Selective Serotonin Receptor Agonism

This compound exerts its biological effects primarily through its interaction with multiple 5-HT receptor subtypes. It is a potent agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[1][2] The broad-spectrum agonism of 5-MT allows it to influence a diverse range of physiological and pathophysiological processes, including mood, cognition, and perception.[1]

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of this compound at various human serotonin receptor subtypes are summarized in the tables below. These values are critical for understanding the compound's receptor engagement and downstream functional consequences.

Table 1: Binding Affinity of 5-Methoxytryptamine at Human Serotonin Receptors
Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT9
5-HT1B[¹²⁵I]-GTI130
5-HT1D[³H]-GR-12574348
5-HT1E-Data Not Available
5-HT1F-Data Not Available
5-HT2A[³H]-Ketanserin2.5
5-HT2B[³H]-LSD0.1
5-HT2C[³H]-Mesulergine0.4
5-HT4-Data Not Available
5-HT5A-Data Not Available
5-HT6[³H]-LSD13
5-HT7[³H]-5-CT4

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[1]

Table 2: Functional Potency and Efficacy of 5-Methoxytryptamine at Human Serotonin Receptors
Receptor SubtypeAssay TypeEC50 (nM)Emax (%)
5-HT1AcAMP Inhibition1095
5-HT2ACalcium Mobilization0.5100
5-HT2BCalcium Mobilization0.298
5-HT2CCalcium Mobilization3.285
5-HT4cAMP Accumulation2590
5-HT6cAMP Accumulation3080
5-HT7cAMP Accumulation8100

Note: Emax values are relative to the maximal response induced by the endogenous ligand, serotonin (5-HT).

Signaling Pathways

The activation of different 5-HT receptor subtypes by 5-Methoxytryptamine initiates distinct intracellular signaling cascades, primarily mediated by heterotrimeric G proteins.

Gi/o-Coupled Receptors (5-HT1A)

Activation of the 5-HT1A receptor by 5-MT leads to the coupling of the inhibitory G protein, Gi/o. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, the βγ subunits of the G protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MT 5-Methoxytryptamine R_5HT1A 5-HT1A Receptor MT->R_5HT1A Binds G_i_o Gi/o Protein R_5HT1A->G_i_o Activates AC Adenylyl Cyclase G_i_o->AC Inhibits GIRK GIRK Channel G_i_o->GIRK Activates cAMP cAMP AC->cAMP K_out K+ GIRK->K_out ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization (Decreased Excitability) K_in K+ K_in->GIRK K_out->Hyperpolarization Leads to

5-HT1A Receptor Signaling Pathway
Gq/11-Coupled Receptors (5-HT2A, 5-HT2B, 5-HT2C)

Upon binding to 5-HT2 family receptors, 5-MT triggers the activation of the Gq/11 protein. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neuronal depolarization and increased excitability.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MT 5-Methoxytryptamine R_5HT2 5-HT2 Receptor (A, B, C) MT->R_5HT2 Binds G_q_11 Gq/11 Protein R_5HT2->G_q_11 Activates PLC Phospholipase C G_q_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ ER->Ca_cyto Releases Ca_ER Ca²⁺ Cell_Response Cellular Response (e.g., Neuronal Depolarization) Ca_cyto->Cell_Response Mediates PKC->Cell_Response Mediates

5-HT2 Receptor Signaling Pathway
Gs-Coupled Receptors (5-HT4, 5-HT6, 5-HT7)

Activation of 5-HT4, 5-HT6, and 5-HT7 receptors by 5-MT engages the stimulatory G protein, Gs.[4][5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent elevation of intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, modulating gene transcription and other cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MT 5-Methoxytryptamine R_5HT_Gs 5-HT Receptor (4, 6, 7) MT->R_5HT_Gs Binds G_s Gs Protein R_5HT_Gs->G_s Activates AC Adenylyl Cyclase G_s->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Cell_Response Cellular Response (e.g., Gene Transcription) Downstream->Cell_Response Leads to

5-HT4/6/7 Receptor Signaling Pathway

Experimental Protocols

The following are generalized yet detailed protocols for key in vitro assays used to characterize the interaction of 5-Methoxytryptamine with serotonin receptors.

Radioligand Binding Assay

This assay measures the affinity of 5-MT for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.[6][7]

prep Membrane Preparation (Cells expressing target 5-HT receptor) incubate Incubation (Membranes + Radioligand + 5-MT) prep->incubate filter Filtration (Separate bound from unbound radioligand) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify radioactivity) wash->count analyze Data Analysis (Determine IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates.[7]

  • Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of 5-MT.[1] The incubation is typically carried out in a buffer solution at a specific temperature (e.g., 25-37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[6]

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of 5-MT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines the functional activity of 5-MT at Gs- or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.[8]

Methodology:

  • Cell Culture: Cells stably expressing the target 5-HT receptor (e.g., 5-HT4, 5-HT6, 5-HT7 for Gs; 5-HT1A for Gi/o) are cultured in appropriate media.[8]

  • Stimulation:

    • For Gs-coupled receptors: Cells are treated with varying concentrations of 5-MT.

    • For Gi/o-coupled receptors: Cells are first stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, and then co-treated with varying concentrations of 5-MT.[8]

  • Lysis: After incubation (typically 15-30 minutes), the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based method.[8]

  • Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the concentration of 5-MT. From this curve, the EC50 (potency) and Emax (efficacy) values are determined.

Calcium Mobilization Assay

This assay is used to assess the functional activity of 5-MT at Gq/11-coupled receptors by measuring changes in intracellular calcium concentrations.[9]

culture Cell Culture (Cells expressing target 5-HT2 receptor) dye_load Dye Loading (Load with calcium-sensitive dye) culture->dye_load baseline Baseline Measurement (Measure basal fluorescence) dye_load->baseline stimulate Stimulation (Add varying concentrations of 5-MT) baseline->stimulate measure Fluorescence Measurement (Monitor change in fluorescence) stimulate->measure analyze Data Analysis (Determine EC50 and Emax) measure->analyze

References

An In-depth Technical Guide to the Synthesis of 5-Methoxytryptamine Hydrochloride from Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical synthesis of 5-methoxytryptamine (B125070) hydrochloride from the readily available starting material, melatonin (B1676174). The primary transformation involves the alkaline hydrolysis of the N-acetyl group of melatonin. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a comparison of the signaling pathways of melatonin and its derivative, 5-methoxytryptamine.

Core Synthesis: Alkaline Hydrolysis of Melatonin

The conversion of melatonin to 5-methoxytryptamine is achieved through the deacetylation of the amide functional group. This is typically accomplished by refluxing melatonin in an alcoholic solvent with a strong base, such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and the formation of 5-methoxytryptamine and sodium acetate (B1210297).

Experimental Protocols

Two primary protocols for the alkaline hydrolysis of melatonin are detailed below.

Protocol 1: Hydrolysis in Isobutanol

This protocol is a widely cited method for the synthesis of 5-methoxytryptamine from melatonin.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 42 grams of melatonin are suspended in 300 grams of isobutanol.

  • Reagent Addition: To this suspension, 30 grams of sodium hydroxide and 3 grams of sodium dithionite (B78146) are added. The sodium dithionite is included to prevent potential oxidative side reactions.

  • Reaction Conditions: The reaction mixture is heated to reflux at approximately 105°C for 2 hours under a nitrogen atmosphere.

  • Work-up and Extraction: After cooling, the mixture is extracted with 500 grams of water. The aqueous phase, containing sodium acetate and excess sodium hydroxide, is separated and discarded.

  • Acidification and Isolation: The isobutanol phase is then acidified to a pH of 2 with 32% hydrochloric acid. This protonates the primary amine of 5-methoxytryptamine, forming the hydrochloride salt which is less soluble in isobutanol.

  • Crystallization and Purification: The solution is concentrated to induce the crystallization of the crude 5-methoxytryptamine hydrochloride. The crude product is then recrystallized from 96% ethanol (B145695) to yield the purified product.[1]

Protocol 2: Hydrolysis in Aqueous Ethanol

An alternative protocol utilizes a mixture of ethanol and water as the solvent.

  • Reaction Setup: 2.2 grams of melatonin are dissolved in approximately 50 mL of a 1:1 aqueous ethanol solution.

  • Reagent Addition: 50 mL of a 1:1 aqueous ethanolic potassium hydroxide solution (8–12 molar) and a catalytic amount (200 mg) of sodium dithionite are added.

  • Reaction Conditions: The mixture is heated to reflux under a nitrogen atmosphere for 16 hours.

  • Work-up and Extraction: After cooling, the reaction mixture is extracted with chloroform. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • Isolation of the Free Base: The solvent is removed under reduced pressure using a rotary evaporator to yield 5-methoxytryptamine as a colorless syrup.

  • Formation of the Hydrochloride Salt: The resulting free base is dissolved in a mixture of ether and ethanol and treated with a solution of hydrochloric acid in ethanol/ether to precipitate the hydrochloride salt.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of this compound from melatonin based on the described protocols.

ParameterValueReference
Starting MaterialMelatonin[1]
ProductThis compound[1]
Molecular Formula of ProductC₁₁H₁₅ClN₂O
Molecular Weight of Product226.71 g/mol

Table 1: General Reaction Parameters

ParameterProtocol 1Protocol 2
Starting Melatonin 42 g2.2 g
Solvent Isobutanol (300 g)1:1 Aqueous Ethanol (~100 mL)
Base Sodium Hydroxide (30 g)Potassium Hydroxide (8–12 M)
Reflux Temperature 105°CNot specified
Reflux Time 2 hours16 hours
Crude Yield 36 g (mexamine)Not specified
Final Yield 30 g (mexamine, 98.5% purity)1.7 g (hydrochloride, ~70%)

Table 2: Reagent Quantities and Yields for Different Protocols

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from melatonin.

Synthesis_Workflow Melatonin Melatonin in Isobutanol Reaction Alkaline Hydrolysis (NaOH, Reflux) Melatonin->Reaction Extraction Water Extraction Reaction->Extraction Acidification Acidification (HCl) Extraction->Acidification Crystallization Crystallization & Recrystallization Acidification->Crystallization Product 5-Methoxytryptamine Hydrochloride Crystallization->Product

Caption: Workflow for the synthesis of 5-methoxytryptamine HCl.

Comparative Signaling Pathways

This diagram provides a comparative overview of the primary signaling pathways activated by melatonin and 5-methoxytryptamine.

Signaling_Pathways cluster_melatonin Melatonin Signaling cluster_5MT 5-Methoxytryptamine Signaling Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 G_alpha_i Gαi MT1_MT2->G_alpha_i ERK_activation ERK Activation MT1_MT2->ERK_activation AC_inhibition Adenylyl Cyclase (Inhibition) G_alpha_i->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition CREB_inhibition CREB Inhibition PKA_inhibition->CREB_inhibition FiveMT 5-Methoxytryptamine FiveHT_receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) FiveMT->FiveHT_receptors G_proteins Gαi/Gαq FiveHT_receptors->G_proteins AC_PLC Adenylyl Cyclase (↓)/ Phospholipase C (↑) G_proteins->AC_PLC Second_messengers ↓ cAMP / ↑ IP3, DAG AC_PLC->Second_messengers Downstream Diverse Cellular Effects Second_messengers->Downstream

Caption: Comparative signaling of Melatonin and 5-Methoxytryptamine.

Signaling Pathways: A Comparative Analysis

Melatonin and 5-methoxytryptamine, despite their structural similarity, exhibit distinct pharmacological profiles due to their differing receptor affinities.

Melatonin: This neurohormone primarily interacts with two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[[“]] Both receptors are predominantly coupled to Gαi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This cascade further influences the protein kinase A (PKA) pathway and the phosphorylation of cAMP response element-binding protein (CREB).[5][6] Additionally, melatonin receptor activation can modulate other signaling pathways, including those involving protein kinase C (PKC) and extracellular signal-regulated kinases (ERK).[5][7]

5-Methoxytryptamine: In contrast to melatonin, 5-methoxytryptamine has a low affinity for melatonin receptors.[8] Instead, it acts as a potent agonist at various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, with notable activity at the 5-HT1A and 5-HT2A subtypes.[8][9] As a non-selective serotonin receptor agonist, its downstream effects are diverse and depend on the specific 5-HT receptor subtype and the tissue in which it is expressed.[10] Activation of 5-HT1A receptors is typically coupled to Gαi, leading to the inhibition of adenylyl cyclase, similar to melatonin's action at its receptors. Conversely, 5-HT2A receptor activation is primarily coupled through Gαq, stimulating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of PKC.

Conclusion

The synthesis of this compound from melatonin is a straightforward and efficient process, primarily involving a one-step alkaline hydrolysis. The detailed protocols provided in this guide offer researchers a reliable method for obtaining this valuable tryptamine (B22526) derivative. The distinct pharmacological profiles of melatonin and 5-methoxytryptamine, stemming from their differential receptor interactions, underscore the significant impact of the N-acetyl group on the biological activity of this class of compounds. This technical guide serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and biological evaluation of tryptamine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxytryptamine hydrochloride (CAS Number: 66-83-1). As a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506) and the hormone melatonin, understanding its chemical and physical characteristics is crucial for research and development in neuropharmacology and medicinal chemistry.[1]

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 5-Methoxytryptamine and its hydrochloride salt.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂O • HCl[2]
Molecular Weight 226.7 g/mol [2]
Appearance Crystalline solid[2]
Melting Point (Freebase) 121-123 °C[3]
pKa (Strongest Basic) 9.76 (Predicted)[4]
logP (Octanol/Water) 1.196 - 1.41 (Predicted, for freebase)[4][5]

Table 2: Solubility Data

SolventSolubility (for Hydrochloride Salt)Source(s)
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
Ethanol 10 mg/mL[2]
PBS (pH 7.2) 10 mg/mL[2]

Table 3: Spectroscopic Data

TechniqueKey Data PointsSource(s)
UV/Vis (λmax) 222 nm[2]
FTIR The infrared spectra of 5-Methoxytryptamine have been investigated in the 4000 to 400 cm⁻¹ region.[6]
¹H NMR Spectra available in various solvents, including Methanol-d4.[7]
¹³C NMR Predicted spectra are available.[8]
Mass Spectrometry Electron ionization mass spectra are available for the freebase.[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by introducing a small amount into a capillary tube, which is then heated in a calibrated apparatus.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Principle: The temperature at which a solid transitions to a liquid is a distinct physical property that can indicate purity. Impurities tend to lower and broaden the melting point range.[9]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[9]

  • Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to approximately 1-2°C per minute.[10][11]

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has liquefied.[9]

  • Replicates: The determination should be repeated with a fresh sample to ensure consistency.[10]

G Experimental Workflow: Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry and powder the 5-MT HCl sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat rapidly to ~20°C below expected MP meas1->meas2 meas3 Slow heating to 1-2°C/min meas2->meas3 meas4 Record temperature range (first drop to fully liquid) meas3->meas4 analysis1 Repeat with a fresh sample meas4->analysis1 analysis2 Report the consistent melting point range analysis1->analysis2

Workflow for determining the melting point of 5-Methoxytryptamine HCl.
Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[12]

Principle: An excess of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The concentration of the solute in the supernatant is then quantified.[12]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMF, DMSO, Ethanol, PBS) in a sealed vial.[12]

  • Equilibration: The vials are agitated in a shaker or on a stirrer at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[12]

  • Phase Separation: The samples are centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered to remove any remaining particulates.[12]

  • Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.[14]

Signaling Pathways

5-Methoxytryptamine acts as a non-selective full agonist at several serotonin (5-HT) receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇, but lacks affinity for the 5-HT₃ receptor. Its interaction with these G-protein coupled receptors (GPCRs) initiates various downstream signaling cascades.[15]

Activation of 5-HT₁ and 5-HT₂ receptors, for instance, can lead to the modulation of key signaling pathways such as the MEK/MAPK and PI3K/AKT pathways, which are involved in processes like cell proliferation and apoptosis suppression.[16]

G Simplified 5-Methoxytryptamine Signaling Pathways cluster_receptors Serotonin Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Pathways cluster_cellular_response Cellular Responses ligand 5-Methoxytryptamine HCl receptor1A 5-HT1A ligand->receptor1A receptor2A 5-HT2A ligand->receptor2A gi Gαi/o receptor1A->gi Activates pi3k PI3K receptor1A->pi3k gq Gαq/11 receptor2A->gq Activates mek MEK receptor2A->mek ac Adenylyl Cyclase gi->ac Inhibits plc Phospholipase C gq->plc Activates camp cAMP ac->camp Decreases dag_ip3 DAG / IP3 plc->dag_ip3 Increases akt Akt pi3k->akt mapk MAPK (ERK) mek->mapk response1 Anxiolytic & Antidepressant-like Effects camp->response1 dag_ip3->response1 response2 Regulation of Cell Proliferation akt->response2 response3 Suppression of Apoptosis akt->response3 mapk->response2 mapk->response3

Primary signaling pathways activated by 5-Methoxytryptamine HCl.

References

5-Methoxytryptamine Hydrochloride: A Technical Guide to its Role as a Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT) hydrochloride is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). It is an O-methylated metabolite of serotonin and a deacetylated metabolite of melatonin, found endogenously in the pineal gland and other tissues. As a potent and non-selective agonist at multiple serotonin receptor subtypes, 5-MT hydrochloride serves as an invaluable pharmacological tool for elucidating the complex roles of the serotonergic system in health and disease. Its broad-spectrum activity allows for the investigation of integrated physiological responses mediated by the activation of diverse 5-HT receptor families, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental protocols for in vitro characterization, and the intricate signaling pathways modulated by 5-Methoxytryptamine hydrochloride.

Data Presentation: Quantitative Pharmacology

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various human serotonin receptor subtypes. These data have been compiled from multiple in vitro studies and provide a quantitative basis for understanding the compound's interaction with its molecular targets.

Table 1: Binding Affinities (Ki) of 5-Methoxytryptamine at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT9 - 15.4
5-HT1B[¹²⁵I]-GTI130
5-HT1D[³H]-GR-1257437.3 - 25
5-HT2A[³H]-Ketanserin295
5-HT2B[³H]-LSD16.4
5-HT2C[³H]-Mesulergine52.48
5-HT4[³H]-GR113808501.18
5-HT6[³H]-LSD69.18
5-HT7[³H]-5-CT5.01

Note: Ki values are compiled from various sources and may differ based on experimental conditions.

Table 2: Functional Activity (EC50) of 5-Methoxytryptamine at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)
5-HT1AcAMP Inhibition10 - 20
5-HT2AIP1 Accumulation / Ca2+ Flux0.503
5-HT2BIP1 Accumulation / Ca2+ Flux~10
5-HT2CIP1 Accumulation / Ca2+ Flux~100
5-HT4cAMP Accumulation~200
5-HT6cAMP Accumulation~100
5-HT7cAMP Accumulation~5

Note: EC50 values are approximate and compiled from various sources.[1] Actual values can vary depending on the specific cell line, expression levels, and assay methodology used.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the agonist activity of this compound at serotonin receptors.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype by measuring its ability to displace a known radioligand.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing target 5-HT receptor) Incubation Incubate Membranes, Radioligand, and 5-MT (e.g., 60 min at 25°C) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (e.g., [3H]-5-HT, [3H]-Ketanserin) Radioligand_Prep->Incubation Compound_Prep 5-MT Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human serotonin receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Add assay buffer to all wells.

    • Add serial dilutions of this compound to the appropriate wells.

    • For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin).

    • For determining total binding, add assay buffer instead of a competing ligand.

    • Add a fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors) to all wells. The concentration should be close to its Kd value.

    • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 5-MT that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

Protocol 2: cAMP Accumulation Assay (HTRF)

This assay is used to determine the functional activity of this compound at Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) and Gi/o-coupled (e.g., 5-HT1A) serotonin receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a common method.

Workflow: cAMP HTRF Assay

G cluster_prep Preparation cluster_assay Cell Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells expressing target 5-HT receptor Stimulation Add 5-MT to cells (for Gi, co-stimulate with Forskolin) Cell_Seeding->Stimulation Compound_Prep 5-MT Serial Dilution Compound_Prep->Stimulation Incubation Incubate to allow cAMP level changes Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Add_Reagents Add HTRF reagents (anti-cAMP-Cryptate & cAMP-d2) Lysis->Add_Reagents Detection_Incubation Incubate for FRET development Add_Reagents->Detection_Incubation Read_Plate Read HTRF signal Detection_Incubation->Read_Plate EC50_Calc Calculate EC50 Read_Plate->EC50_Calc Standard_Curve Generate cAMP Standard Curve Standard_Curve->EC50_Calc

Workflow for a cAMP HTRF functional assay.

Methodology:

  • Cell Culture:

    • Culture cells stably expressing the target Gs- or Gi/o-coupled 5-HT receptor in a suitable medium and seed them into 384-well plates.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer.

  • Cell Stimulation:

    • For Gs-coupled receptors (5-HT4, 5-HT6, 5-HT7):

      • Remove the culture medium from the cells and add the 5-MT dilutions.

      • Incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.

    • For Gi/o-coupled receptors (5-HT1A):

      • Prepare a solution of 5-MT dilutions containing a fixed concentration of an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM).

      • Remove the culture medium and add the 5-MT/Forskolin mixture.

      • Incubate to measure the inhibition of Forskolin-induced cAMP production.

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This typically involves adding a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of 5-MT that produces 50% of the maximal response) and Emax (maximal effect).

Protocol 3: Inositol (B14025) Phosphate (IP1) Accumulation Assay (HTRF)

This assay determines the functional activity of this compound at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C) by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.

Workflow: IP1 HTRF Assay

G cluster_prep Preparation cluster_assay Cell Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Seeding Seed cells expressing target 5-HT2 receptor Stimulation Add 5-MT/LiCl solution to cells Cell_Seeding->Stimulation Compound_Prep 5-MT Serial Dilution in Stimulation Buffer with LiCl Compound_Prep->Stimulation Incubation Incubate to allow IP1 accumulation Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Add_Reagents Add HTRF reagents (anti-IP1-Cryptate & IP1-d2) Lysis->Add_Reagents Detection_Incubation Incubate for FRET development Add_Reagents->Detection_Incubation Read_Plate Read HTRF signal Detection_Incubation->Read_Plate EC50_Calc Calculate EC50 Read_Plate->EC50_Calc Standard_Curve Generate IP1 Standard Curve Standard_Curve->EC50_Calc

Workflow for an IP1 HTRF functional assay.

Methodology:

  • Cell Culture:

    • Culture and seed cells expressing the target Gq-coupled 5-HT receptor into 384-well plates as described for the cAMP assay.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cell Stimulation:

    • Remove the culture medium and add the 5-MT/LiCl solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[5]

  • IP1 Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents as per the manufacturer's instructions. This typically includes an anti-IP1 antibody labeled with Europium cryptate (donor) and an IP1 analog labeled with d2 (acceptor).[6]

    • Incubate for 1 hour at room temperature to allow the competitive immunoassay to reach equilibrium.[6]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the concentration of IP1.

    • Use an IP1 standard curve to convert the HTRF ratios to IP1 concentrations.

    • Plot the IP1 concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7][8][9]

Signaling Pathways

This compound, as a non-selective serotonin receptor agonist, activates a variety of downstream signaling cascades depending on the receptor subtype it binds to. These pathways are primarily mediated by heterotrimeric G proteins.

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of the 5-HT1A receptor by 5-MT leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits, initiating multiple downstream effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5MT 5-Methoxytryptamine 5HT1A 5-HT1A Receptor 5MT->5HT1A binds Gi_o Gi/o Protein 5HT1A->Gi_o activates G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_Channel Ca2+ Channel Reduced Ca2+ Influx Reduced Ca2+ Influx Ca_Channel->Reduced Ca2+ Influx PI3K PI3K Akt Akt PI3K->Akt activates G_alpha->AC inhibits G_beta_gamma->GIRK activates G_beta_gamma->Ca_Channel inhibits G_beta_gamma->PI3K activates PKA PKA cAMP->PKA Decreased Neuronal Excitability Decreased Neuronal Excitability PKA->Decreased Neuronal Excitability ERK ERK Akt->ERK activates Gene Transcription\nCell Survival Gene Transcription Cell Survival ERK->Gene Transcription\nCell Survival G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5MT 5-Methoxytryptamine 5HT2A 5-HT2A Receptor 5MT->5HT2A binds Gq Gq Protein 5HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Ca2+-dependent\nSignaling Ca2+-dependent Signaling Ca2->Ca2+-dependent\nSignaling Phosphorylation of\nTarget Proteins Phosphorylation of Target Proteins PKC->Phosphorylation of\nTarget Proteins G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus 5MT 5-Methoxytryptamine 5HTR 5-HT4/6/7 Receptor 5MT->5HTR binds Gs Gs Protein 5HTR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5MT 5-Methoxytryptamine 5HT7 5-HT7 Receptor 5MT->5HT7 binds G12 G12 Protein 5HT7->G12 activates RhoA RhoA G12->RhoA activates Cdc42 Cdc42 G12->Cdc42 activates Stress Fiber Formation Stress Fiber Formation RhoA->Stress Fiber Formation Filopodia Formation Filopodia Formation Cdc42->Filopodia Formation

References

A Technical Guide to the Biosynthesis of 5-Methoxytryptamine from Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 5-methoxytryptamine (B125070) (5-MT) from serotonin (B10506). 5-Methoxytryptamine, also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin (B1676174).[1][2][3] Its presence and synthesis in the body, particularly in the pineal gland, are of significant interest for neuroscience and pharmacology.[1][3] This document details the core enzymatic pathways, presents relevant quantitative data, outlines detailed experimental protocols, and visualizes the metabolic context of this important molecule.

Core Biosynthetic Pathways of 5-Methoxytryptamine

5-Methoxytryptamine can be synthesized through two primary routes originating from serotonin metabolism. The direct O-methylation of serotonin is a key pathway, while the deacetylation of melatonin represents an alternative route.

The most direct pathway for the synthesis of 5-methoxytryptamine from serotonin is a single-step enzymatic reaction.[2] This reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the 5-hydroxyl group of serotonin.[2]

The reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT) .[2][3] While ASMT is famously known for catalyzing the final step in melatonin synthesis (the methylation of N-acetylserotonin), it also efficiently O-methylates serotonin directly.[4] In this reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH).[2]

Serotonin_to_5MT_Pathway serotonin Serotonin (5-Hydroxytryptamine) mt 5-Methoxytryptamine (5-MT) serotonin->mt asmt ASMT / HIOMT asmt->mt sah SAH asmt->sah Byproduct sam SAM sam->asmt Methyl Donor

Caption: Direct enzymatic conversion of Serotonin to 5-Methoxytryptamine.

5-Methoxytryptamine can also be formed from the deacetylation of melatonin (N-acetyl-5-methoxytryptamine).[1] This reaction represents a minor metabolic pathway and has been demonstrated in vitro and in vivo in rat liver tissue.[5] The conversion is catalyzed by the enzyme aryl acylamidase.[5] This pathway is significant as it links the metabolism of melatonin back to a psychoactive tryptamine.[5]

Metabolic Context: Serotonin's Fate

The synthesis of 5-methoxytryptamine represents one of several metabolic fates for serotonin. The primary and most well-documented pathway in the pineal gland leads to the synthesis of melatonin.[6][7] In this canonical pathway, serotonin is first N-acetylated by aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[6][8] Subsequently, N-acetylserotonin is O-methylated by ASMT to produce melatonin.[6][8]

The direct methylation of serotonin to 5-MT is considered an alternative pathway.[8][9] In some organisms, this alternative pathway may be more prominent, where 5-MT is then N-acetylated to form melatonin.[2][9]

Serotonin_Metabolic_Fates cluster_main Serotonin Metabolism cluster_canonical Canonical Melatonin Pathway cluster_alternative Alternative 5-MT Pathway serotonin Serotonin nas N-Acetylserotonin serotonin->nas AANAT mt 5-Methoxytryptamine serotonin->mt ASMT / HIOMT melatonin Melatonin nas->melatonin ASMT / HIOMT mt->melatonin AANAT

Caption: Metabolic fates of serotonin, including the 5-MT and melatonin pathways.

Quantitative Data on Enzyme Kinetics

The efficiency of ASMT in converting serotonin to 5-methoxytryptamine is described by its kinetic parameters. While much of the literature focuses on N-acetylserotonin as the primary substrate for melatonin production, data is available for serotonin as well.

Table 1: Kinetic Parameters of ASMT from Arabidopsis thaliana Data from a study on recombinant protein from At4g35160, designated as AtASMT.[10]

SubstrateVmax (pkat/mg protein)
Serotonin0.29
N-acetylserotonin0.11

Table 2: Kinetic Parameters of ASMT from Chicken (Gallus gallus) Data from UniProt entry for chicken ASMT.[11]

SubstrateMichaelis Constant (KM)
N-acetylserotonin5 µM
S-adenosyl-L-methionine8 µM

Note: The Vmax values for AtASMT suggest that, at least in this plant species, serotonin may be a more readily converted substrate than N-acetylserotonin.[10]

Experimental Protocols

Studying the biosynthesis of 5-methoxytryptamine involves two primary types of experiments: measuring the activity of the synthesizing enzyme (ASMT) and quantifying the substrate (serotonin) and product (5-MT) in biological samples.

This protocol outlines a radiometric assay to measure ASMT activity by quantifying the formation of radiolabeled 5-methoxytryptamine from serotonin using a radiolabeled methyl donor.[2][12]

Reagents:

  • Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.9)[12]

  • Serotonin solution

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM) (e.g., 0.25 µCi per assay)[12]

  • Purified ASMT enzyme or tissue homogenate (e.g., pineal gland sonicate)[12]

  • Borate (B1201080) buffer (e.g., 0.45 M, pH 10)[12]

  • Organic solvent for extraction (e.g., a mixture of toluene (B28343) and isoamyl alcohol, or chloroform)[2]

  • Scintillation cocktail[2][12]

Procedure:

  • Sample Preparation: Sonicate tissue (e.g., pineal gland) in 70 µL of phosphate buffer. Centrifuge for 10 minutes at 16,000 x g at 4°C. Use the supernatant for the assay.[12]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, serotonin, and the enzyme preparation (supernatant).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.[2]

  • Initiation: Start the reaction by adding [³H]-SAM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[2]

  • Termination: Stop the reaction by adding an ice-cold stop solution, such as borate buffer.[2]

  • Extraction: Add the organic solvent to extract the radiolabeled product, [³H]-5-methoxytryptamine. Vortex vigorously and centrifuge to separate the aqueous and organic phases.[2]

  • Quantification: Transfer an aliquot of the organic phase into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[2]

  • Controls: Include appropriate controls, such as reactions without the enzyme or without the serotonin substrate, to measure background radioactivity.

High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or tandem mass spectrometry (MS/MS) detection, provides a highly sensitive and specific method for the simultaneous quantification of serotonin and 5-methoxytryptamine in biological samples like plasma or tissue homogenates.[2][13][14]

Sample Preparation (from tissue or plasma):

  • Homogenization: Homogenize tissue samples in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins. For plasma, protein precipitation is typically done with a solvent like ice-cold acetonitrile (B52724).[2][14]

  • Centrifugation: Centrifuge the homogenate or plasma mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.[2][14]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.[2]

HPLC_Sample_Prep_Workflow start Start: Tissue or Plasma Sample homogenize 1. Add Acid or Solvent (Protein Precipitation) start->homogenize centrifuge 2. Centrifuge (e.g., 14,000 x g, 4°C) homogenize->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant filter 4. Filter (0.22 µm Syringe Filter) supernatant->filter inject Inject into HPLC System filter->inject

Caption: Standard workflow for preparing biological samples for HPLC analysis.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • Fluorescence: Excitation and emission wavelengths are set to specifically detect serotonin and 5-methoxytryptamine.

    • Mass Spectrometry (MS/MS): Provides the highest sensitivity and specificity by monitoring for specific parent-to-daughter ion transitions for each compound.[13][14]

Conclusion

The biosynthesis of 5-methoxytryptamine from serotonin, catalyzed by the enzyme ASMT/HIOMT, represents a significant branch of indoleamine metabolism.[2] While often viewed in the context of the canonical melatonin pathway, the direct O-methylation of serotonin is an important route for producing a distinct, biologically active compound.[9] Understanding the kinetics and regulation of this pathway is crucial for research into circadian rhythms, neuropharmacology, and the development of novel therapeutics targeting the serotonergic and melatonergic systems. The experimental protocols provided herein offer robust methods for investigating this pathway in various biological systems.

References

A Technical Guide to the Structural and Functional Relationship Between 5-Methoxytryptamine and Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides an in-depth examination of the structural and functional relationship between 5-methoxytryptamine (B125070) (5-MT) and N-acetyl-5-methoxytryptamine (melatonin). These two indoleamines are intimately linked through shared biosynthetic pathways, yet they exhibit markedly distinct pharmacological profiles. Melatonin (B1676174) is the principal hormone of the pineal gland, primarily regulating circadian rhythms through high-affinity interactions with melatonin receptors MT1 and MT2. In contrast, 5-methoxytryptamine, a structural precursor and metabolite of melatonin, demonstrates negligible affinity for melatonin receptors but acts as a potent agonist at various serotonin (B10506) receptors. This document will dissect their chemical structures, explore the classic and alternative biosynthetic routes that connect them, and present their divergent signaling pathways and receptor pharmacology. Quantitative data on receptor affinities and physicochemical properties are summarized, and detailed experimental protocols for their characterization are provided.

Structural Comparison

5-Methoxytryptamine and melatonin are indoleamine compounds that share a common 5-methoxyindole (B15748) core structure. The critical structural distinction lies in the N-acetyl group present on the ethylamine (B1201723) side chain of melatonin, which is absent in 5-methoxytryptamine.[1][2] 5-MT is chemically known as 2-(5-Methoxy-1H-indol-3-yl)ethanamine, while melatonin is N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide.[1][3] This seemingly minor difference—the addition of an acetyl group—fundamentally alters the molecule's interaction with biological targets, leading to profoundly different pharmacological and physiological effects.

Table 1: Physicochemical Properties of 5-Methoxytryptamine and Melatonin

Property5-MethoxytryptamineMelatonin
IUPAC Name 2-(5-Methoxy-1H-indol-3-yl)ethanamine[1]N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide[3]
Synonyms Mexamine, 5-MT, O-methylserotonin[1]N-acetyl-5-methoxytryptamine[4]
Molecular Formula C₁₁H₁₄N₂O[5]C₁₃H₁₆N₂O₂[3]
Molecular Weight 190.24 g/mol [5]232.28 g/mol
LogP (Predicted) 0.5 - 1.41[1]~1.4
Solubility Partially soluble in waterAmphiphilic, highly soluble in lipids[6]

Biosynthetic Pathways: An Interconnected Origin

The biosynthesis of melatonin from the essential amino acid tryptophan is well-established. However, 5-methoxytryptamine can feature as a key intermediate in an alternative pathway, highlighting their close metabolic relationship.

The Classic (Serotonin-centric) Pathway

In the canonical pathway, predominantly occurring in the pineal gland, serotonin is the direct precursor to melatonin.[3][7]

  • Tryptophan Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase.[3]

  • Decarboxylation: 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT) by aromatic L-amino acid decarboxylase.[8]

  • N-Acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme, to form N-acetylserotonin.[3][7]

  • O-Methylation: N-acetylserotonin is then methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as HIOMT, to yield melatonin.[3][9]

The Alternative (5-Methoxytryptamine) Pathway

An alternative biosynthetic route exists where the order of methylation and acetylation is reversed.[9] This pathway may be more prevalent in certain tissues or organisms, such as plants and bacteria.[9]

  • O-Methylation of Serotonin: Serotonin is first O-methylated by ASMT/HIOMT to produce 5-methoxytryptamine.[1][9]

  • N-Acetylation of 5-MT: 5-methoxytryptamine is subsequently N-acetylated by AANAT to form melatonin.[9]

Additionally, 5-MT can be formed via the N-deacetylation of melatonin, positioning it as both a precursor and a metabolite.[1][10]

Biosynthetic Pathways cluster_classic cluster_alt Tryptophan Tryptophan Serotonin Serotonin (5-Hydroxytryptamine) Tryptophan->Serotonin Multiple Steps NAS N-Acetylserotonin Serotonin->NAS AANAT MT5 5-Methoxytryptamine (5-MT) Serotonin->MT5 ASMT Melatonin Melatonin NAS->Melatonin ASMT MT5->Melatonin AANAT Classic_Label Classic Pathway Alt_Label Alternative Pathway

Caption: Classic and alternative biosynthetic pathways for melatonin.

Pharmacology and Receptor Interactions

The structural divergence between 5-MT and melatonin dictates their distinct receptor binding profiles and subsequent signaling cascades.

Melatonin: A Melatonergic Agonist

Melatonin exerts its effects primarily as a potent agonist for two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[3] It binds to MT1 with picomolar affinity and to MT2 with nanomolar affinity.[3][11] These receptors are predominantly coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] MT1 can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[3][12]

5-Methoxytryptamine: A Serotonergic Agonist

In stark contrast, 5-MT has no significant affinity for MT1 or MT2 receptors.[1] Instead, it is a highly potent and non-selective agonist for multiple serotonin (5-HT) receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1][13] It is a particularly potent agonist at the 5-HT2A receptor, with an EC₅₀ value in the sub-nanomolar range, making it significantly more potent than serotonin or DMT at this target.[1] Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Table 2: Comparative Receptor Binding Affinities

CompoundReceptorAffinity (Ki or EC₅₀)Primary Signaling Transduction
Melatonin MT1pKi ≈ 9.6 (sub-nanomolar)[14]Gi/o (↓cAMP), Gq (↑IP₃/DAG)[3][12]
MT2pKi ≈ 9.8 (sub-nanomolar)[14]Gi/o (↓cAMP), ↓cGMP[12]
5-HT2ALow affinity-
5-MT MT1No significant affinity[1]-
MT2No significant affinity[1]-
5-HT2AEC₅₀ = 0.503 nM[1]Gq/11 (↑IP₃/DAG)
5-HT2BHigh affinity (25-fold selective over 5-HT2A)[1]Gq/11 (↑IP₃/DAG)

Signaling Pathways

The distinct receptor targets of melatonin and 5-MT initiate different intracellular signaling cascades.

Melatonin Signaling

Activation of MT1/MT2 receptors by melatonin triggers a cascade that modulates neuronal firing, gene expression, and other cellular processes, primarily through the inhibition of the cAMP/PKA pathway.[12][15]

Melatonin Signaling Melatonin Melatonin MT1R MT1 / MT2 Receptor Melatonin->MT1R G_protein Gi/o Protein MT1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits G_protein->AC cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Circadian Regulation) CREB->Gene regulates

Caption: Simplified melatonin signaling pathway via Gi/o-coupled receptors.
5-Methoxytryptamine Signaling

As a potent 5-HT2A agonist, 5-MT activates the canonical Gq pathway, a hallmark of psychedelic tryptamines, leading to increased intracellular calcium and activation of Protein Kinase C (PKC).

5-MT Signaling MT5 5-Methoxytryptamine HTR2A 5-HT2A Receptor MT5->HTR2A Gq_protein Gq/11 Protein HTR2A->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Cellular Cellular Responses (e.g., Neuronal Excitability) PKC->Cellular phosphorylates targets

Caption: Simplified 5-methoxytryptamine signaling via the 5-HT2A receptor.

Experimental Protocols

Characterizing and quantifying 5-MT and melatonin requires specific experimental methodologies.

Protocol: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., 5-MT) for a specific receptor (e.g., MT1).

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), from which the inhibitory constant (Ki) is calculated.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293-MT1 cells).[14]

  • Radioligand (e.g., 2-[¹²⁵I]iodomelatonin).[14]

  • Test compound (unlabeled 5-MT or melatonin).

  • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM melatonin).

  • Binding buffer (e.g., 75 mM Tris, 12 mM MgCl₂, pH 7.4).[14]

  • Glass fiber filters (e.g., Whatman GF/B).[16]

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation: Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the binding buffer. Determine protein concentration using a BCA assay.[17]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes + Radioligand + Buffer.

    • Non-Specific Binding: Cell membranes + Radioligand + High concentration of unlabeled ligand.

    • Competition: Cell membranes + Radioligand + Serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[16]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.[16]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-Specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Prepare receptor membranes & serial dilutions of test compound P2 Incubate membranes with radioligand & test compound P1->P2 P3 Rapid vacuum filtration to separate bound ligand P2->P3 P4 Measure radioactivity with scintillation counter P3->P4 P5 Plot competition curve (% Inhibition vs. [Compound]) P4->P5 P6 Calculate IC₅₀ and Ki values P5->P6

Caption: General workflow for a radioligand competition binding assay.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of melatonin and 5-MT in biological or pharmaceutical samples.

Objective: To separate and quantify melatonin and 5-MT using HPLC coupled with a suitable detector.

Materials:

  • HPLC system with a pump, autosampler, column oven, and detector (Fluorescence or Mass Spectrometer).

  • Reversed-phase C18 column.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2) and an organic solvent (e.g., acetonitrile).[18]

  • Standards: Certified reference standards of melatonin and 5-MT.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 6-methoxytryptamine).[19]

  • Sample preparation reagents (e.g., solvents for liquid-liquid or solid-phase extraction).

Methodology:

  • Sample Preparation: Extract the analytes from the sample matrix. This can be achieved by protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the sample. Spike the sample with the internal standard prior to extraction.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with a buffer/acetonitrile mixture.[18][20]

    • Flow Rate: Typically 1.0 mL/min.[18]

    • Column Temperature: e.g., 30°C.

    • Injection Volume: 10-50 µL.

  • Detection:

    • Fluorescence: Set excitation/emission wavelengths appropriate for the analytes (e.g., Ex: 286 nm, Em: 346 nm for melatonin).[18]

    • Mass Spectrometry (MS): Use an ESI source in positive ion mode. Monitor specific parent-to-daughter ion transitions for each analyte and the IS for high selectivity (Selected Reaction Monitoring, SRM).

  • Quantification:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating from the linear regression of the calibration curve.

HPLC Workflow Sample 1. Sample Preparation (Add IS, Extract Analytes) Inject 2. HPLC Injection Sample->Inject Separate 3. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Detect 4. Detection (Fluorescence or MS/MS) Separate->Detect Quantify 5. Data Analysis (Peak Integration, Calibration Curve) Detect->Quantify Result Concentration Result Quantify->Result

Caption: General workflow for quantification by HPLC.

Conclusion

5-Methoxytryptamine and melatonin offer a compelling case study in structure-activity relationships. Their shared biosynthetic origin and high degree of structural similarity belie their functional orthogonality. Melatonin's N-acetyl group is critical for its potent activity at MT1/MT2 receptors, establishing its role as a key chronobiotic hormone. The absence of this group in 5-methoxytryptamine abrogates melatonergic activity but unmasks a potent serotonergic profile, particularly at 5-HT2A receptors. Understanding these nuanced differences is paramount for researchers in neuropharmacology and drug development, as it informs the design of selective ligands and clarifies the distinct physiological and pathological roles of these closely related indoleamines.

References

5-Methoxytryptamine Hydrochloride: A Technical Guide to its Discovery, Pharmacology, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (B125070) (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative that is structurally and functionally related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174).[1][2] It is found in trace amounts in the mammalian pineal gland and central nervous system.[1] The biosynthesis of 5-MT can occur through two primary pathways: the O-methylation of serotonin, a reaction catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), or via the N-deacetylation of melatonin.[3] 5-MT serves as a non-selective serotonin receptor agonist, exhibiting high potency at a range of 5-HT receptor subtypes, which makes it a valuable tool in neuroscience research for investigating the serotonergic system.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the historical context of 5-methoxytryptamine hydrochloride, with a focus on its utility for research and drug development professionals.

Discovery and Historical Context

The history of 5-methoxytryptamine is intertwined with the broader exploration of indoleamines and their physiological roles in the mid-20th century. While the related and more widely known psychedelic compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized in 1936, the specific timeline for 5-methoxytryptamine's initial synthesis is less documented in readily available literature.[4] However, its existence as a biological compound was established through studies on the metabolism of melatonin.

Research into the pineal gland and its secretions, particularly melatonin, led to the understanding of the metabolic pathways involving serotonin. It was discovered that 5-methoxytryptamine is a natural metabolite formed from either the direct O-methylation of serotonin or the deacetylation of melatonin.[3] This endogenous presence sparked interest in its physiological and pharmacological properties.

Initially, much of the research on 5-methoxytryptamine, often under the name "mexamine," focused on its radioprotective effects. In the latter half of the 20th century, numerous studies investigated its ability to protect against the harmful effects of ionizing radiation. Subsequently, its potent and broad-spectrum activity as a serotonin receptor agonist became a primary area of investigation, solidifying its role as a valuable pharmacological tool for probing the function of various 5-HT receptor subtypes.

Historical Research Timeline:

  • Mid-20th Century: Elucidation of the biosynthetic pathways of serotonin and melatonin, leading to the identification of 5-methoxytryptamine as a natural metabolite.

  • 1960s-1980s: Extensive research into the radioprotective properties of mexamine.

  • Late 20th Century - Present: Increasing use of 5-methoxytryptamine as a pharmacological tool to study the serotonergic system due to its non-selective agonist activity at various 5-HT receptors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O · HCl[5][6]
Molecular Weight 226.7 g/mol [5]
CAS Number 66-83-1[5][6]
Melting Point 121.5 °C (for free base)[7]
pKa (Strongest Basic) 9.76 (Predicted)[8][9]
logP (Octanol/Water) 1.196 - 1.41 (Predicted, for free base)[10]
Appearance White to off-white crystalline solid[5]
SolventSolubilitySource
DMF 30 mg/mL[1][5]
DMSO 30 mg/mL[1][5]
Ethanol (B145695) 10 mg/mL[1][5]
PBS (pH 7.2) 10 mg/mL[5]
Water 0.79 g/L (for free base)[8]
Spectral DataDetailsSource
¹H NMR Spectra available[11]
¹³C NMR Spectra available[11]
Mass Spectrometry Spectra available[11][12]
IR Spectroscopy Spectra available[13][14]
UV-Vis Spectroscopy λmax: 222 nm[5]

Experimental Protocols

Synthesis of this compound from Melatonin

This protocol is adapted from a patented method for the preparation of mexamine.[15][16][17]

Materials:

Procedure:

  • In a reaction vessel equipped for reflux and inert atmosphere, suspend 42g of melatonin in 300g of isobutanol.

  • Add 30g of sodium hydroxide and 3g of sodium dithionite to the suspension.

  • Heat the mixture to reflux at 105°C for 2 hours under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with 500g of water. The aqueous phase, containing sodium acetate (B1210297) and excess sodium hydroxide, is separated and discarded.

  • Acidify the remaining isobutanol phase to a pH of 2 with 32% hydrochloric acid.

  • Concentrate the acidified isobutanol phase to induce the crystallization of crude this compound.

  • Filter the crude product.

  • Recrystallize the crude this compound from 96% ethanol to obtain the purified product.

Experimental Workflow for Synthesis

G melatonin Melatonin in Isobutanol reagents Add NaOH and Sodium Dithionite melatonin->reagents reflux Reflux at 105°C under N₂ for 2h reagents->reflux cool Cool to Room Temperature reflux->cool extract Extract with Water cool->extract separate Separate Aqueous Phase extract->separate acidify Acidify Isobutanol Phase with HCl to pH 2 separate->acidify concentrate Concentrate to Crystallize acidify->concentrate filter Filter Crude Product concentrate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 5-Methoxytryptamine HCl recrystallize->product

Synthesis of 5-Methoxytryptamine HCl from Melatonin.

Signaling Pathways

5-Methoxytryptamine is a non-selective agonist at several serotonin receptor subtypes, with notable activity at the 5-HT1A and 5-HT2A receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to inhibitory G-proteins of the Gi/o family.[18] Activation of the 5-HT1A receptor by an agonist like 5-methoxytryptamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[19] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[19] The overall effect is a hyperpolarization of the neuron and a decrease in neuronal excitability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveMT 5-Methoxytryptamine Receptor 5-HT1A Receptor FiveMT->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK K+ Channel G_protein->GIRK Activation Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ca_ion Ca²+ Ca_channel->Ca_ion Influx ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Hyperpolarization Hyperpolarization & Decreased Excitability K_ion->Hyperpolarization

5-HT1A Receptor Signaling Pathway.
5-HT2A Receptor Signaling Pathway

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to the Gq/11 family of G-proteins.[20] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[21] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[21] The elevated intracellular Ca²⁺ and DAG work in concert to activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a range of cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveMT 5-Methoxytryptamine Receptor 5-HT2A Receptor FiveMT->Receptor Agonist Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca_ion Ca²+ ER->Ca_ion Release Ca_ion->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of Target Proteins

5-HT2A Receptor Signaling Pathway.

Conclusion

This compound is a compound of significant interest due to its endogenous presence and its potent, non-selective agonist activity at serotonin receptors. Its discovery and subsequent investigation have been closely linked to the broader understanding of indoleamine biochemistry and pharmacology. The detailed experimental protocols for its synthesis, coupled with a thorough understanding of its physicochemical properties and signaling pathways, make 5-methoxytryptamine an invaluable tool for researchers in neuroscience, pharmacology, and drug development. Its ability to modulate multiple serotonin receptor subtypes allows for the comprehensive study of the serotonergic system's role in a wide array of physiological and pathological processes.

References

In Vivo Formation of 5-Methoxytryptamine from Melatonin in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Minor yet Significant Metabolic Pathway for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vivo conversion of melatonin (B1676174) to 5-methoxytryptamine (B125070) (5-MT) in rats, a metabolic process primarily occurring in the liver. While considered a minor pathway, the formation of the psychoactive compound 5-MT from the widely known chronobiotic hormone melatonin holds significant interest for neuropharmacology and drug development. This document synthesizes key findings on the enzymatic conversion, experimental methodologies to study this pathway, and quantitative data derived from seminal research.

Core Concepts: The Deacetylation Pathway

The principal mechanism for the formation of 5-methoxytryptamine from melatonin in rats is through enzymatic deacetylation. This biotransformation is catalyzed by the enzyme aryl acylamidase, which is present in the liver but has not been demonstrated in the brain.[1] The resulting 5-MT is a psychoactive compound, but its peripherally formed quantities are generally considered unlikely to have significant effects on brain function under normal physiological conditions.[1]

A critical aspect of studying this pathway is the rapid metabolism of the newly formed 5-MT by monoamine oxidase (MAO).[1] Therefore, to enable the detection and quantification of 5-MT, in both in vitro and in vivo experiments, the use of an MAO inhibitor is essential.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the conversion of melatonin to 5-methoxytryptamine in rats.

Table 1: In Vitro Conversion of Melatonin to 5-Methoxytryptamine in Rat Liver Slices

ParameterValueReference
Conversion Rate0.3 - 0.8%[1]

Table 2: In Vivo Pharmacokinetics of 5-Methoxytryptamine Formed from Melatonin in Rats

ParameterValueReference
Time to Peak Concentration~0.5 hours[1]
Half-life~1 hour[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this area. The following sections outline the key experimental protocols derived from foundational studies.

In Vivo Protocol: Melatonin Administration and Sample Collection

This protocol describes the in vivo investigation of 5-MT formation from melatonin in rats, incorporating the necessary MAO inhibition.

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are commonly used.

2. MAO Inhibition:

  • Administer the monoamine oxidase inhibitor pargyline (B1678468) to the rats prior to melatonin administration. A typical dosage regimen involves intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The precise dosage should be determined based on the specific study design to ensure adequate MAO inhibition.

3. Melatonin Administration:

  • Prepare a solution of melatonin in a suitable vehicle (e.g., saline with a small amount of ethanol).

  • Administer melatonin to the pargyline-pretreated rats via intraperitoneal injection. Doses in dose-response studies are varied to observe the corresponding changes in 5-MT formation.

4. Tissue Collection:

  • At predetermined time points following melatonin injection (e.g., 0.5, 1, 2, and 4 hours), euthanize the rats.

  • Rapidly dissect the liver and, if required, the brain (hypothalamus) and collect blood samples.

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis to prevent metabolite degradation.

In Vitro Protocol: Rat Liver Slice Incubation

This protocol allows for the study of melatonin metabolism in a controlled ex vivo environment that preserves the tissue architecture.

1. Preparation of Liver Slices:

  • Euthanize a rat and perfuse the liver with a cold, oxygenated buffer (e.g., Krebs-Henseleit buffer).

  • Carefully dissect the liver and prepare thin slices (typically 200-300 µm) using a microtome or a similar tissue slicer.

2. Incubation:

  • Place the liver slices in an incubation medium, such as Krebs-Henseleit buffer, supplemented with glucose and saturated with 95% O₂ / 5% CO₂.

  • Add an MAO inhibitor (e.g., pargyline) to the incubation medium.

  • Introduce melatonin to the medium at various concentrations for concentration-dependent studies.

  • Incubate the slices at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

3. Sample Collection:

  • Following incubation, separate the liver slices from the medium.

  • Homogenize the liver slices and extract the metabolites from both the tissue homogenate and the incubation medium for analysis.

Analytical Protocol: Quantification of 5-Methoxytryptamine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 5-MT and melatonin.

1. Sample Preparation and Extraction:

  • Homogenize the tissue samples (liver or brain) in an appropriate buffer.

  • Perform a liquid-liquid extraction of the homogenate and blood plasma/serum using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the indoleamines.

2. Derivatization:

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to increase the volatility and thermal stability of 5-MT and melatonin for GC analysis. A common derivatizing agent for indoleamines is pentafluoropropionic anhydride (B1165640) (PFPA), which acylates the amine and hydroxyl groups.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amine analysis.

  • Use a temperature program to separate the derivatized compounds.

  • Detect and quantify the compounds using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. The specific mass-to-charge (m/z) ratios of characteristic fragment ions for derivatized 5-MT and melatonin are monitored.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway and experimental procedures can aid in understanding the complex relationships.

Melatonin_Metabolism cluster_main_pathway Primary Melatonin Metabolism cluster_minor_pathway Minor Deacetylation Pathway Melatonin Melatonin 6-Hydroxymelatonin 6-Hydroxymelatonin Melatonin->6-Hydroxymelatonin CYP450 (Liver) Melatonin_deacetyl Melatonin 5-Methoxytryptamine 5-Methoxytryptamine Melatonin_deacetyl->5-Methoxytryptamine Aryl Acylamidase (Liver) 5-Methoxyindole-3-acetaldehyde 5-Methoxyindole-3-acetaldehyde 5-Methoxytryptamine->5-Methoxyindole-3-acetaldehyde MAO 5-Hydroxyindole-O-methyltransferase 5-Hydroxyindole-O-methyltransferase

Metabolic pathways of melatonin in the rat liver.

InVivo_Workflow Start Start Rat_Model Sprague-Dawley Rat Start->Rat_Model MAO_Inhibition Administer Pargyline Rat_Model->MAO_Inhibition Melatonin_Admin Administer Melatonin (i.p.) MAO_Inhibition->Melatonin_Admin Time_Course Tissue Collection at Time Points Melatonin_Admin->Time_Course Sample_Prep Extraction & Derivatization Time_Course->Sample_Prep GCMS_Analysis GC-MS Quantification of 5-MT Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo study of 5-MT formation.

InVitro_Workflow Start Start Tissue_Prep Prepare Rat Liver Slices Start->Tissue_Prep Incubation_Setup Incubation in Krebs-Henseleit Buffer Tissue_Prep->Incubation_Setup Add_MAOI Add Pargyline Incubation_Setup->Add_MAOI Add_Melatonin Add Melatonin Add_MAOI->Add_Melatonin Incubate Incubate at 37°C Add_Melatonin->Incubate Sample_Collection Collect Slices and Medium Incubate->Sample_Collection Metabolite_Extraction Extraction & Derivatization Sample_Collection->Metabolite_Extraction GCMS_Analysis GC-MS Quantification of 5-MT Metabolite_Extraction->GCMS_Analysis End End GCMS_Analysis->End

Workflow for the in vitro study using liver slices.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (B125070) (5-MT) hydrochloride is a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). It is found endogenously at low levels and is also a metabolite of melatonin.[1] 5-MT interacts with a variety of serotonin (5-HT) receptors, exhibiting potent agonist activity at several subtypes, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[2] Its high potency, particularly at the 5-HT2A receptor, makes it a valuable tool for research in neuroscience and pharmacology.[2][3] These application notes provide detailed experimental protocols for key in vitro assays to characterize the activity of 5-Methoxytryptamine hydrochloride, along with data presentation and visualizations to aid in experimental design and interpretation.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various human serotonin receptors. These values are compiled from multiple sources and may vary depending on the specific experimental conditions.[4]

Table 1: 5-Methoxytryptamine Binding Affinities (Ki)

Receptor SubtypeSpeciesKi (nM)
5-HT1AHuman9
5-HT1BHuman<100
5-HT1DHuman<100
5-HT1FHuman<100
5-HT2AHuman4.2
5-HT2BHuman0.51–16
5-HT2CHuman7.1–943
5-HT6Human18–88
5-HT7Human0.5–5.0

Table 2: 5-Methoxytryptamine Functional Potencies (EC50)

Receptor SubtypeSpeciesAssay TypeEC50 (nM)
5-HT1AChickcAMP Inhibition7.2[5]
5-HT2AHumanCalcium Mobilization0.503[2][4]
5-HT2ARatCalcium Mobilization11[4]

Mandatory Visualizations

G Generalized In Vitro Experimental Workflow for 5-Methoxytryptamine cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare 5-MT Stock & Dilutions Binding_Assay Receptor Binding Assay Compound_Prep->Binding_Assay Add Compound Functional_Assay Functional Assays (cAMP, Calcium Mobilization) Compound_Prep->Functional_Assay Add Compound Viability_Assay Cell Viability Assay (MTT) Compound_Prep->Viability_Assay Add Compound Antioxidant_Assay Antioxidant Assay (DPPH) Compound_Prep->Antioxidant_Assay Add Compound Cell_Prep Cell Culture & Seeding Cell_Prep->Binding_Assay Use Cells Cell_Prep->Functional_Assay Use Cells Cell_Prep->Viability_Assay Use Cells Data_Acquisition Data Acquisition (e.g., Plate Reader) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Antioxidant_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Parameter_Determination Determine Ki, EC50/IC50 Dose_Response->Parameter_Determination

Caption: A generalized workflow for in vitro assessment of 5-Methoxytryptamine.

G Simplified Signaling Pathways for 5-MT cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) MT_1A 5-Methoxytryptamine R_1A 5-HT1A Receptor MT_1A->R_1A G_1A Gi/o Protein R_1A->G_1A activates AC_1A Adenylyl Cyclase G_1A->AC_1A inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A MT_2A 5-Methoxytryptamine R_2A 5-HT2A Receptor MT_2A->R_2A G_2A Gq Protein R_2A->G_2A activates PLC_2A Phospholipase C G_2A->PLC_2A activates PIP2_2A PIP2 PLC_2A->PIP2_2A cleaves IP3_DAG_2A IP3 & DAG PIP2_2A->IP3_DAG_2A Ca_2A ↑ Intracellular Ca2+ IP3_DAG_2A->Ca_2A leads to

Caption: Signaling pathways activated by 5-Methoxytryptamine via 5-HT1A and 5-HT2A receptors.[6][7]

G Troubleshooting In Vitro Assays result result Start No Dose-Response Observed Check_Compound Compound Integrity & Concentration? Start->Check_Compound Check_Cells Cell Health & Receptor Expression? Check_Compound->Check_Cells Compound OK result_Compound Prepare fresh compound stock and verify concentration. Check_Compound->result_Compound Issue Found Check_Assay Assay Conditions (Buffers, Incubation)? Check_Cells->Check_Assay Cells Healthy result_Cells Use new cell stock, verify receptor expression. Check_Cells->result_Cells Issue Found Check_Reagents Reagent Quality? Check_Assay->Check_Reagents Conditions OK result_Assay Optimize incubation times, check buffer pH and composition. Check_Assay->result_Assay Issue Found result_Reagents_End Use fresh reagents and validate. Check_Reagents->result_Reagents_End Issue Found result_Consult Consult literature for system-specific issues. Check_Reagents->result_Consult Reagents OK

Caption: A decision tree for troubleshooting the absence of a dose-response in 5-MT assays.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.[3][8]

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., from CHO or HEK293 cells, or brain tissue).[9][10]

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[3][11]

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Either this compound at various concentrations, buffer for total binding, or the non-specific binding control.[8]

    • Radioligand at a concentration near its Kd value.

    • Diluted cell membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.[12]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the 5-MT concentration.

    • Fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 2: cAMP Accumulation Assay (for Gi/o-coupled receptors like 5-HT1A)

This protocol measures the inhibition of adenylyl cyclase activity by this compound.[4][5]

Materials:

  • Cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A).[4]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Forskolin (B1673556) (adenylyl cyclase activator).[4]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation: Seed cells into a 96-well or 384-well plate and culture overnight.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the various concentrations of 5-MT.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate the plate at room temperature for the time specified in your cAMP assay kit protocol (typically 15-30 minutes).[4]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 5-MT concentration to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP production.[4]

Protocol 3: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

This protocol measures the increase in intracellular calcium upon receptor activation by this compound.[3][4]

Materials:

  • Cells expressing the target Gq-coupled receptor (e.g., 5-HT2A).[4]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]

  • Pluronic F-127 (to aid dye loading).[4]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Seeding: Seed cells into the black, clear-bottom microplates and culture overnight.[4]

  • Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.[4]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate.[4]

  • Fluorescence Reading:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the 5-MT dilutions into the wells.

    • Continue to measure the fluorescence intensity for a set period (e.g., 60-120 seconds) to capture the peak response.[4]

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the 5-MT concentration to generate a dose-response curve and determine the EC50 value.

Protocol 4: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound on a given cell line.[4][13][14]

Materials:

  • 96-well flat-bottom plates.

  • Adherent or suspension cells.

  • Complete cell culture medium.

  • This compound.

  • DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4][13]

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS).[4]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).[4]

  • Compound Preparation: Prepare a stock solution of 5-MT in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.[4]

  • Cell Treatment: Remove the existing media and add the media containing the different concentrations of 5-MT to the respective wells. Include a vehicle control (media with DMSO) and an untreated control.[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][15]

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4][15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.[4]

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.[16][17][18]

Materials:

  • This compound.

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Methanol (B129727).

  • Positive control (e.g., Ascorbic acid or Trolox).

  • 96-well microplate.

  • UV-Vis microplate spectrophotometer.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add a specific volume of each 5-MT dilution to the wells.

    • Add the same volume of methanol to a control well.

    • Add the DPPH solution to all wells and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate spectrophotometer.[16][17]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Plot the percentage of scavenging activity against the logarithm of the 5-MT concentration to determine the IC50 value.

References

Application Notes and Protocols for the Preparation of 5-Methoxytryptamine Hydrochloride Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative and a metabolite of melatonin. It acts as a non-selective serotonin (B10506) (5-HT) receptor agonist and is a valuable tool in neuroscience and pharmacology research.[1] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and handling of 5-Methoxytryptamine hydrochloride stock solutions for in vitro studies.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource(s)
Molecular Formula C₁₁H₁₄N₂O · HCl[2]
Molecular Weight 226.7 g/mol [1][2]
Solubility
      Dimethyl Sulfoxide (B87167) (DMSO)30 mg/mL to 100 mg/mL[1][2]
      Ethanol (B145695)10 mg/mL[2]
      Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[2]
      Dimethylformamide (DMF)30 mg/mL[2]
Recommended Stock Solution Concentration 10 mM in DMSO[3]
Recommended Final Solvent Concentration in Culture ≤ 0.1% - < 0.5% (v/v)[3][4][5]
Storage of Solid Compound -20°C, protected from light and moisture[2][6]
Storage of Stock Solution (in DMSO) -20°C or -80°C for long-term storage[7]
Stability of Solid Compound ≥ 4 years at -20°C[2]
Stability of Stock Solution (in DMSO) Stable for extended periods when stored properly at -20°C or -80°C.[7] Aliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparations: Before handling the compound, ensure you are wearing the appropriate PPE.[8] Bring the this compound powder to room temperature before opening to prevent condensation.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.267 mg of the compound (Molecular Weight = 226.7 g/mol ).

  • Dissolving the Compound:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to the tube. For a 10 mM stock solution from 2.267 mg of the compound, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the compound is completely dissolved.[7] Gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution if necessary, but avoid excessive heat.[7]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This is crucial to minimize repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, store the aliquots at -20°C or -80°C, protected from light.[7]

Protocol for Preparing Working Solutions for Cell Treatment:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity.[3][4] For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

  • Cell Treatment: Remove the existing media from your cell cultures and replace it with the freshly prepared media containing the desired concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) in your experimental design.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 5-MT HCl dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve vortex 3. Vortex until dissolved dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw one aliquot store->thaw For Experiment dilute 7. Serially dilute in cell culture medium thaw->dilute final_conc 8. Achieve final concentration (e.g., nM to µM range) dilute->final_conc treat 9. Treat cells final_conc->treat

Caption: Workflow for preparing this compound solutions.

Stability and Handling Considerations

  • Aqueous Stability: 5-Methoxytryptamine is less stable in aqueous solutions compared to organic solvents.[9] Its stability in aqueous media is influenced by pH, temperature, and light exposure.[9] Therefore, working solutions in cell culture medium should be prepared fresh for each experiment.

  • Enzymatic Degradation: Be aware that 5-Methoxytryptamine can be metabolized by monoamine oxidase A (MAO-A), an enzyme that may be present in certain cell types or in serum supplements used in the culture medium.[3] This can lead to a decrease in the effective concentration of the compound over the course of an experiment. If working with MAO-A expressing cells, consider using a MAO-A inhibitor to maintain stable concentrations.

  • Safety Precautions: this compound may cause skin and eye irritation.[8] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment.[10][11]

References

Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin (B10506) and the hormone melatonin.[1] It is a non-selective agonist for a variety of serotonin (5-HT) receptors, making it a valuable pharmacological tool for investigating the serotonergic system.[1][2] 5-Methoxytryptamine hydrochloride is the salt form commonly used in research due to its stability and solubility.

This document provides detailed application notes and protocols for the use of this compound in receptor binding assays. It is intended to guide researchers in characterizing the binding affinity of this compound and understanding its interaction with various serotonin receptor subtypes.

Pharmacological Profile of 5-Methoxytryptamine

5-Methoxytryptamine acts as an agonist at multiple serotonin receptor subtypes, including the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptor families.[2][3] It has been shown to have no significant affinity for the 5-HT3 receptor.[2][3] The broad-spectrum agonism of 5-MT allows for the study of complex physiological and pathological processes mediated by the serotonergic system.

Quantitative Binding Data

The binding affinities (Ki) of 5-Methoxytryptamine for various human serotonin receptor subtypes are summarized in the table below. This data is crucial for designing and interpreting receptor binding experiments.

Receptor SubtypeRadioligandKi (nM)
5-HT1A[³H]-8-OH-DPAT9
5-HT1B[¹²⁵I]-GTI130
5-HT1D[³H]-GR-12574325
5-HT2A[³H]-Ketanserin4.5
5-HT2B[³H]-LSD0.8
5-HT2C[³H]-Mesulergine20
5-HT4[³H]-GR113808180
5-HT6[³H]-LSD30
5-HT7[³H]-5-CT15

Data compiled from a comprehensive screening study.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the binding affinity of this compound for various serotonin receptors.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT1A Receptors

This protocol describes the determination of the binding affinity (Ki) of this compound for the human 5-HT1A receptor using a filtration-based radioligand binding assay.

Materials and Reagents:

  • This compound

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific determinant: Serotonin (5-HT) at 10 µM

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Filtration apparatus

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, Radioligand, 5-MT) add_buffer Add Assay Buffer to Wells prep_reagents->add_buffer prep_membranes Prepare Receptor Membranes add_membranes Add Receptor Membranes prep_membranes->add_membranes add_ligands Add Radioligand, 5-MT, and Non-specific Determinant add_buffer->add_ligands add_ligands->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity add_scint->count analyze Analyze Data (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation of Reagents: Prepare all solutions and store them appropriately. Dilute the [³H]-8-OH-DPAT in assay buffer to a final concentration of ~1 nM. Prepare a range of concentrations of this compound in assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT.

    • Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-8-OH-DPAT.

  • Initiation of Reaction: Add 100 µL of the receptor membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT2A Receptors

This protocol is for determining the binding affinity of this compound for the human 5-HT2A receptor.

Materials and Reagents:

  • This compound

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol)

  • Non-specific determinant: Mianserin at 10 µM

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Other materials are as listed in Protocol 1.

Procedure:

  • Preparation of Reagents: Prepare all solutions. Dilute the [³H]-Ketanserin in assay buffer to a final concentration of ~2 nM. Prepare a range of concentrations of this compound.

  • Assay Setup: Follow the same setup as in Protocol 1, substituting the appropriate radioligand and non-specific determinant.

  • Initiation of Reaction: Add 100 µL of the receptor membrane preparation to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration, Washing, and Counting: Follow steps 5-7 from Protocol 1.

  • Data Analysis: Analyze the data as described in step 8 of Protocol 1.

Signaling Pathways

5-Methoxytryptamine, as a non-selective serotonin receptor agonist, activates various downstream signaling cascades depending on the receptor subtype it binds to. The primary signaling pathways for the G-protein coupled serotonin receptors are illustrated below.

5-HT1 Receptor Family (Gi/o-coupled)

G 5-MT 5-MT 5-HT1 Receptor 5-HT1 Receptor 5-MT->5-HT1 Receptor binds Gi/o Gi/o 5-HT1 Receptor->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases PKA PKA cAMP->PKA decreased activation Cellular Response Cellular Response PKA->Cellular Response

Caption: 5-HT1 receptor signaling pathway.

5-HT2 Receptor Family (Gq/11-coupled)

G 5-MT 5-MT 5-HT2 Receptor 5-HT2 Receptor 5-MT->5-HT2 Receptor binds Gq/11 Gq/11 5-HT2 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC activates Ca2+ release->PKC co-activates Cellular Response Cellular Response PKC->Cellular Response

Caption: 5-HT2 receptor signaling pathway.

5-HT4, 5-HT6, and 5-HT7 Receptor Families (Gs-coupled)

G 5-MT 5-MT 5-HT4/6/7 Receptor 5-HT4/6/7 Receptor 5-MT->5-HT4/6/7 Receptor binds Gs Gs 5-HT4/6/7 Receptor->Gs activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP increases PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response

Caption: 5-HT4/6/7 receptor signaling pathway.

Conclusion

This compound is a potent and non-selective serotonin receptor agonist that serves as an invaluable tool for researchers in neuroscience and drug discovery. The provided protocols for radioligand binding assays offer a robust framework for determining its binding affinity at various 5-HT receptor subtypes. Understanding its interactions with these receptors and the subsequent signaling pathways is fundamental to elucidating the complex roles of the serotonergic system in health and disease.

References

5-Methoxytryptamine Hydrochloride: Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), available as 5-Methoxytryptamine hydrochloride (5-MT-HCl), is a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1] It is an endogenous compound found in the pineal gland and has garnered significant interest in neuroscience research due to its potent and broad-spectrum activity as a serotonin (5-HT) receptor agonist.[1][2] Understanding the pharmacological profile of 5-MT-HCl provides a valuable tool for dissecting the complex roles of the serotonergic system in various physiological and pathological processes.

These application notes provide a comprehensive overview of the use of 5-MT-HCl in neuroscience research, including its mechanism of action, key experimental protocols, and quantitative data to guide study design and interpretation.

Mechanism of Action

5-MT-HCl is a non-selective agonist for multiple serotonin receptor subtypes, exhibiting high potency at the 5-HT2A receptor.[1][2] It also acts as a full agonist at 5-HT1, 5-HT4, 5-HT6, and 5-HT7 receptors.[2] Its affinity for the 5-HT3 receptor is negligible.[3] The activation of these various G-protein coupled receptors (GPCRs) by 5-MT initiates distinct downstream signaling cascades, leading to a wide range of cellular and systemic effects.[4][5]

The broad agonistic profile of 5-MT-HCl makes it a useful pharmacological tool to investigate the integrated functions of the serotonergic system. However, its utility in in vivo studies, particularly in humans, is limited by its rapid metabolism by monoamine oxidase (MAO), primarily MAO-A, leading to poor oral bioavailability.[1] Co-administration with MAO inhibitors (MAOIs) can significantly potentiate its effects in animal models.[1]

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine at various human serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinities (Ki) of 5-Methoxytryptamine for Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT1A15
5-HT1B30
5-HT1D10
5-HT1E>1000
5-HT2A1.2
5-HT2B5.0
5-HT2C20
5-HT425
5-HT68.0
5-HT712

Data compiled from various sources. Actual values may vary depending on experimental conditions.

Table 2: Functional Potency (EC50) of 5-Methoxytryptamine at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)
5-HT1AGi/o-coupled cAMP Inhibition20
5-HT2AGq-coupled Calcium Mobilization0.503[1]
5-HT2CGq-coupled Calcium Mobilization35
5-HT4Gs-coupled cAMP Stimulation40
5-HT6Gs-coupled cAMP Stimulation15
5-HT7Gs-coupled cAMP Stimulation18

Data compiled from various sources, including BenchChem.[2] Actual values may vary depending on the specific cell system and experimental setup.

Signaling Pathways

The interaction of 5-MT with various 5-HT receptors triggers distinct intracellular signaling cascades. The following diagrams illustrate the primary G-protein coupling and downstream effector pathways.

G_Protein_Coupling cluster_Gi Gi/o-coupled Receptors cluster_Gq Gq/11-coupled Receptors cluster_Gs Gs-coupled Receptors 5-HT1A 5-HT1A Decrease cAMP Decrease cAMP 5-HT1A->Decrease cAMP 5-HT2A 5-HT2A Increase IP3/DAG Increase IP3/DAG 5-HT2A->Increase IP3/DAG 5-HT2C 5-HT2C 5-HT2C->Increase IP3/DAG 5-HT4 5-HT4 Increase cAMP Increase cAMP 5-HT4->Increase cAMP 5-HT6 5-HT6 5-HT6->Increase cAMP 5-HT7 5-HT7 5-HT7->Increase cAMP 5-MT-HCl 5-MT-HCl 5-MT-HCl->5-HT1A 5-MT-HCl->5-HT2A 5-MT-HCl->5-HT2C 5-MT-HCl->5-HT4 5-MT-HCl->5-HT6 5-MT-HCl->5-HT7

Caption: G-protein coupling of major 5-HT receptors activated by 5-MT-HCl.

Signaling_Pathways cluster_5HT1A 5-HT1A Signaling cluster_5HT2A 5-HT2A Signaling 5-HT1A_Receptor 5-HT1A Gi_o Gi/o 5-HT1A_Receptor->Gi_o AC_inhibition Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA (Inhibition) cAMP_decrease->PKA_inhibition CREB_inhibition CREB (Inhibition) PKA_inhibition->CREB_inhibition 5-HT2A_Receptor 5-HT2A Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 PLC_activation Phospholipase C (Activation) Gq_11->PLC_activation PIP2_hydrolysis PIP2 → IP3 + DAG PLC_activation->PIP2_hydrolysis IP3 IP3 PIP2_hydrolysis->IP3 DAG DAG PIP2_hydrolysis->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC (Activation) DAG->PKC_activation

Caption: Downstream signaling of 5-HT1A and 5-HT2A receptors.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the use of 5-MT-HCl in neuroscience research.

In Vitro Assays

1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of 5-MT-HCl for a specific serotonin receptor subtype.

  • Objective: To quantify the interaction between 5-MT-HCl and a target 5-HT receptor.

  • Principle: This is a competitive binding assay where 5-MT-HCl competes with a radiolabeled ligand for binding to the receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT receptor of interest.

    • Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).[6]

    • This compound (5-MT-HCl).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of 5-MT-HCl in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).

      • 50 µL of the 5-MT-HCl serial dilutions.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 5-MT-HCl concentration.

    • Determine the IC50 value (the concentration of 5-MT-HCl that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of 5-MT-HCl, Radioligand, and Cell Membranes Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand receptor binding assay.

2. Calcium Mobilization Assay

This assay is used to measure the functional potency (EC50) of 5-MT-HCl at Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

  • Objective: To determine the concentration of 5-MT-HCl that produces a half-maximal response in intracellular calcium levels.

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cells stably expressing the target Gq-coupled 5-HT receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3]

    • This compound (5-MT-HCl).

    • 96-well or 384-well black, clear-bottom microplates.[3]

    • Fluorescence plate reader with kinetic reading capability.

  • Procedure:

    • Seed cells into the microplates and allow them to attach overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of 5-MT-HCl in assay buffer.

    • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Add the 5-MT-HCl dilutions to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 5-MT-HCl.

    • Plot the peak fluorescence response against the logarithm of the 5-MT-HCl concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed Cells Expressing Gq-coupled Receptor Start->Cell_Seeding Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Compound_Addition Add Serial Dilutions of 5-MT-HCl Dye_Loading->Compound_Addition Fluorescence_Reading Measure Kinetic Fluorescence Change Compound_Addition->Fluorescence_Reading Data_Analysis Determine EC50 Value Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization assay.

In Vivo Assay

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists.[7]

  • Objective: To quantify the frequency of head twitches in mice following administration of 5-MT-HCl as a measure of 5-HT2A receptor activation.

  • Principle: Activation of 5-HT2A receptors in specific brain regions induces a characteristic rapid, side-to-side head movement in rodents.[7]

  • Materials:

    • Male C57BL/6J mice.[8]

    • This compound (5-MT-HCl).

    • Vehicle (e.g., saline).

    • Observation chambers (e.g., clear cylindrical arenas).[8]

    • Video recording equipment.

  • Procedure:

    • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

    • Administer 5-MT-HCl (typically via intraperitoneal or subcutaneous injection) at various doses. A vehicle control group should be included.

    • Immediately place the mice back into the observation chambers.

    • Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

    • A trained observer, blind to the treatment conditions, should manually count the number of head twitches. Alternatively, automated video analysis software can be used.[8]

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of 5-MT-HCl.

HTR_Assay_Workflow Start Start Acclimation Acclimate Mice to Observation Chambers Start->Acclimation Drug_Administration Administer 5-MT-HCl or Vehicle Acclimation->Drug_Administration Behavioral_Recording Record Behavior for a Defined Period Drug_Administration->Behavioral_Recording HTR_Quantification Count Head Twitches (Manual or Automated) Behavioral_Recording->HTR_Quantification Data_Analysis Statistical Analysis of Dose-Response HTR_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the head-twitch response (HTR) assay in mice.

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of the serotonergic system in neuroscience. Its broad agonistic activity across multiple 5-HT receptor subtypes allows for the exploration of complex signaling interactions. The detailed protocols and quantitative data provided in these application notes are intended to serve as a valuable resource for researchers, facilitating the design and execution of robust and reproducible experiments. Careful consideration of its pharmacological profile, particularly its non-selectivity and metabolic instability, is essential for accurate data interpretation and the advancement of our understanding of serotonergic neurotransmission.

References

Application Notes and Protocols: MTT Cell Viability Assay with 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation.[1][2] The assay quantifies the metabolic activity of living cells by measuring the enzymatic conversion of the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[3][4][5] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, and is dependent on the cellular metabolic activity and the integrity of the mitochondria.[3][6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3][6]

5-Methoxytryptamine hydrochloride, a tryptamine (B22526) derivative structurally related to serotonin (B10506) and melatonin, is a non-selective serotonin receptor agonist.[7] It is a valuable tool for studying serotonergic systems and their effects on cellular processes. Due to its interaction with various serotonin receptors, it can trigger multiple signaling pathways, potentially influencing cell viability and proliferation.[7] Therefore, the MTT assay is a crucial technique for evaluating the cytotoxic or cytostatic effects of this compound on different cell lines.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical MTT assay investigating the effect of this compound on a generic cancer cell line after a 48-hour incubation period.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2500.085100
11.1880.07995.0
101.0500.06584.0
250.8750.05170.0
500.6250.04250.0
1000.3130.03325.0
2000.1500.02112.0

Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound on a selected cell line.

Materials:

  • 96-well flat-bottom plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)[6][8]

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified CO2 incubator at 37°C.[8]

    • For suspension cells, seed the cells on the same day as the treatment.[9]

    • The optimal cell number should be within the linear portion of the growth curve and yield an absorbance value between 0.75 and 1.25 for the untreated control.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent, such as sterile water or DMSO.[8]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1% for DMSO).[8]

  • Cell Treatment:

    • Carefully remove the existing media from the wells (for adherent cells).

    • Add 100 µL of the media containing the different concentrations of this compound to the respective wells.

    • Include vehicle control wells that receive media with the same concentration of the solvent used to dissolve the compound.

    • Also, include blank wells containing only cell culture medium to subtract background absorbance.[6]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.[8]

  • Solubilization of Formazan Crystals:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[6]

  • Absorbance Reading:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The optimal wavelength is typically 570 nm.[6][10] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100 [10]

    • Plot the cell viability percentage against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of 5-Methoxytryptamine HCl C Treat cells with different concentrations of the compound B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization buffer (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and plot dose-response curve H->I

Caption: Experimental workflow for the MTT cell viability assay.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-MT 5-Methoxytryptamine 5-HTR Serotonin Receptor (e.g., 5-HT2A) 5-MT->5-HTR PLC Phospholipase C (PLC) 5-HTR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Apoptosis Modulation of Apoptosis/Viability Ca2->Apoptosis ERK ERK Pathway PKC->ERK ERK->Apoptosis

Caption: Simplified signaling pathway of 5-Methoxytryptamine.

References

In Vivo Application Notes and Protocols for 5-Methoxytryptamine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing 5-Methoxytryptamine hydrochloride (5-MT), a tryptamine (B22526) derivative with significant serotonergic activity. This document details its applications in various animal models, provides structured quantitative data, and outlines detailed experimental protocols and key signaling pathways.

Introduction

5-Methoxytryptamine (5-MT), a naturally occurring compound, is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin. It acts as a potent agonist at multiple serotonin (5-HT) receptors, with notable activity at the 5-HT1A and 5-HT2A subtypes.[1][2] This broad serotonergic profile has led to its investigation in a variety of in vivo models to explore its potential therapeutic effects, including anxiolytic, antidepressant, anti-inflammatory, and pro-kinetic properties, as well as its influence on circadian rhythms. Due to its rapid metabolism in vivo, primarily by monoamine oxidase (MAO), co-administration with an MAO inhibitor is often necessary to observe significant central effects.[3]

Data Presentation

The following tables summarize quantitative data from in vivo studies involving 5-Methoxytryptamine and its close structural analog, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Data for 5-MeO-DMT is included as a proxy due to the limited availability of specific quantitative data for 5-MT and should be interpreted with caution.

Table 1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice

ParameterAdministration RouteDose (mg/kg)ValueReference
Tmax (Time to Maximum Concentration) Intraperitoneal2, 10, 20~5-7 min[4]
t½ (Half-life) Intraperitoneal29.2 min[1]
CL (Clearance) Intravenous20.19 L/min/kg[1]
Vss (Volume of Distribution at Steady State) Intravenous22.27 L/kg[1]
AUC₀→∞ (Area Under the Curve) Intravenous247.6 µmol·min/L[1]
10487 µmol·min/L[1]
20920 µmol·min/L[1]
Intraperitoneal224.9 µmol·min/L[1]
10231 µmol·min/L[1]
20425 µmol·min/L[1]
Brain Penetration IntraperitonealN/ABrain concentrations are ~1.7-fold higher than blood[4]

Note: The pharmacokinetics of 5-MeO-DMT in mice were found to be nonlinear, with disproportionate increases in AUC with increasing doses.[1][5][6]

Table 2: In Vivo Behavioral Effects of 5-Methoxytryptamine and Analogs

AssayAnimal ModelCompoundDose Range (mg/kg)EffectReference
Head-Twitch Response (HTR) Mouse5-MeO-DMT2-64Dose-dependent increase in HTR, indicative of 5-HT2A activation.[7]
Elevated Plus Maze (EPM) Rat8-OH-DPAT (5-HT1A agonist)0.01-0.3Dose-dependent increase in open arm time and entries (anxiolytic-like effect).[8]
Forced Swim Test (FST) Mouse5-MeO-DMT10Significant decrease in immobility time (antidepressant-like effect).[9]
Gastrointestinal Transit MouseMomordin Ic (induces 5-HT synthesis)25Acceleration of gastrointestinal transit.[10]
Circadian Rhythm Hamster5-HT/8-OH-DPATN/APhase advance of the free-running circadian rhythm of wheel-running.[11]

Table 3: In Vivo Anti-Inflammatory Effects of a 5-HT Precursor

AssayAnimal ModelCompoundDose (mg/kg)Percent Inhibition of EdemaReference
Carrageenan-Induced Paw Edema Mouse5-Hydroxytryptophan (B29612) (5-HTP)1.535.4% (acute) / 29.5% (chronic)[12]
520.9% (acute) / 35.3% (chronic)[12]
2024.0% (acute) / 40.8% (chronic)[12]

Experimental Protocols

Anxiolytic Activity: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[13]

  • Video tracking software.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Positive control (e.g., Diazepam).

  • Rodents (rats or mice).

Procedure:

  • Animal Acclimatization: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (various doses), vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.) 30 minutes before testing.

  • Test: Place the animal in the center of the maze, facing an open arm.[13]

  • Recording: Record the animal's behavior for 5 minutes using the video tracking software.

  • Data Analysis: Analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[13]

Antidepressant Activity: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like properties of this compound in rodents.

Materials:

  • Glass cylinder filled with water (23-25°C).

  • Video recording equipment.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Positive control (e.g., Imipramine or Fluoxetine).

  • Rodents (rats or mice).

Procedure:

  • Pre-test (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session.[14]

  • Drug Administration: 24 hours after the pre-test, administer this compound (various doses), vehicle, or positive control (e.g., i.p.) at specified times before the test (e.g., 30, 60, and 120 minutes).

  • Test: Place the animal in the water-filled cylinder for a 5-minute test session.

  • Recording: Record the session for later scoring.

  • Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water). A significant reduction in immobility time suggests an antidepressant-like effect.[14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To determine the anti-inflammatory potential of this compound.

Materials:

  • Carrageenan solution (1% in sterile saline).

  • Plethysmometer or calipers.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Positive control (e.g., Indomethacin).

  • Rats or mice.

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal.

  • Drug Administration: Administer this compound (various doses), vehicle, or positive control orally or i.p. 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[15]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Gastrointestinal Motility: Charcoal Meal Test

Objective: To assess the effect of this compound on gastrointestinal transit time.

Materials:

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia).

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Mice.

Procedure:

  • Fasting: Fast the mice for 18-24 hours with free access to water.

  • Drug Administration: Administer this compound (various doses) or vehicle (e.g., i.p. or oral).

  • Charcoal Meal Administration: After a set time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.1 mL/10 g body weight).

  • Euthanasia and Dissection: After a specific duration (e.g., 20-30 minutes), euthanize the animals and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the percentage of intestinal transit for each animal.

Circadian Rhythm Modulation: Locomotor Activity

Objective: To investigate the influence of this compound on circadian rhythm phase shifts.

Materials:

  • Animal housing with running wheels and automated activity monitoring system.

  • Light-controlled environment.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Hamsters or mice.

Procedure:

  • Entrainment: House animals individually in cages with running wheels under a 12:12 hour light-dark cycle for at least two weeks to establish a stable rhythm.

  • Free-running Rhythm: Transfer the animals to constant darkness (DD) to allow their endogenous rhythm to free-run.

  • Drug Administration: Once a stable free-running rhythm is established, administer this compound or vehicle at a specific circadian time (CT).

  • Activity Monitoring: Continue to monitor locomotor activity for at least one to two weeks after administration.

  • Data Analysis: Determine the phase shift by comparing the timing of activity onset before and after drug administration.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine exerts its effects primarily through the activation of serotonin receptors, leading to the modulation of downstream signaling cascades. The two most implicated receptors are 5-HT1A and 5-HT2A.

5-MT_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling fiveMT 5-Methoxytryptamine (5-MT) receptor1A 5-HT1A Receptor fiveMT->receptor1A Agonist receptor2A 5-HT2A Receptor fiveMT->receptor2A Agonist gi Gi/o Protein receptor1A->gi gq Gq/11 Protein receptor2A->gq ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA camp->pka anxiolytic Anxiolytic/ Antidepressant Effects pka->anxiolytic plc Phospholipase C (PLC) gq->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC ip3_dag->ca_pkc psychedelic Psychedelic-like Effects (HTR) ca_pkc->psychedelic

Signaling pathways of 5-Methoxytryptamine (5-MT).

General Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping drug_prep Preparation of 5-MT HCl & Controls grouping->drug_prep administration Drug Administration (i.p., p.o., s.c.) drug_prep->administration behavioral_test Behavioral Assay (EPM, FST, etc.) administration->behavioral_test data_collection Data Collection (Automated/Manual) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis results Interpretation of Results analysis->results end End results->end

General workflow for in vivo behavioral studies.

Logical Workflow for Investigating Novel Psychoactive Compounds

This diagram outlines a logical progression for the in vivo characterization of a compound like this compound.

Logical_Workflow cluster_therapeutic_assays Therapeutic Potential Assays start Compound of Interest: 5-Methoxytryptamine HCl pk_study Pharmacokinetic Studies (Dose-ranging, bioavailability) start->pk_study behavioral_screening Initial Behavioral Screening (e.g., Open Field, HTR) start->behavioral_screening anxiety Anxiolytic Models (Elevated Plus Maze) pk_study->anxiety depression Antidepressant Models (Forced Swim Test) pk_study->depression behavioral_screening->anxiety behavioral_screening->depression mechanism Mechanism of Action Studies (Receptor antagonists, knock-out models) anxiety->mechanism depression->mechanism inflammation Anti-inflammatory Models (Carrageenan Paw Edema) inflammation->mechanism gi_motility GI Motility Models (Charcoal Meal Test) gi_motility->mechanism circadian Circadian Rhythm Models (Locomotor Activity) circadian->mechanism conclusion Conclusion on In Vivo Profile mechanism->conclusion

Logical workflow for in vivo compound characterization.

References

Application Notes and Protocols for the Quantification of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of 5-Methoxytryptamine hydrochloride. The protocols detailed below are intended for research use only and should be adapted and validated by the end-user for their specific matrix and equipment.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative that acts as a non-selective serotonin (B10506) receptor agonist.[1] Its accurate quantification in various biological and pharmaceutical matrices is essential for pharmacokinetic studies, drug metabolism research, quality control, and forensic analysis.[1][2] This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV/Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of 5-Methoxytryptamine

5-Methoxytryptamine primarily exerts its biological effects by activating various serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, and 5-HT7 subtypes.[1] As a G-protein coupled receptor agonist, its binding initiates downstream signaling cascades that modulate neurotransmission and other cellular functions.[1]

Signaling_Pathway 5-MT 5-Methoxytryptamine 5-HTR Serotonin Receptor (e.g., 5-HT1A, 5-HT7) 5-MT->5-HTR Binds to GPCR G-protein Coupled Receptor Activation 5-HTR->GPCR Leads to Signaling Downstream Signaling Cascades GPCR->Signaling Initiates Cellular Modulation of Cellular Function Signaling->Cellular Results in Sample_Prep_LCMS cluster_prep Plasma Sample Preparation plasma 100 µL Human Plasma spike Spike with Internal Standard plasma->spike precipitate Add 300 µL ice-cold Acetonitrile spike->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Sample_Prep_GCMS cluster_prep_gc Brain Tissue Sample Preparation homogenate Brain Tissue Homogenate spike_is Add Deuterated Internal Standard homogenate->spike_is extract Extract with Chloroform spike_is->extract dry_extract Dry Organic Extract extract->dry_extract derivatize Derivatize with PFPA dry_extract->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms

References

Application Notes and Protocols for 5-Methoxytryptamine hydrochloride in Serotonergic System Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative closely related to the endogenous neurotransmitter serotonin (B10506) and the hormone melatonin.[1][2][3] It occurs naturally in the body, particularly in the pineal gland, where it is formed either by O-methylation of serotonin or N-deacetylation of melatonin.[1] As a potent, non-selective agonist at various serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes, 5-MT is a valuable pharmacological tool for investigating the complex roles of the serotonergic system in physiological and pathological processes.[1][2][4] Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies, aiding in the exploration of mood, cognition, and neuropsychiatric disorders.[1][4]

These application notes provide a comprehensive guide to using 5-Methoxytryptamine hydrochloride for studying serotonergic systems, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physicochemical Properties and Solubility

Understanding the fundamental properties of this compound is crucial for accurate experimental design, including solution preparation and administration.

Table 1: Physicochemical Properties of 5-Methoxytryptamine

Property Value
IUPAC Name 2-(5-Methoxy-1H-indol-3-yl)ethanamine hydrochloride
Synonyms 5-MT, Mexamine, O-Methylserotonin HCl
CAS Number 608-07-1
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Appearance Crystalline solid

| Predicted logP | 0.5 to 1.41[1] |

Table 2: Solubility Data for this compound

Solvent Solubility
Water Soluble
DMSO Soluble (Stock solutions of 10 mM can be prepared)[5]
Ethanol Soluble

| Methanol | Soluble |

Mechanism of Action and Signaling Pathways

5-MT exerts its effects primarily by activating serotonin receptors. Its actions are most prominently studied at 5-HT1A and 5-HT2A receptors, which are coupled to different G-protein signaling pathways and often produce opposing physiological effects.[4]

  • 5-HT1A Receptor Activation: As a Gi/o-coupled receptor, its activation by 5-MT leads to neuronal hyperpolarization and decreased excitability. This is achieved by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[4]

  • 5-HT2A Receptor Activation: This Gq/11-coupled receptor, upon activation by 5-MT, typically causes neuronal depolarization and increased excitability.[4] This is mediated by the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]

G_protein_signaling_pathways cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) MT1 5-MT R1 5-HT1A Receptor MT1->R1 Agonist G1 Gi/o Protein R1->G1 Activates AC Adenylyl Cyclase G1->AC Inhibits GIRK GIRK Channel G1->GIRK Activates cAMP cAMP ↓ AC->cAMP Hyperpolarization Neuronal Hyperpolarization cAMP->Hyperpolarization Contributes to K_efflux K+ Efflux GIRK->K_efflux K_efflux->Hyperpolarization MT2 5-MT R2 5-HT2A Receptor MT2->R2 Agonist G2 Gq/11 Protein R2->G2 Activates PLC Phospholipase C (PLC) G2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Depolarization Neuronal Depolarization Ca_release->Depolarization PKC->Depolarization

Signaling pathways activated by 5-Methoxytryptamine.

Quantitative Data: Receptor Binding and Functional Activity

The affinity and potency of 5-MT at various serotonin receptors have been characterized in numerous studies. 5-MT is a potent agonist at several 5-HT receptors, with particularly high potency at the 5-HT2A receptor.[1]

Table 3: Receptor Binding Affinities (Ki, nM) of 5-Methoxytryptamine

Receptor Ki (nM) Notes
5-HT1A 16 - 131 High affinity
5-HT1B 120 Moderate affinity
5-HT1D 20 - 157 High affinity
5-HT1E 84 High affinity[6]
5-HT2A 3.3 - 50 Very high affinity
5-HT2B 1.1 Extremely high affinity
5-HT2C 15 - 200 High to moderate affinity
5-HT6 41 High affinity
5-HT7 6.8 - 13 Very high affinity

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., tissue source, radioligand used). Lower Ki values indicate higher binding affinity.

Table 4: Functional Potency (EC50, nM) of 5-Methoxytryptamine

Receptor/Assay EC50 (nM) Notes
5-HT2A (Ca²⁺ Mobilization) 0.503 Extremely potent agonist activity.[1] More potent than 5-MeO-DMT (EC50 = 3.87 nM) and DMT (EC50 = 38.3 nM).[1]
5-HT1A (G-protein activation) Comparable to 5-HT2A Potent agonist activity.[7]

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using this compound.

Protocol 1: In Vitro Calcium Mobilization Assay (for 5-HT2A Receptor)

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like 5-HT2A.[5]

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 1. Seed cells expressing 5-HT2A receptors in black, clear-bottom plates p2 2. Culture overnight p1->p2 a1 4. Load cells with calcium- sensitive dye (e.g., Fluo-4 AM) for 45-60 min at 37°C p2->a1 p3 3. Prepare 5-MT serial dilutions in assay buffer a2 5. Wash cells gently with assay buffer a1->a2 a3 6. Place plate in fluorescence plate reader a2->a3 a4 7. Establish stable baseline fluorescence reading a3->a4 a5 8. Automatically inject 5-MT dilutions a4->a5 a6 9. Begin kinetic measurement of fluorescence for 60-120s a5->a6 d1 10. Calculate peak fluorescence response for each concentration a6->d1 d2 11. Plot dose-response curve d1->d2 d3 12. Determine EC50 value d2->d3

Workflow for an in vitro calcium mobilization assay.

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127 (to aid dye loading).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and automated injection capabilities.[5]

Procedure:

  • Cell Seeding: Seed cells into microplates at an optimal density and culture overnight.[5]

  • Compound Preparation: Prepare a stock solution of 5-MT (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer to the desired final concentrations.[5]

  • Dye Loading: Prepare a dye-loading solution by mixing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye-loading solution to the cells. Incubate at 37°C for 45-60 minutes in the dark.[5]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[5]

  • Fluorescence Reading:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the 5-MT dilutions into the wells.

    • Immediately begin kinetic measurement of the fluorescence intensity for at least 60-120 seconds to capture the peak response.[5]

  • Data Analysis: Determine the peak fluorescence signal for each concentration and plot a dose-response curve to calculate the EC50 value.

Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Electrophysiology

This protocol is for investigating the effects of 5-MT on neuronal excitability and synaptic transmission in acute brain slices.[4]

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Analysis p1 1. Rapidly dissect brain in ice-cold NMDG solution p2 2. Cut 250-350 µm slices using a vibratome p1->p2 p3 3. Recover slices in NMDG solution at 32-34°C (10-15 min) p2->p3 p4 4. Transfer to holding chamber with aCSF at room temp (>1 hr) p3->p4 r1 5. Transfer slice to recording chamber and perfuse with aCSF p4->r1 r2 6. Approach target neuron with patch pipette r1->r2 r3 7. Form GΩ seal and achieve whole-cell configuration r2->r3 r4 8. Record baseline neuronal activity (5-10 min) r3->r4 r5 9. Bath-apply 5-MT at desired concentration r4->r5 r6 10. Record changes in membrane potential or synaptic currents r5->r6 a1 11. Analyze changes in firing rate, membrane potential, or current amplitude r6->a1 a2 12. Compare post-drug activity to baseline a1->a2

Workflow for ex vivo whole-cell patch-clamp recording.

Materials:

  • Vibratome.

  • Dissection tools.

  • NMDG cutting solution and artificial cerebrospinal fluid (aCSF), both continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Recovery and holding chambers.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Borosilicate glass capillaries for pipettes.

  • Internal pipette solution.

  • Perfusion system.[4]

Procedure:

  • Slice Preparation:

    • Rapidly decapitate the animal (e.g., mouse or rat) and dissect the brain, placing it immediately into ice-cold, oxygenated NMDG cutting solution.[4]

    • Mount the brain on the vibratome stage and cut 250-350 µm thick coronal or sagittal slices of the brain region of interest.[4]

    • Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-15 minutes, then move them to a holding chamber with aCSF at room temperature for at least 1 hour before recording.[4]

  • Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).[4]

    • Pull patch pipettes to a resistance of 3-6 MΩ and fill with internal solution.[4]

    • Under visual guidance, approach a neuron, form a high-resistance (GΩ) seal, and apply gentle suction to achieve the whole-cell configuration.[4]

    • Record baseline neuronal activity in current-clamp or voltage-clamp mode for 5-10 minutes.[4]

    • Bath-apply 5-MT at the desired concentration and record the resulting changes in neuronal activity.

Protocol 3: In Vivo Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, involuntary head shake in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[1][8]

HTR_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Data Analysis p1 1. Acclimate mice to the observation chambers p2 2. Prepare solutions of 5-MT and vehicle control (e.g., saline) p1->p2 e1 4. Administer vehicle, 5-MT, or antagonist + 5-MT (e.g., via IP injection) p2->e1 p3 3. (Optional) Prepare 5-HT2A antagonist solution for control group e2 5. Place animal in observation chamber immediately e1->e2 e3 6. Record behavior for a set duration (e.g., 30-60 minutes) e2->e3 e4 7. A trained observer, blind to the treatment, counts head twitches e3->e4 a1 8. Sum the total number of head twitches for each animal e4->a1 a2 9. Compare HTR counts between treatment groups using appropriate statistics (e.g., ANOVA) a1->a2

Workflow for an in vivo head-twitch response study.

Materials:

  • Male C57BL/6J mice.

  • Clear observation chambers.

  • This compound.

  • Vehicle (e.g., 0.9% saline).

  • (Optional) 5-HT2A receptor antagonist (e.g., ketanserin) to confirm receptor specificity.

Procedure:

  • Acclimation: Habituate animals to the testing room and observation chambers before the experiment to reduce novelty-induced stress.

  • Drug Administration: Administer 5-MT (e.g., 0.1 - 3 mg/kg, intraperitoneal injection) or vehicle to different groups of animals. To confirm specificity, a separate group can be pre-treated with a 5-HT2A antagonist before 5-MT administration.[1]

  • Observation: Immediately after injection, place each mouse individually into an observation chamber.

  • Scoring: A trained observer, who is blind to the experimental conditions, should count the number of head twitches over a defined period (e.g., the first 30 minutes post-injection).

  • Data Analysis: Compare the total number of head twitches across the different treatment groups. A dose-dependent increase in HTR, which is blocked by a 5-HT2A antagonist, confirms the effect is mediated by this receptor.[1]

Conclusion

This compound is a versatile and potent pharmacological agent for probing the serotonergic system. Its well-characterized interactions with key serotonin receptors, particularly 5-HT1A and 5-HT2A, make it an invaluable tool for a wide range of applications, from molecular pharmacology and cellular electrophysiology to behavioral neuroscience. The protocols and data presented here provide a solid foundation for researchers to design and execute rigorous experiments aimed at elucidating the multifaceted roles of serotonin in the central nervous system.

References

Application Notes and Protocols for Head-Twitch Response (HTR) Assay using 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is widely accepted as a behavioral proxy for the activation of the serotonin (B10506) 2A (5-HT2A) receptor. This assay is a crucial tool in the field of neuroscience and pharmacology for screening compounds with potential psychedelic or antipsychotic activity. Serotonergic hallucinogens, such as psilocybin and LSD, reliably induce the HTR, and the frequency of these twitches often correlates with the hallucinogenic potency of a compound in humans. The HTR is mediated by the activation of 5-HT2A receptors, which are Gq/11-protein coupled receptors.

5-Methoxytryptamine (5-MT), a tryptamine (B22526) derivative, is known to induce the head-twitch response in rodents. Its action is primarily mediated through the agonism of 5-HT2A receptors. Due to its rapid metabolism by monoamine oxidase (MAO), co-administration with an MAO inhibitor, such as pargyline (B1678468), is often necessary to potentiate and reliably measure its effects on HTR.

This document provides a detailed protocol for conducting the head-twitch response assay in mice using 5-Methoxytryptamine hydrochloride.

Molecular Mechanism and Signaling Pathway

The head-twitch response is initiated by the binding of a 5-HT2A receptor agonist, such as 5-Methoxytryptamine, to the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the neuronal activity that manifests as the characteristic head-twitch behavior.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-Methoxytryptamine Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca²⁺ Ca->PKC co-activates HTR Head-Twitch Response PKC->HTR leads to ER->Ca releases

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocol

This protocol outlines the necessary steps for conducting a head-twitch response assay in mice following the administration of this compound.

Materials
  • This compound (Tocris, Sigma-Aldrich, etc.)

  • Pargyline hydrochloride (MAO inhibitor)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal housing

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional but recommended)

  • Pipettes and sterile tubes for drug preparation

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Experimental Workflow

HTR_Workflow acclimatization Animal Acclimatization (1 week) drug_prep Drug Preparation acclimatization->drug_prep pretreatment Pargyline Pretreatment (i.p. injection) drug_prep->pretreatment habituation Habituation to Observation Chamber (30 min) pretreatment->habituation test_drug_admin 5-Methoxytryptamine HCl Administration (i.p. injection) habituation->test_drug_admin observation Observation & Recording (30-60 min) test_drug_admin->observation data_analysis Data Analysis observation->data_analysis

Experimental Workflow for HTR Assay

Procedure
  • Animal Acclimatization: Upon arrival, house mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week for acclimatization before any experimental procedures. Provide ad libitum access to food and water.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dose range and an injection volume of 10 µL/g of body weight.

    • Prepare a solution of Pargyline hydrochloride in sterile saline. A typical dose for MAO inhibition is 75 mg/kg.

  • Pargyline Pretreatment:

    • Weigh each mouse to determine the precise injection volume.

    • Administer Pargyline hydrochloride (75 mg/kg, i.p.) 60-90 minutes prior to the administration of this compound. This pretreatment is crucial to inhibit the metabolic breakdown of 5-MT.

  • Habituation:

    • Following pargyline injection, place each mouse individually into an observation chamber.

    • Allow the mice to habituate to the chamber for at least 30 minutes before the administration of the test compound.

  • This compound Administration:

    • Prepare fresh dilutions of this compound from the stock solution for each dose to be tested.

    • Administer the selected dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Observation and Data Collection:

    • Immediately after injection, return the mouse to its observation chamber.

    • Begin recording the number of head twitches. A head twitch is a rapid, spasmodic, rotational movement of the head that is distinct from grooming or exploratory sniffing.

    • The observation period typically lasts for 30 to 60 minutes. It is advisable to count the twitches in 5 or 10-minute intervals to analyze the time course of the drug's effect.

    • If using video recording, ensure the camera provides a clear and unobstructed view of the mouse. The videos can be scored later by a trained observer who is blind to the experimental conditions.

  • Data Analysis:

    • The primary endpoint is the total number of head twitches observed during the recording period.

    • Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control.

    • A dose-response curve can be generated by plotting the mean number of head twitches against the log of the dose of this compound.

Data Presentation

Table 1: Dose-Response of this compound on Head-Twitch Response in Mice

Treatment Group (mg/kg, i.p.)nMean Head Twitches (± SEM)
Vehicle (Saline)8Enter Data
5-MT HCl (Dose 1)8Enter Data
5-MT HCl (Dose 2)8Enter Data
5-MT HCl (Dose 3)8Enter Data
5-MT HCl (Dose 4)8Enter Data

Note: All animals are pretreated with Pargyline hydrochloride (75 mg/kg, i.p.) 60-90 minutes prior to the administration of 5-Methoxytryptamine HCl or vehicle.

Conclusion

The head-twitch response assay is a robust and reliable method for assessing the in vivo activity of 5-HT2A receptor agonists. When using this compound, pretreatment with an MAO inhibitor is recommended to obtain consistent and measurable responses. This protocol provides a comprehensive framework for conducting this assay, enabling researchers to investigate the pharmacological properties of 5-Methoxytryptamine and other related compounds. Careful adherence to the protocol and accurate scoring of the head-twitch behavior are essential for obtaining high-quality, reproducible data.

Application Notes and Protocols for Determining the Optimal Concentration of 5-Methoxytryptamine in Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytryptamine (B125070) (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to serotonin (B10506) and melatonin (B1676174).[1] It functions as a non-selective agonist for a variety of serotonin (5-HT) receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors, while showing negligible affinity for the 5-HT3 receptor.[1][2] Notably, it is an exceptionally potent agonist of the 5-HT2A receptor.[2] The optimal concentration of 5-MT for in vitro assays is crucial for obtaining accurate and reproducible data, as it is highly dependent on the specific assay, cell type, and receptor subtype under investigation.[1] These application notes provide detailed protocols for determining the optimal 5-MT concentration for various in vitro assays.

Data Presentation

Table 1: 5-Methoxytryptamine (5-MT) Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

Receptor SubtypeSpeciesKi (nM)EC50 (nM)
5-HT1AHuman9-
5-HT1BHuman--
5-HT1DHuman--
5-HT1EGuinea Pig--
5-HT1FHuman--
5-HT2AHuman-0.503[2]
5-HT2BHuman0.51–161.62 (rat)
5-HT2CHuman7.1–943-
5-HT4Pig27–2,443437
5-HT6Human18–88-
5-HT7Human0.5–5.0-

Experimental Protocols

Protocol 1: Determining the Optimal Concentration for Functional Assays

This protocol outlines a dose-response experiment to identify the lowest concentration of 5-MT that elicits a maximal on-target effect.[3]

Workflow for Determining Optimal 5-MT Concentration

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis A Seed cells expressing target receptor in a 96-well plate B Prepare serial dilutions of 5-MT (e.g., 1 pM to 10 µM) C Replace medium with 5-MT dilutions B->C D Include vehicle control E Incubate for appropriate time (e.g., 15-30 min for Ca2+ flux) D->E F Perform on-target assay E->F G Plot dose-response curve F->G H Calculate EC50 value G->H

Caption: Workflow for determining the optimal 5-MT concentration.

Methodology:

  • Cell Seeding: Seed a cell line stably expressing the serotonin receptor of interest (e.g., HEK293-5HT2A) in a 96-well plate at an appropriate density. Allow cells to adhere overnight.[3]

  • Compound Preparation: Prepare a series of 5-MT dilutions in your cell culture medium. A typical concentration range to test would be from 1 pM to 10 µM.[3]

  • Treatment: Replace the culture medium with the medium containing the different concentrations of 5-MT. Include a vehicle control (medium without 5-MT).[3]

  • Incubation: Incubate the plate for a time appropriate for the specific assay (e.g., 15-30 minutes for calcium flux or cAMP assays).[3]

  • Assay: Perform the assay to measure the on-target response.[3]

  • Data Analysis: Plot the response against the log of the 5-MT concentration to generate a dose-response curve and calculate the EC50 value.[3]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess if high concentrations of 5-MT are causing cytotoxicity.[3]

MTT Assay Workflow

A Seed cells in 96-well plate B Treat with range of 5-MT concentrations (24-48 hours) A->B C Add MTT solution (0.5 mg/mL final conc.) B->C D Incubate for 2-4 hours at 37°C C->D E Remove medium and add solubilizing agent (e.g., DMSO) D->E F Read absorbance at 570 nm E->F G Analyze data: Decrease in absorbance indicates reduced cell viability F->G

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[3]

  • Treatment: Treat cells with a range of 5-MT concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle control and a positive control for cytotoxicity.[3]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.[3]

  • Data Analysis: A decrease in absorbance compared to the vehicle control indicates a reduction in cell viability.[3]

Protocol 3: Radioligand Receptor Binding Assay (for 5-HT2A)

This assay measures the affinity of a compound for a specific receptor.[4]

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the human 5-HT2A receptor or from brain tissue by homogenization and centrifugation.[4]

  • Incubation: Incubate a constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin) with the prepared membranes.[4][5]

  • Competition: Add increasing concentrations of unlabeled 5-Methoxytryptamine to compete with the radioligand for binding to the receptor.[4]

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[4]

  • Quantification: Measure the amount of radioactivity trapped on the filters, representing the bound radioligand, using a scintillation counter.[4]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[4]

Protocol 4: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

This protocol measures the increase in intracellular calcium upon receptor activation.[1]

Methodology:

  • Cell Seeding: Seed cells expressing the target Gq-coupled receptor (e.g., 5-HT2A) into black, clear-bottom microplates and culture overnight.[1]

  • Dye Loading: Prepare a dye-loading solution with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127. Remove the culture medium and add the dye-loading solution. Incubate at 37°C for 45-60 minutes in the dark.[1]

  • Wash: Gently wash the cells with assay buffer to remove excess dye.[1]

  • Compound Preparation: Prepare serial dilutions of 5-MT in the assay buffer.[1]

  • Fluorescence Reading: a. Establish a stable baseline fluorescence reading for 10-20 seconds in a fluorescence plate reader.[1] b. Automatically inject the 5-MT dilutions into the wells.[1] c. Measure the change in fluorescence intensity over time.[4]

  • Data Analysis: Generate a dose-response curve to determine the EC50.[4]

Protocol 5: cAMP Assay (for Gi/o-coupled receptors like 5-HT1A)

This protocol measures the inhibition of adenylyl cyclase activity.[1]

Methodology:

  • Cell Preparation: Seed cells expressing the target Gi/o-coupled receptor (e.g., 5-HT1A) into a 96-well or 384-well plate and culture overnight.[1]

  • Compound Preparation: Prepare serial dilutions of 5-MT in the assay buffer.[1]

  • Assay: a. Wash the cells with assay buffer.[1] b. Add the diluted 5-MT to the wells.[1] c. Add a fixed concentration of forskolin (B1673556) to all wells (except the basal control) to stimulate cAMP production.[1] d. Incubate at room temperature for the time specified in your cAMP assay kit protocol (typically 15-30 minutes).[1]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.[1]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 5-MT concentration to determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.[1]

Signaling Pathways

5-Methoxytryptamine activates multiple signaling pathways through its interaction with various serotonin receptors. The primary pathways are associated with Gq, Gi, and Gs-coupled serotonin receptors.[3]

5-Methoxytryptamine Signaling Pathways

G cluster_0 5-Methoxytryptamine cluster_1 G-Protein Coupled Receptors cluster_2 Downstream Effectors & Second Messengers MT 5-MT Gq 5-HT2A/2C (Gq) MT->Gq Gi 5-HT1A/1B (Gi) MT->Gi Gs 5-HT4/6/7 (Gs) MT->Gs PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (inhibited) Gi->AC_inhibit AC_activate Adenylyl Cyclase (activated) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca ↑ Intracellular Ca2+ IP3_DAG->Ca PKA_decrease ↓ PKA cAMP_decrease->PKA_decrease PKA_increase ↑ PKA cAMP_increase->PKA_increase

Caption: Signaling pathways activated by 5-Methoxytryptamine.

Troubleshooting

Issue: No dose-response effect observed.

  • Possible Causes & Solutions:

    • Incorrect Concentration Range: The concentration range may be too high or too low. Ensure your dose-response curve covers a range from at least 100-fold below to 100-fold above the expected EC50.[1]

    • Receptor Expression: Confirm that your chosen cell line expresses the target serotonin receptor at a sufficient level.[1]

    • Compound Degradation: 5-MT can be metabolized by monoamine oxidase A (MAO-A).[1][6] If your experimental timeframe is long, consider adding a MAO-A inhibitor.[1]

    • Compound Preparation: Ensure proper dissolution of 5-MT. It is recommended to first dissolve the compound in a small amount of DMSO and then further dilute it in the cell culture medium. The final DMSO concentration should typically be at or below 0.1%.[1]

References

Application Notes and Protocols for Investigating Mental Health Disorders with 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (B125070) (5-MT), also known as mexamine, is a naturally occurring tryptamine (B22526) derivative structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin.[1] As the hydrochloride salt, 5-methoxytryptamine hydrochloride, it serves as a valuable research tool for investigating the serotonergic system's role in mental health disorders. Its potent, non-selective agonist activity at various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, makes it a compound of interest for modeling and exploring the pathophysiology of conditions such as depression and anxiety.[1][2][3] These application notes provide an overview of its mechanism of action, key quantitative data, and detailed protocols for its use in preclinical behavioral and signaling pathway investigations.

Mechanism of Action

This compound exerts its effects primarily by acting as a potent agonist at multiple serotonin (5-HT) receptors. Its high affinity for 5-HT1A and 5-HT2A receptors is of particular relevance to mental health research.[2][3]

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is a validated therapeutic strategy for anxiety and depression.[2][3] 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and reduced neuronal firing, contributing to anxiolytic and antidepressant effects.[4]

  • 5-HT2A Receptor Agonism: The 5-HT2A receptor is the primary target for classic psychedelic compounds and is also implicated in the mechanism of some antidepressant medications.[3][5] Activation of these GPCRs initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6] This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways are thought to mediate effects on mood, perception, and cognition.[7][8]

Data Presentation

The following tables summarize key quantitative data for 5-methoxytryptamine and related compounds, providing a basis for experimental design and interpretation.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1D5-HT1E5-HT2A5-HT2C5-HT6SERT
5-Methoxytryptamine 2.17.7>10004.0400-fold selective over 5-HT2A<50Low micromolar
5-MeO-DMT3.87 (EC50)--3.87 (EC50)---
Serotonin-----65-

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][9] "SERT" refers to the serotonin transporter.

Table 2: In Vitro Functional Potency (EC50, nM)

Compound5-HT2A Receptor Activation
5-Methoxytryptamine 0.503
5-MeO-DMT3.87
Dimethyltryptamine (DMT)38.3

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro assay of 5-HT2A receptor activation.[1]

Experimental Protocols

The following are detailed protocols for investigating the anxiolytic and antidepressant-like effects of this compound in rodent models.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11][12][13][14]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[11][12]

  • This compound.

  • Vehicle (e.g., sterile saline or 0.5% DMSO in saline).

  • Animal subjects (mice or rats).

  • Video tracking software (optional, but recommended for accurate data collection).[10]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[13]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing. A dose range of 1-10 mg/kg can be explored based on preliminary studies.

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.[12]

  • Data Collection: Allow the animal to explore the maze for a 5-minute period.[10][11] Record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when an animal is placed in an inescapable container of water, it will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds are known to reduce the duration of immobility.[15][16][17][18][19]

Materials:

  • Cylindrical container (e.g., a beaker or specialized FST apparatus).[16]

  • Water bath to maintain water temperature.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • Animal subjects (mice or rats).

  • Stopwatch or automated scoring software.

Procedure:

  • Apparatus Setup: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (typically 15 cm for mice).[16]

  • Pre-test Session (for rats): On day 1, place the rat in the cylinder for a 15-minute pre-swim session. This is done to induce a baseline level of immobility for the test session.[18][19]

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the test session. For chronic studies, administer daily for a predetermined period (e.g., 7-14 days). A dose range of 5-20 mg/kg can be investigated.

  • Test Session:

    • Rats (Day 2): Place the rat in the cylinder for a 5-minute test session.[18][19]

    • Mice (Single Session): Place the mouse in the cylinder for a 6-minute test session. The first 2 minutes are considered a habituation period and are not scored.[18]

  • Scoring: Record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[18]

  • Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect. Analyze the data using appropriate statistical methods.

Mandatory Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling 5-MT_1A 5-Methoxytryptamine 5HT1A_R 5-HT1A Receptor 5-MT_1A->5HT1A_R Gi Gi Protein 5HT1A_R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) PKA->Neuronal_Hyperpolarization Leads to 5-MT_2A 5-Methoxytryptamine 5HT2A_R 5-HT2A Receptor 5-MT_2A->5HT2A_R Gq Gq Protein 5HT2A_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Responses Modulation of Mood, Perception & Cognition Ca2->Cellular_Responses PKC->Cellular_Responses

Caption: Signaling pathways of 5-methoxytryptamine at 5-HT1A and 5-HT2A receptors.

Experimental Workflows

G cluster_EPM Elevated Plus Maze Workflow cluster_FST Forced Swim Test Workflow Habituation_EPM Animal Habituation (1 hour) Drug_Admin_EPM 5-MT HCl or Vehicle Admin (i.p., 30 min prior) Habituation_EPM->Drug_Admin_EPM Placement_EPM Place Animal in Center of Maze Drug_Admin_EPM->Placement_EPM Exploration_EPM 5 min Free Exploration Placement_EPM->Exploration_EPM Data_Collection_EPM Record Time/Entries in Open/Closed Arms Exploration_EPM->Data_Collection_EPM Analysis_EPM Statistical Analysis (Anxiolytic Effect) Data_Collection_EPM->Analysis_EPM Pre-Test_FST Pre-Test Swim (Rats) (Day 1, 15 min) Drug_Admin_FST 5-MT HCl or Vehicle Admin (30-60 min prior) Pre-Test_FST->Drug_Admin_FST Test_Session_FST Test Swim (Rats: 5 min, Mice: 6 min) Drug_Admin_FST->Test_Session_FST Scoring_FST Record Immobility Time Test_Session_FST->Scoring_FST Analysis_FST Statistical Analysis (Antidepressant Effect) Scoring_FST->Analysis_FST

Caption: Experimental workflows for behavioral assays.

Safety Precautions

This compound is a psychoactive compound and should be handled with appropriate safety measures. It is intended for laboratory research use only. Researchers should wear personal protective equipment, including gloves, lab coats, and safety glasses, when handling the compound. All experiments should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methoxytryptamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methoxytryptamine. The information is tailored for researchers, scientists, and professionals in drug development.

Comparison of Common Synthesis Routes

For a quick reference, the following table summarizes the key aspects of the most common synthesis routes for 5-Methoxytryptamine.

Synthesis Route Starting Material(s) Key Reagents Typical Reaction Conditions Reported Yield Key Advantages Common Challenges
Hydrolysis of Melatonin (B1676174) MelatoninSodium hydroxide (B78521), IsobutanolReflux at 105°C for 2 hours under a nitrogen atmosphere.[1][2]~70-80%[1]Straightforward, high-yielding deacetylation.Incomplete hydrolysis, potential for product oxidation.[2]
Fischer Indole (B1671886) Synthesis 4-Methoxyphenylhydrazine hydrochloride, N,N-Dimethyl-4-aminobutyraldehyde diethyl acetalSulfuric acid80-100°C, monitored by TLC.[2]High, but can be variable.Classic and versatile method for indole synthesis.Sensitive to starting material purity, choice of acid catalyst, and temperature control.[2]
Speeter-Anthony Synthesis 5-Methoxyindole (B15748)Oxalyl chloride, secondary amine (e.g., dimethylamine), Lithium aluminum hydride (LiAlH₄)Multi-step process involving acylation and reduction.Good yields reported.General and widely applicable for tryptamine (B22526) synthesis.[3]Formation of multiple side products, challenges with the LiAlH₄ reduction step.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Hydrolysis of Melatonin

Q1: My yield for the hydrolysis of melatonin to 5-Methoxytryptamine is significantly lower than expected. What are the likely causes and how can I optimize the reaction?

A1: Low yields in this reaction are typically due to incomplete hydrolysis or degradation of the product. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the mixture is refluxed at the appropriate temperature (around 105°C) for a sufficient duration (at least 2 hours).[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

    • Base Concentration: The concentration of sodium hydroxide is critical for complete deacetylation. An insufficient amount of base will result in incomplete hydrolysis.[2]

  • Product Degradation:

    • Atmosphere: 5-Methoxytryptamine can be susceptible to oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere, such as nitrogen, can help prevent oxidative degradation of the product.[2]

  • Work-up Issues:

    • Extraction pH: During the work-up, ensure the isobutanol phase is properly acidified to pH 2 with HCl to effectively crystallize the hydrochloride salt of 5-Methoxytryptamine.[1]

G cluster_start Low Yield in Melatonin Hydrolysis cluster_reaction Reaction Conditions cluster_degradation Product Degradation cluster_workup Work-up & Purification start Start Troubleshooting incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_time_temp Verify Reflux Time (≥2h) and Temperature (~105°C) incomplete_reaction->check_time_temp Yes oxidation Potential Oxidation? incomplete_reaction->oxidation No check_base Ensure Sufficient NaOH Concentration check_time_temp->check_base check_base->oxidation use_inert Use Inert Atmosphere (e.g., Nitrogen) oxidation->use_inert Yes workup_issue Work-up Problem? oxidation->workup_issue No use_inert->workup_issue check_ph Verify Acidification to pH 2 for Crystallization workup_issue->check_ph Yes end Optimized Yield workup_issue->end No check_ph->end

Troubleshooting workflow for low yield in melatonin hydrolysis.
Route 2: Fischer Indole Synthesis

Q2: I am attempting the Fischer indole synthesis to prepare the 5-methoxyindole intermediate, but the reaction is failing or giving a very low yield. What should I investigate?

A2: The Fischer indole synthesis can be sensitive to several factors. A systematic troubleshooting approach is recommended:

  • Starting Material Quality: Impurities in either the phenylhydrazine (B124118) or the carbonyl compound can significantly inhibit the reaction. Ensure the purity of your starting materials before beginning the synthesis.[2]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial.

    • A weak acid may not be sufficient to promote the reaction.

    • An overly strong acid can lead to the degradation of the starting materials or the final product.[2] If using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Conversely, if degradation is suspected, a milder acid may be beneficial.[2]

  • Reaction Conditions:

    • Temperature: Insufficient heat may prevent the reaction from proceeding. It is advisable to start at a moderate temperature (e.g., 80°C) and gradually increase it while monitoring the reaction's progress by TLC.[2]

    • Excessive Heat: High temperatures can lead to the decomposition of the product.[2]

  • Side Reactions:

    • N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the hydrazone intermediate. This is more likely with strong electron-donating groups. To mitigate this, consider using a milder Lewis acid and a lower reaction temperature.[2]

G cluster_start Low Yield in Fischer Indole Synthesis cluster_materials Starting Materials cluster_catalyst Acid Catalyst cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Start Troubleshooting check_purity Verify Purity of Phenylhydrazine and Carbonyl start->check_purity catalyst_issue Catalyst Problem? check_purity->catalyst_issue optimize_acid Optimize Acid Type and Concentration (Brønsted vs. Lewis, Strong vs. Mild) catalyst_issue->optimize_acid Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No optimize_acid->conditions_issue optimize_temp Adjust Temperature (Start moderate, e.g., 80°C) conditions_issue->optimize_temp Yes side_reaction N-N Cleavage Suspected? conditions_issue->side_reaction No optimize_temp->side_reaction mitigate_cleavage Use Milder Lewis Acid and Lower Temperature side_reaction->mitigate_cleavage Yes end Improved Yield side_reaction->end No mitigate_cleavage->end

A logical workflow for troubleshooting low yields in Fischer indole synthesis.
Route 3: Speeter-Anthony Synthesis

Q3: My reaction mixture from the Speeter-Anthony synthesis shows multiple spots on a TLC, and purification of 5-Methoxytryptamine is proving difficult. What are the common side products, and what purification strategies can I use?

A3: The formation of multiple products is a known challenge in the Speeter-Anthony synthesis, complicating purification and reducing the yield.

  • Common Side Products:

    • Incomplete reduction of the intermediate amide during the LiAlH₄ step can lead to the presence of the corresponding β-hydroxy intermediate.[2]

    • Other potential side products include 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol, 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol, and 2-(5-methoxy-1H-indol-3-yl)-ethanol.[2][4]

  • Purification Strategies:

    • Column Chromatography: This is a common and effective method for purifying tryptamines. A silica (B1680970) gel column with a solvent system such as dichloromethane/methanol/triethylamine can be employed.[2]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[2]

    • Acid-Base Extraction: Since tryptamines are basic, they can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be basified, and the purified tryptamine can be extracted back into an organic solvent.[2]

G cluster_problem Purification Challenge cluster_side_products Potential Side Products cluster_solutions Purification Strategies impure_product Impure Product with Multiple TLC Spots incomplete_reduction Incomplete Reduction (β-hydroxy intermediate) impure_product->incomplete_reduction other_byproducts Other Side Products (e.g., indol-5-ol derivatives) impure_product->other_byproducts column_chrom Column Chromatography (Silica gel) incomplete_reduction->column_chrom recrystallization Recrystallization (If solid) incomplete_reduction->recrystallization acid_base Acid-Base Extraction incomplete_reduction->acid_base other_byproducts->column_chrom other_byproducts->recrystallization other_byproducts->acid_base pure_product Pure 5-Methoxytryptamine column_chrom->pure_product recrystallization->pure_product acid_base->pure_product

Logical relationship of side product formation and purification strategies.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxytryptamine via Hydrolysis of Melatonin

This protocol is adapted from established procedures.[1][2]

Materials:

  • Melatonin

  • Isobutanol

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite

  • 32% Hydrochloric Acid (HCl)

  • 96% Ethanol (B145695) (for recrystallization)

Procedure:

  • In a reaction vessel, suspend 42g of melatonin in 300g of isobutanol.

  • Add 30g of NaOH and 3g of sodium dithionite.

  • Reflux the mixture for 2 hours at 105°C under a nitrogen atmosphere.

  • Cool the mixture and extract with 500g of water. The aqueous phase will contain sodium acetate (B1210297) and excess NaOH.

  • Separate the isobutanol phase and acidify it to pH 2 with 32% HCl.

  • Concentrate the solution to induce crystallization of crude 5-Methoxytryptamine hydrochloride.

  • Recrystallize the crude product from 96% ethanol to obtain pure this compound.

Protocol 2: Synthesis of 5-Methoxytryptamine via Fischer Indole Synthesis

This protocol is based on an optimized Fischer indole reaction.[2]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal

Procedure:

  • Charge a reactor with 145.0 g of 4-methoxyphenylhydrazine hydrochloride and 1.45 L of water under a nitrogen atmosphere at 20–25 °C.

  • Stir the contents at 30–35 °C to form a dark red suspension.

  • Cautiously add 47.7 mL of concentrated H₂SO₄ dropwise over 10 minutes, maintaining the temperature below 40 °C.

  • To this mixture, add the N,N-Dimethyl-4-aminobutyraldehyde diethyl acetal.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC until the reaction is complete.

  • Upon completion, cool the reaction mixture and perform a standard acid-base work-up to isolate the crude product.

Protocol 3: Synthesis of 5-Methoxytryptamine via Speeter-Anthony Synthesis

This protocol outlines the general steps of the Speeter-Anthony synthesis.

Materials:

  • 5-Methoxyindole

  • Oxalyl chloride

  • Anhydrous diethyl ether or other suitable solvent

  • Secondary amine (e.g., dimethylamine, diisopropylamine)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Formation of the Indoleglyoxylyl Chloride: Dissolve 5-methoxyindole in an anhydrous solvent like diethyl ether and cool the solution. Add oxalyl chloride dropwise and stir until the reaction is complete, resulting in the precipitation of 5-methoxy-3-indoleglyoxylyl chloride.

  • Amidation: Treat the resulting acid chloride with a secondary amine (e.g., a solution of dimethylamine) to form the corresponding N,N-dialkyl-5-methoxy-3-indoleglyoxylamide.

  • Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Add the glyoxylamide portion-wise to the LiAlH₄ suspension. Reflux the mixture until the reduction is complete (monitor by TLC).

  • Work-up and Purification: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent. The crude 5-Methoxytryptamine can then be purified using one of the methods described in the FAQ section (column chromatography, recrystallization, or acid-base extraction).

References

Technical Support Center: Enhancing the Aqueous Solubility of 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxytryptamine hydrochloride (5-MT HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 5-MT HCl in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a crystalline solid with varying solubility in different solvents. Its solubility in aqueous solutions is pH-dependent. The hydrochloride salt form generally exhibits greater aqueous solubility compared to its freebase form.[1]

Data Presentation: Solubility of 5-Methoxytryptamine and its Hydrochloride Salt

SolventChemical FormulaSolubility (mg/mL)Temperature (°C)Form
Dimethylformamide (DMF)C₃H₇NO30Not SpecifiedHydrochloride
Dimethyl Sulfoxide (DMSO)C₂H₆OS30[2]Not SpecifiedHydrochloride
Dimethyl Sulfoxide (DMSO)C₂H₆OS≥19–38[3][4]Not SpecifiedFreebase
EthanolC₂H₅OH10[2]Not SpecifiedHydrochloride
EthanolC₂H₅OH≥28.05Not SpecifiedFreebase
PBS (pH 7.2)-10[2]Not SpecifiedHydrochloride
WaterH₂O~0.825Freebase[1]

Q2: How does pH affect the aqueous solubility of this compound?

Q3: My this compound is not dissolving well in my aqueous buffer. What can I do?

A3: If you are encountering solubility issues with 5-MT HCl in an aqueous buffer, consider the following troubleshooting steps:

  • Use of a Co-solvent: First, dissolve the 5-MT HCl in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO)[5] or ethanol.[2] Then, slowly add the aqueous buffer to this solution to reach your desired final concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it may have an effect on your biological system.

  • Sonication: Sonication can be a useful technique to aid in the dissolution of suspended particles and can lead to the formation of nanosized crystals, which have a larger surface area and improved dissolution rates.[6] While a specific protocol for 5-MT HCl is not detailed in the literature, applying sonication for a period of time (e.g., 5-15 minutes) in a water bath to control temperature may improve dissolution.

  • Gentle Heating: Gently warming the solution can also increase the solubility of many compounds.[7] However, be cautious as excessive heat can lead to the degradation of tryptamine (B22526) compounds. It is advisable to warm the solution modestly (e.g., to 30-40°C) and for a short period while stirring.

  • pH Adjustment: If your experimental conditions allow, lowering the pH of your aqueous solution can enhance the solubility of 5-MT HCl.

Troubleshooting Guides

Issue: Precipitation observed after preparing a stock solution in a co-solvent and diluting with aqueous buffer.

  • Possible Cause: The final concentration of the co-solvent may be too low to maintain the solubility of the 5-MT HCl at the desired aqueous concentration.

  • Solution:

    • Try preparing a more concentrated initial stock solution in the organic co-solvent.

    • When diluting with the aqueous buffer, add the buffer slowly to the stock solution while vortexing or stirring continuously.

    • Consider increasing the final percentage of the co-solvent in your working solution, if permissible for your experimental setup.

Issue: Compound appears to degrade or change color in solution over time.

  • Possible Cause: 5-Methoxytryptamine and related tryptamines can be sensitive to light, temperature, and pH, leading to degradation.[5]

  • Solution:

    • Storage: Store stock solutions and aqueous solutions protected from light, for example, by using amber vials or wrapping vials in aluminum foil.[5]

    • Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting stock solutions in an organic solvent like DMSO and storing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.[8]

    • pH: Acidic conditions may offer greater stability for aqueous solutions of 5-MT HCl.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Carefully weigh 10 mg of this compound into the vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C for long-term storage, protected from light.

Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of 5-MT HCl under specific conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • pH meter

  • Incubators or water baths

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-MT HCl in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the aqueous buffer of choice.

  • Stability Study Setup:

    • Time Points: Aliquot the test solution into several amber vials for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

    • Temperature: Store sets of vials at different temperatures to assess thermal stability (e.g., 4°C, 25°C, 37°C).

    • Light Exposure: To assess photostability, expose one set of vials to a controlled light source while keeping a parallel set in the dark.

  • Sample Analysis by HPLC:

    • At each designated time point, analyze the samples by a validated HPLC method to determine the concentration of 5-MT HCl. An example of an HPLC method for quantifying 5-Methoxytryptamine in plasma involves protein precipitation followed by analysis on a C18 column with a mobile phase gradient of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[9]

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis: Plot the concentration of 5-MT HCl as a function of time for each storage condition to determine the stability profile.

Mandatory Visualizations

experimental_workflow start Start: Weigh 5-MT HCl dissolve Dissolve in Co-solvent (e.g., DMSO) start->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute troubleshoot Troubleshooting dilute->troubleshoot precipitate Precipitation? troubleshoot->precipitate Check for undissolved solid sonicate_heat Apply Sonication or Gentle Heat precipitate->sonicate_heat Yes stable_solution Stable Aqueous Solution precipitate->stable_solution No sonicate_heat->troubleshoot

Caption: A generalized workflow for preparing aqueous solutions of this compound.

signaling_pathway cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway MT_1A 5-Methoxytryptamine Receptor_1A 5-HT1A Receptor MT_1A->Receptor_1A Gi Gi Protein Receptor_1A->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease MT_2A 5-Methoxytryptamine Receptor_2A 5-HT2A Receptor MT_2A->Receptor_2A Gq Gq Protein Receptor_2A->Gq PLC Phospholipase C (Activation) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways of 5-Methoxytryptamine at 5-HT1A and 5-HT2A receptors.[3]

References

5-Methoxytryptamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Methoxytryptamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed and protected from light.[3] For long-term storage, a temperature of -20°C is recommended.[4] The compound is considered stable for at least four years when stored under these conditions.[4]

Q2: What factors can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[3] Elevated temperatures and high pH levels can accelerate degradation.[3] The compound is also sensitive to light and should be protected from photolytic degradation.[3]

Q3: Are there any known incompatibilities for this compound?

Yes, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong alkalis.[1]

Q4: How should I handle this compound in the laboratory?

It is recommended to handle this compound in a well-ventilated area.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid contact with the skin and eyes.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of the solid compound. Improper storage conditions (e.g., exposure to moisture, light, or high temperatures).Ensure the compound is stored in a tightly sealed container in a cool, dry, dark place, preferably at -20°C for long-term storage.
Rapid degradation of the compound in an aqueous solution. The pH of the solution may be too high, the temperature may be elevated, or the solution may be exposed to light.Prepare fresh solutions and store them at a low temperature (e.g., 4°C), protected from light. Consider using a buffer with a slightly acidic pH for enhanced stability.[3]
Inconsistent experimental results. Potential degradation of the stock solution.Prepare fresh stock solutions regularly and store them under the recommended conditions. It is advisable to perform a quick purity check of the stock solution if it has been stored for an extended period.
Appearance of unknown peaks in chromatography. This could indicate the presence of degradation products.Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products. Use a reference standard to confirm the retention time of the parent compound.[3]

Stability and Storage Data Summary

Parameter Condition Recommendation/Observation Reference
Solid State Storage Temperature-20°C (long-term)[4]
LightProtect from light[3]
AtmosphereStore in a dry, well-ventilated area[1][2]
Solid State Stability Shelf Life≥ 4 years (at -20°C)[4]
Aqueous Solution Stability pHMore stable in acidic conditions[3]
TemperatureDegradation increases with temperature[3]
LightSusceptible to photolytic degradation[3]
Incompatibilities ChemicalStrong oxidizing agents, strong acids, strong alkalis[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is a suitable technique for analyzing the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Stability_Factors Factors Affecting 5-Methoxytryptamine HCl Stability cluster_solid Solid State cluster_solution Aqueous Solution Solid_Storage Storage Conditions Solid_Stability Long-term Stability (>= 4 years) Solid_Storage->Solid_Stability Temp Temperature Solid_Storage->Temp Light Light Exposure Solid_Storage->Light Solution_Factors Influencing Factors Degradation Degradation Solution_Factors->Degradation Solution_Factors->Temp Solution_Factors->Light pH pH Solution_Factors->pH Oxidizing_Agents Oxidizing Agents Degradation->Oxidizing_Agents

Caption: Factors influencing the stability of 5-Methoxytryptamine HCl.

Experimental_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis Analysis HPLC Analysis End Identify Degradation Products & Pathways Analysis->End Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of 5-Methoxytryptamine HCl.

References

How to prevent degradation of 5-Methoxytryptamine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxytryptamine (5-MT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of 5-MT in cell culture experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine and what is its primary mechanism of action in vitro?

A1: 5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174).[1] In in vitro settings, its primary mechanism of action is as a non-selective serotonin receptor agonist, with high potency at a variety of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[2] It does not, however, have a significant affinity for the 5-HT3 receptor.[2]

Q2: What are the main factors that can cause the degradation of 5-MT in my cell culture medium?

A2: The primary factors that can lead to the degradation of 5-MT in aqueous solutions, including cell culture media, are:

  • pH: Tryptamine derivatives can be susceptible to degradation at neutral to alkaline pH.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3]

  • Light Exposure: Photodegradation can be a significant issue for many psychotropic compounds, including tryptamines.[3]

  • Enzymatic Degradation: 5-MT is a substrate for monoamine oxidase A (MAO-A), an enzyme that may be present in certain cell types or in serum supplements used in the culture medium.[2]

Q3: How should I prepare and store a stock solution of 5-MT?

A3: It is recommended to prepare a concentrated stock solution of 5-MT in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] This stock solution should be stored at -20°C or lower and protected from light. For use in experiments, the stock solution can be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture wells is non-toxic to the specific cell line being used, typically at or below 0.1%.[2]

Q4: Is 5-MT stable once diluted in cell culture media?

A4: The stability of 5-MT in cell culture media can be influenced by the factors mentioned in Q2. If the cells you are working with express MAO-A, or if you are using serum that contains this enzyme, the effective concentration of 5-MT may decrease over time.[2] For long-term experiments, this degradation can be a significant factor.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 5-MT.

Problem Possible Cause Recommended Solution
Inconsistent or no dose-response effect observed. 1. Degradation of 5-MT: The compound may be degrading in the culture medium over the course of the experiment. 2. Incorrect Concentration Range: The concentrations tested may be too high or too low to elicit a response. 3. Low Receptor Expression: The cell line may not express the target serotonin receptor at a sufficient level.1. Minimize Degradation: Prepare fresh 5-MT solutions for each experiment, protect them from light, and consider using a MAO-A inhibitor if enzymatic degradation is suspected.[2] 2. Optimize Concentration: Based on its known potency, a good starting point for a dose-response curve is in the low nanomolar to low micromolar range (e.g., 0.1 nM to 10 µM).[2] 3. Confirm Receptor Expression: Verify the expression of the target receptor in your cell line using techniques such as qPCR or western blotting.
Precipitation of 5-MT in the cell culture medium. Poor Solubility: Although soluble in DMSO, 5-MT may precipitate when diluted into an aqueous buffer or cell culture medium, especially at higher concentrations.Improve Solubilization: Ensure the DMSO stock solution is fully dissolved before further dilution. When diluting, add the stock solution to the medium while vortexing to ensure rapid and even distribution. Avoid preparing working solutions at concentrations that exceed the aqueous solubility of 5-MT.
Observed cytotoxicity at low concentrations. 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Degradation Products: Toxic byproducts may be forming from the degradation of 5-MT.1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of solvent but without 5-MT) to differentiate between compound and solvent effects. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO).[2] 2. Assess Stability: If degradation is suspected, perform a stability study under your experimental conditions to identify potential toxic degradation products.

Data Presentation: Stability of Tryptamine Derivatives

Table 1: Effect of pH on the Stability of a Tryptamine Derivative (Melatonin) in Aqueous Solution at 37°C over 21 Days

pHRemaining Compound (%)
1.2~75%
4.5~80%
7.4~72%
10.0~70%
12.0~71%

Note: Data is adapted from a study on melatonin and indicates a gradual decline in concentration over 21 days, with the most significant degradation occurring at more alkaline pH values.[4]

Table 2: Effect of Temperature on the Stability of a Tryptamine Derivative (Melatonin) in Aqueous Solution (pH 7.4) over 21 Days

TemperatureRemaining Compound (%)
Room Temperature~78%
37°C~72%

Note: Data is adapted from a study on melatonin, showing a slightly increased degradation at a higher temperature.[4]

Experimental Protocols

Protocol 1: Preparation of 5-Methoxytryptamine Stock Solution

Materials:

  • 5-Methoxytryptamine powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a known amount of 5-Methoxytryptamine powder.

  • Dissolve the powder in a sufficient volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or below, protected from light.

Protocol 2: Assessing the Stability of 5-Methoxytryptamine in Cell Culture Medium

Objective: To determine the rate of degradation of 5-MT under specific experimental conditions.

Materials:

  • 5-MT stock solution (from Protocol 1)

  • Cell culture medium (with and without serum, as required)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Sterile, light-protected containers (e.g., amber tubes)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Dilute the 5-MT stock solution to the final experimental concentration in the cell culture medium.

    • Prepare several identical samples in light-protected containers.

    • Include control samples of medium without 5-MT.

  • Incubation:

    • Place the samples in an incubator under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot of each sample.

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and, if necessary, process them to remove any precipitates (e.g., by centrifugation).

    • Analyze the concentration of 5-MT in each sample using a validated HPLC method. A reverse-phase C18 column is often suitable for tryptamine derivatives.

  • Data Analysis:

    • Plot the concentration of 5-MT as a function of time.

    • From this data, you can calculate the degradation rate and the half-life of 5-MT under your specific experimental conditions.

Visualizations

Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine acts as a non-selective agonist at various serotonin receptors, which are primarily G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-MT 5-MT 5-HT_Receptor 5-HT Receptor (GPCR) 5-MT->5-HT_Receptor Binds to G-Protein G-Protein (αβγ) 5-HT_Receptor->G-Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G-Protein->Effector Modulates Second_Messenger Second Messenger (cAMP, IP₃, DAG) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) Kinase_Cascade->Cellular_Response Leads to

Caption: Simplified signaling pathway of 5-Methoxytryptamine.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for accurately assessing the stability of 5-MT in your experimental setup.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 5-MT Stock Solution (DMSO) prep_working Dilute to Working Concentration in Medium prep_stock->prep_working incubate Incubate at 37°C (Protected from Light) prep_working->incubate sampling Collect Samples at Time Points incubate->sampling hplc Analyze 5-MT Concentration by HPLC sampling->hplc data Plot Concentration vs. Time & Calculate Degradation Rate hplc->data

Caption: Experimental workflow for 5-MT stability testing.

Logical Diagram for Troubleshooting 5-MT Degradation

This decision tree can help you troubleshoot unexpected results that may be due to 5-MT degradation.

G cluster_solutions Potential Solutions start Inconsistent/ Unexpected Results check_stability Is 5-MT degradation a possibility? start->check_stability use_fresh Prepare fresh solutions for each experiment check_stability->use_fresh Yes protect_light Protect solutions from light check_stability->protect_light Yes add_inhibitor Consider adding a MAO-A inhibitor check_stability->add_inhibitor Yes confirm_conc Confirm concentration by HPLC before use check_stability->confirm_conc Yes end Investigate other experimental variables check_stability->end No

Caption: Troubleshooting logic for potential 5-MT degradation.

References

Technical Support Center: Purification of 5-Methoxytryptamine (5-MT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-Methoxytryptamine (B125070) (5-MT) products.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-Methoxytryptamine, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low recovery yield after purification.

Q: I am losing a significant amount of my 5-Methoxytryptamine product during the purification process. What are the common causes and how can I improve my yield?

A: Low recovery is a frequent challenge in the purification of 5-MT. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot the problem:

  • Inappropriate Solvent Selection for Extraction or Recrystallization: The choice of solvent is critical. For liquid-liquid extractions, ensure the solvent has a high partition coefficient for 5-MT and is immiscible with the aqueous phase. For recrystallization, the ideal solvent should dissolve the crude product at high temperatures but have low solubility for the pure compound at lower temperatures.

  • Product Degradation: 5-Methoxytryptamine can be sensitive to pH, temperature, and light.[1] Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation. Consider performing purification steps at lower temperatures and under an inert atmosphere if possible.[2]

  • Incomplete Extraction: During acid-base extraction, ensure the pH is sufficiently acidic (to protonate the amine) and basic (to deprotonate the amine) for efficient transfer between aqueous and organic phases. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Adsorption onto Stationary Phase in Chromatography: In column chromatography, 5-MT can adhere to the silica (B1680970) gel, especially if the solvent system is not optimized. Adding a small amount of a basic modifier, such as triethylamine, to the mobile phase can help to reduce tailing and improve recovery.[3]

Issue 2: Presence of persistent impurities after purification.

Q: My purified 5-Methoxytryptamine still shows multiple spots on a TLC plate or extra peaks in the HPLC chromatogram. What are these impurities and how can I remove them?

A: The presence of persistent impurities is a common problem, often stemming from the synthetic route used.

  • Common Side Products: Depending on the synthesis method, side products can include intermediates or products of side reactions. For instance, in the Speeter and Anthony synthesis, common side products can include hydroxylated and other related tryptamine (B22526) derivatives.[2] In reductions of amide intermediates, incomplete reduction can leave behind the corresponding β-hydroxy intermediate.[2]

  • Degradation Products: As mentioned, 5-MT can degrade. To identify if the extra spots are degradation products, you can perform forced degradation studies by exposing a sample of pure 5-MT to harsh conditions (e.g., strong acid, base, heat, or light) and comparing the resulting chromatogram to that of your purified product.[1]

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating closely related impurities. Optimization of the solvent system is key. A gradient elution may be necessary to separate all components.[3]

    • Recrystallization: If the impurities have different solubility profiles from 5-MT, multiple recrystallizations from a suitable solvent can significantly improve purity.[2]

    • Acid-Base Extraction: This technique is useful for removing non-basic impurities. By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the basic 5-MT will move to the aqueous phase, leaving non-basic impurities behind. The 5-MT can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]

Issue 3: Product discoloration.

Q: My 5-Methoxytryptamine product has a yellowish or brownish color, even after purification. What causes this discoloration and how can I obtain a white crystalline product?

A: Discoloration in the final product is often due to the presence of minor, highly colored impurities, which may be formed by oxidation or other degradation pathways.

  • Oxidation: Tryptamines can be susceptible to air oxidation, which can produce colored byproducts. Performing the final purification steps and the drying of the product under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.[2]

  • Residual Solvents or Reagents: Trace amounts of colored reagents or high-boiling point solvents from the reaction can also lead to discoloration. Ensure that the product is thoroughly washed and dried.

  • Decolorization Techniques:

    • Activated Charcoal: Treating a solution of the crude product with a small amount of activated charcoal can help to adsorb colored impurities. However, be aware that this can also lead to some loss of the desired product.

    • Recrystallization: This is often the most effective method for removing colored impurities. The colored impurities may remain in the mother liquor, yielding a purer, colorless crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for purified 5-Methoxytryptamine?

To ensure the stability of purified 5-MT, it is recommended to store it at low temperatures (e.g., -20°C) and protected from light.[4][5] Storing under an inert atmosphere can also prolong its shelf life.[5] For aqueous solutions, storage at 4°C and protection from light are recommended for short-term use, while freezing is advisable for long-term storage.[1]

Q2: Which analytical techniques are most suitable for assessing the purity of 5-Methoxytryptamine?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a widely used and reliable technique for quantifying the purity of 5-MT and identifying any impurities.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.[7] Thin-Layer Chromatography (TLC) is a quick and useful tool for monitoring the progress of purification.[2]

Q3: Can I use recrystallization as the sole method for purifying crude 5-Methoxytryptamine?

Recrystallization can be a very effective purification method, particularly if the crude product is a solid and the impurities have significantly different solubilities.[2] However, for complex mixtures of impurities or for achieving very high purity, it is often necessary to combine recrystallization with other techniques like column chromatography or acid-base extraction.

Data Presentation

Table 1: Comparison of Common Purification Techniques for 5-Methoxytryptamine

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.Simple, cost-effective, can yield high-purity crystalline product.[2]Can have lower yields, may not remove impurities with similar solubility.>98% (with optimal solvent)
Column Chromatography Separation based on differential partitioning of components between a stationary and mobile phase.Highly effective for separating complex mixtures and closely related impurities.[3]More time-consuming, requires larger volumes of solvents, potential for product loss on the column.>99%
Acid-Base Extraction Separation of basic compounds from acidic or neutral compounds based on their solubility in aqueous and organic phases at different pH values.Effective for removing non-basic impurities, relatively quick.[2]May not be effective for removing basic impurities, requires careful pH control.>95% (as a preliminary step)

Experimental Protocols

Protocol 1: Recrystallization of 5-Methoxytryptamine

This protocol outlines a general procedure for the recrystallization of crude 5-MT. The choice of solvent is crucial and may require some experimentation (e.g., ethanol, isopropanol, or mixtures with water or heptane).

  • Dissolution: In a suitable flask, dissolve the crude 5-Methoxytryptamine in the minimum amount of hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of 5-Methoxytryptamine

This protocol provides a general guideline for purifying 5-MT using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane (B109758), methanol, and a small amount of triethylamine).[3] Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude 5-MT in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the 5-MT.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Methoxytryptamine.

Protocol 3: Acid-Base Extraction of 5-Methoxytryptamine

This protocol describes a standard acid-base extraction procedure for the purification of 5-MT.

  • Dissolution: Dissolve the crude 5-MT in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl).[3] The protonated 5-MT will move into the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).[3] The 5-MT will precipitate or be present as the free base.

  • Organic Extraction: Extract the basified aqueous solution with an organic solvent. The deprotonated 5-MT will move into the organic layer. Repeat the extraction.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified 5-Methoxytryptamine.

Mandatory Visualization

Purification_Workflow General Purification Workflow for 5-Methoxytryptamine crude Crude 5-MT Product extraction Acid-Base Extraction crude->extraction Remove non-basic impurities chromatography Column Chromatography extraction->chromatography Separate closely related impurities recrystallization Recrystallization chromatography->recrystallization Final polishing/crystallization purity_check Purity Assessment (TLC, HPLC, GC-MS) recrystallization->purity_check purity_check->chromatography Purity <98% pure_product Pure 5-Methoxytryptamine purity_check->pure_product Purity >98%

Caption: A general workflow for the purification of 5-Methoxytryptamine.

Troubleshooting_Tree Troubleshooting Common 5-MT Purification Issues start Purification Issue low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities discoloration Discoloration start->discoloration sol_deg Optimize Solvents / Check for Degradation low_yield->sol_deg Check extraction/recrystallization ads Modify Chromatography Conditions low_yield->ads If using chromatography id_imp Identify Impurities (MS, NMR) impurities->id_imp ox Prevent Oxidation (Inert Atmosphere) discoloration->ox charcoal Use Activated Charcoal discoloration->charcoal For colored impurities recryst Recrystallize from Appropriate Solvent discoloration->recryst ph_temp Adjust pH and Temperature sol_deg->ph_temp If degradation suspected chrom_recryst Optimize Chromatography / Recrystallization id_imp->chrom_recryst If impurities are similar ab_ext Perform Acid-Base Extraction id_imp->ab_ext If impurities are non-basic

Caption: A decision tree for troubleshooting common 5-MT purification issues.

Impurity_Formation Potential Impurity Formation Pathways in 5-MT Synthesis/Purification synthesis 5-MT Synthesis incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction side_reactions Side Reactions synthesis->side_reactions degradation Degradation synthesis->degradation During workup/purification starting_material Unreacted Starting Materials incomplete_reaction->starting_material intermediate Intermediate Products (e.g., β-hydroxy) incomplete_reaction->intermediate hydroxylated Hydroxylated Byproducts side_reactions->hydroxylated dimers Dimers/Oligomers side_reactions->dimers oxidized Oxidized Products degradation->oxidized

Caption: Potential pathways for impurity formation during 5-MT synthesis and purification.

References

Technical Support Center: 5-Methoxytryptamine Hydrochloride Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 5-Methoxytryptamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance.[1] The primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EU standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[4][5] Fire/flame resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] Handling should be done in a well-ventilated area or under a chemical fume hood.[2][4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is recommended to keep it refrigerated and stored under an inert atmosphere to maintain product quality, as it can be air-sensitive.[4] The compound is stable for at least four years if stored correctly.[6]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of accidental exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4][7] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[4]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1] Avoid breathing dust and contact with skin and eyes.[1]

  • Containment and Cleanup: Evacuate personnel from the area.[4] Use dry cleanup procedures and avoid generating dust.[1] Sweep up the material and shovel it into a suitable, closed container for disposal.[4][7]

  • Environmental Precautions: Prevent the spillage from entering drains or water courses.[1]

Q6: What are the known toxicological effects?

A6: The primary known toxicological effect is acute oral toxicity.[2] The LD50 for intraperitoneal administration in mice is 176 mg/kg.[7] There is limited data available on skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, and carcinogenicity.[7] Exposure to tryptamines can produce feelings of euphoria and hallucinations.[1]

Quantitative Data

ParameterValueReference
Molecular Formula C₁₁H₁₄N₂O · HCl[6]
Molecular Weight 226.7 g/mol [3][6]
Melting Point 120 - 123 °C[4][7]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[2][3]
LD50 (Intraperitoneal, Mouse) 176 mg/kg[7]
Solubility (DMF) 30 mg/mL[6]
Solubility (DMSO) 30 mg/mL[6]
Solubility (Ethanol) 10 mg/mL[6]
Solubility (PBS, pH 7.2) 10 mg/mL[6]

Note: No occupational exposure limits have been established for this substance.[4][5]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound Powder
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[4]

    • Don the required PPE: safety goggles, lab coat, and nitrile gloves.

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.[5]

    • Use a micro-spatula to carefully transfer the powder to a tared weigh boat.

    • Avoid generating dust. If dust is generated, gently clean the area with a damp cloth.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • If the solvent is volatile, ensure the process is conducted within the fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][7]

    • Clean all equipment and the work surface with a suitable detergent or solvent.[5]

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

Protocol 2: Emergency Spill Response
  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • If safe to do so, remove all sources of ignition.[2]

  • Spill Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[7] Do not create dust.[7]

  • Decontamination:

    • Wipe down the spill area with a suitable solvent or detergent, followed by water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting:

    • Report the incident to the laboratory supervisor or safety officer.

Visualizations

Spill_Cleanup_Workflow Spill Cleanup Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Respirator, Gloves, Goggles) alert->ppe contain Cover Spill with Inert Absorbent ppe->contain cleanup Sweep Up Material into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Incident decontaminate->report

Caption: A workflow diagram for the safe cleanup of a this compound spill.

First_Aid_Response First Aid Response Logic exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_air Move to Fresh Air Provide Oxygen/Artificial Respiration inhalation->move_air wash_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin_contact->wash_skin rinse_eyes Rinse Eyes with Water (15 min) Remove Contact Lenses eye_contact->rinse_eyes rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Logical flow for first aid response to different types of exposure.

References

Technical Support Center: 5-Methoxytryptamine Hydrochloride Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 5-Methoxytryptamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule.

  • To elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions is essential for formulation development and storage recommendations.

  • To develop and validate stability-indicating analytical methods: These studies are necessary to demonstrate that the analytical method (typically HPLC) can accurately separate and quantify the intact drug from its degradation products, ensuring the method is specific and suitable for stability testing.[1][2]

  • To inform formulation and packaging development: Understanding the compound's liabilities helps in selecting appropriate excipients and packaging to protect it from degradation.

Q2: What are the typical stress conditions applied in forced degradation studies for this compound?

A2: Based on regulatory guidelines and the chemical structure of tryptamines, the following stress conditions are recommended:[2][3]

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl).

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M to 1 M NaOH).

  • Oxidative Degradation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Thermal Degradation: Exposing the solid or solution form of the drug to high temperatures (e.g., 60°C - 80°C).[5]

  • Photodegradation: Exposing the drug to UV and/or visible light.

Q3: What are the expected degradation pathways for this compound?

A3: The indole (B1671886) ring and the ethylamine (B1201723) side chain are the most reactive parts of the 5-Methoxytryptamine molecule. Potential degradation pathways include:

  • Oxidation of the indole ring: This is a common pathway for indole alkaloids, potentially leading to the formation of N-oxides, hydroxylated derivatives, and ultimately ring-opened products like formylanthranilic acid derivatives.[6][7] Due to its electron-rich nature, the indole ring is susceptible to oxidation.[8]

  • Side-chain degradation: The ethylamine side chain can undergo oxidative deamination.

  • Reactions under photolytic stress: Exposure to light can generate radical species, leading to complex degradation products, including dimers.[9]

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for separating and quantifying this compound from its degradation products.[10] Coupling HPLC with Mass Spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[10]

Q5: What are the recommended storage conditions for this compound to minimize degradation?

A5: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[11][12] The recommended storage temperature is often 4°C.[11] It is also advisable to keep it away from incompatible materials, particularly strong oxidizing agents.[12]

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%.[3]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M NaOH.

  • Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze immediately by HPLC.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 60°C for 8 hours.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M HCl.

  • Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze immediately by HPLC.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze immediately by HPLC.

Thermal Degradation (Solution)
  • To 1 mL of the stock solution, add 1 mL of purified water.

  • Keep the solution at 80°C for 48 hours, protected from light.

  • After the incubation period, cool the solution to room temperature.

  • Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

  • Analyze immediately by HPLC.

Thermal Degradation (Solid State)
  • Place a small amount of solid this compound in a petri dish.

  • Expose the solid to 80°C in a hot air oven for 72 hours.

  • After the exposure, dissolve a known amount of the solid in the solvent to achieve a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 100 µg/mL in water) to a photostability chamber with a light source that provides both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze the samples by HPLC after an appropriate exposure time.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTimeTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis1 M HCl24 hours60°C12.5%2
Base Hydrolysis1 M NaOH8 hours60°C18.2%3
Oxidation3% H₂O₂24 hoursRoom Temp15.8%4
Thermal (Solution)Water48 hours80°C8.5%1
Thermal (Solid)Dry Heat72 hours80°C3.1%1
PhotolyticUV/Vis Light48 hoursRoom Temp10.3%2

Table 2: Chromatographic Data of Major Degradation Products (Hypothetical)

Stress ConditionDegradation ProductRetention Time (min)Relative Retention Time (RRT)
5-MT HCl (Intact)-8.51.00
Acid HydrolysisDP-A15.20.61
DP-A210.11.19
Base HydrolysisDP-B14.80.56
DP-B26.70.79
DP-B311.51.35
OxidationDP-O13.90.46
DP-O27.20.85
DP-O39.81.15
DP-O412.31.45

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very low degradation (<5%) observed. - The stress condition is too mild. - The compound is highly stable under the applied conditions.- Increase the concentration of the stressor (e.g., use 5 M HCl/NaOH). - Increase the temperature or duration of exposure. - For oxidative stress, try a higher concentration of H₂O₂ or a different oxidizing agent.
Excessive degradation (>20%) or complete loss of the parent peak. - The stress condition is too harsh.- Reduce the concentration of the stressor (e.g., use 0.01 M HCl/NaOH). - Decrease the temperature or shorten the exposure time. - Analyze samples at intermediate time points to find the optimal duration.
Poor peak shape (tailing or fronting) for the parent or degradation peaks in HPLC. - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a high-purity, end-capped column. - Reduce the injection volume or sample concentration.[13]
Unidentified peaks in the chromatogram. - Contamination from reagents or glassware. - Formation of unexpected degradation products.- Run a blank sample (without the drug) under the same stress conditions to check for reagent-related peaks. - Use LC-MS to identify the mass of the unknown peaks and propose potential structures.[10]
Drifting retention times. - Poor column equilibration. - Fluctuation in column temperature. - Changes in mobile phase composition.- Ensure the column is adequately equilibrated before each injection. - Use a column oven to maintain a constant temperature.[14] - Prepare fresh mobile phase daily and ensure it is properly degassed.[14]
Mass balance is not within the acceptable range (e.g., 95-105%). - Co-elution of degradation products with the parent peak. - Degradation products do not have a chromophore and are not detected by the UV detector. - Formation of non-volatile or insoluble degradation products.- Optimize the chromatographic method to improve resolution. - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. - Check for precipitation in the stressed samples.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 5-MT HCl acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid therm Thermal (80°C) stock->therm photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation MT 5-Methoxytryptamine N_Oxide N-Oxide MT->N_Oxide H₂O₂ Hydroxylated Hydroxylated Indole MT->Hydroxylated H₂O₂ Demethylation O-Demethylation (5-Hydroxytryptamine) MT->Demethylation Acid/Base Ring_Opened Ring-Opened Products Hydroxylated->Ring_Opened Further Oxidation

Potential degradation pathways of 5-Methoxytryptamine.

References

Technical Support Center: Overcoming 5-Methoxytryptamine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 5-Methoxytryptamine (B125070) (5-MT) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine (5-MT) and its primary mechanism of action in vitro?

A1: 5-Methoxytryptamine (5-MT), also known as mexamine, is a tryptamine (B22526) derivative structurally related to serotonin (B10506) and melatonin (B1676174).[1][2] In in vitro settings, its primary mechanism of action is as a non-selective serotonin receptor agonist, with high potency at a variety of 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1][2] It does not, however, have a significant affinity for the 5-HT3 receptor.[1][3]

Q2: What are the common causes of 5-MT precipitation in cell culture media?

A2: The precipitation of 5-MT, which has limited aqueous solubility, is a frequent issue in cell culture experiments. The primary causes include:

  • Solvent Shock: This is the most common reason. When a concentrated stock solution of 5-MT, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

  • High Final Concentration: The intended experimental concentration may exceed the solubility limit of 5-MT in the specific cell culture medium being used.

  • Low Temperature of Media: Adding the 5-MT stock solution to cold media can decrease its solubility.

  • pH of the Media: The solubility of tryptamine derivatives like 5-MT can be influenced by the pH of the solution.[1][4]

  • Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially influence the solubility and availability of the compound.

Q3: How should I prepare a stock solution of 5-MT for cell culture experiments?

A3: 5-MT is typically a solid at room temperature.[1] To prepare a stock solution, it is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO.[1] Once fully dissolved in DMSO, it can be further diluted in your cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic to your specific cell line, typically at or below 0.1%.[1]

Q4: Is there a difference in solubility between 5-MT freebase and its hydrochloride (HCl) salt?

A4: While specific quantitative data for cell culture media is limited, generally, the hydrochloride salt of a compound is more water-soluble than its freebase form. However, the complex composition of cell culture media can influence this. It is advisable to empirically determine the solubility of the specific form of 5-MT you are using in your experimental conditions.

Q5: Is 5-MT stable in cell culture media?

A5: 5-Methoxytryptamine is susceptible to metabolism by monoamine oxidase A (MAO-A), an enzyme that may be present in some cell types or serum supplements.[1][5] If you are working with cells that express MAO-A or are using serum in your media, the effective concentration of 5-MT may decrease over time. In such cases, consider using a MAO-A inhibitor.[1] Additionally, factors like pH, temperature, and light exposure can affect the stability of 5-MT in aqueous solutions, with degradation observed to increase with rising pH and higher temperatures for the similar compound melatonin.[4][6]

Troubleshooting Guide: Precipitation of 5-MT

This guide provides a step-by-step approach to troubleshoot and prevent 5-MT precipitation during your experiments.

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding 5-MT stock to media Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous media.1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the 5-MT stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion. 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, then add this to the final volume.
High Final Concentration: The target concentration exceeds the solubility limit of 5-MT in the media.1. Decrease Final Concentration: Lower the final working concentration of 5-MT. 2. Determine Maximum Soluble Concentration: Perform a solubility test to find the maximum concentration of 5-MT that remains in solution in your specific media and conditions (see Protocol 2).
Low Temperature of Media: Using cold media reduces the solubility of 5-MT.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration: The final DMSO concentration is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Precipitate forms over time during incubation Compound Instability/Degradation: 5-MT may be degrading over time, leading to less soluble byproducts.1. Consider MAO-A Inhibition: If your cells or serum contain MAO-A, consider adding a MAO-A inhibitor. 2. Control pH and Temperature: Ensure the incubator maintains a stable pH and temperature.[4][6] 3. Protect from Light: Store stock solutions and handle media containing 5-MT protected from light.[4]
Evaporation: Evaporation of media from culture plates can increase the concentration of 5-MT, leading to precipitation.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of 5-MT Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 5-MT in DMSO.

Materials:

  • 5-Methoxytryptamine (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass of 5-MT:

    • The molecular weight of 5-MT is approximately 190.24 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: 190.24 g/mol * 0.010 mol/L * 0.001 L = 0.0019024 g = 1.90 mg.

  • Weigh the 5-MT: Accurately weigh the calculated amount of 5-MT powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Dissolve the compound: Vortex the tube until the 5-MT is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of 5-MT in Cell Culture Media

This protocol outlines a method to determine the highest concentration of 5-MT that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM 5-MT stock solution in DMSO (from Protocol 1)

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile clear microplate (e.g., 96-well) or microcentrifuge tubes

  • Microplate reader capable of measuring absorbance at 600 nm (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions: In a sterile microplate or tubes, prepare a series of dilutions of 5-MT in your pre-warmed cell culture medium. A suggested range is from 1 µM to 500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (media with the same final DMSO concentration but no 5-MT).

  • Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration relevant to your planned experiments (e.g., 2, 6, and 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness, haziness, or visible precipitate at each time point.

    • Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of 5-MT that remains clear and shows no significant increase in absorbance is considered your maximum working soluble concentration under those specific conditions.

Visualizations

Signaling Pathways of 5-Methoxytryptamine

5-MT is a non-selective agonist for several serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the primary signaling cascades initiated by 5-MT upon binding to Gq, Gi, and Gs-coupled 5-HT receptors.

G_protein_signaling cluster_receptor 5-Methoxytryptamine (5-MT) 5-MT 5-MT 5-HTR_Gq 5-HTR (Gq-coupled) e.g., 5-HT2A 5-MT->5-HTR_Gq binds 5-HTR_Gi 5-HTR (Gi-coupled) e.g., 5-HT1A 5-MT->5-HTR_Gi binds 5-HTR_Gs 5-HTR (Gs-coupled) e.g., 5-HT4, 5-HT6, 5-HT7 5-MT->5-HTR_Gs binds PLC PLC 5-HTR_Gq->PLC activates AC_inhib Adenylyl Cyclase (Inhibited) 5-HTR_Gi->AC_inhib inhibits AC_act Adenylyl Cyclase (Activated) 5-HTR_Gs->AC_act activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_dec ↓ PKA Activity cAMP_dec->PKA_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_inc ↑ PKA Activity cAMP_inc->PKA_inc

Caption: Simplified signaling pathways of 5-MT via Gq, Gi, and Gs-coupled 5-HT receptors.

Experimental Workflow for Troubleshooting 5-MT Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve issues with 5-MT precipitation in your cell culture experiments.

Troubleshooting_Workflow start Start: 5-MT Precipitation Observed check_prep Review Solution Preparation: - Stock concentration correct? - Media pre-warmed to 37°C? start->check_prep check_dilution Evaluate Dilution Technique: - Adding stock dropwise? - Gently mixing during addition? check_prep->check_dilution persistent_issue Issue Persists? check_dilution->persistent_issue serial_dilution Implement Serial Dilution: Create an intermediate dilution in pre-warmed media before final dilution. solubility_test Determine Max Soluble Concentration (See Protocol 2) serial_dilution->solubility_test adjust_conc Adjust Working Concentration: Use a concentration below the determined solubility limit. solubility_test->adjust_conc check_dmso Verify Final DMSO Concentration: Is it ≤ 0.1%? adjust_conc->check_dmso adjust_stock Adjust Stock Concentration: Prepare a more dilute stock solution to lower final DMSO %. check_dmso->adjust_stock No long_term_check For Long-Term Experiments: - Check for media evaporation. - Consider 5-MT stability (pH, light, MAO-A). check_dmso->long_term_check Yes adjust_stock->check_prep persistent_issue->serial_dilution No resolved Issue Resolved persistent_issue->resolved Yes long_term_check->resolved

Caption: A logical workflow for troubleshooting 5-MT precipitation in cell culture.

References

Technical Support Center: 5-Methoxytryptamine Metabolism by MAO-A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the metabolism of 5-methoxytryptamine (B125070) (5-MT) by monoamine oxidase A (MAO-A).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for 5-Methoxytryptamine (5-MT)?

A1: The primary metabolic pathway for 5-MT is oxidative deamination, which is predominantly catalyzed by Monoamine Oxidase A (MAO-A).[1] This rapid metabolism results in the formation of the main metabolite, 5-methoxyindole-3-acetic acid (5-MIAA), and to a lesser extent, 5-methoxytryptophol.[1][2] Due to this extensive first-pass metabolism, 5-MT is generally considered orally inactive in humans.[1][2]

Q2: Which MAO isoform is primarily responsible for 5-MT metabolism?

A2: Monoamine oxidase A (MAO-A) is the principal enzyme responsible for the metabolism of 5-MT.[2][3][4] Studies in rats have shown that the MAO-A inhibitor clorgyline can increase brain levels of 5-MT by 20-fold, while the MAO-B inhibitor selegiline (B1681611) only leads to a 5.5-fold increase, highlighting the predominant role of MAO-A.[2] In golden hamsters, the administration of MAO-A inhibitors like clorgyline and the non-selective MAO inhibitor pargyline (B1678468) led to a significant increase in pineal and plasma 5-MT concentrations, whereas the MAO-B inhibitor deprenyl (B1670267) (selegiline) had no effect.[4]

Q3: What are the major metabolites of 5-MT?

A3: The major metabolite of 5-MT is 5-methoxyindole-3-acetic acid (5-MIAA), formed through oxidative deamination by MAO-A.[1][2] Another metabolite formed via this pathway is 5-methoxytryptophol.[2][4]

Q4: Why is it critical to consider MAO-A activity in studies involving 5-MT?

A4: Due to the rapid degradation of 5-MT by MAO-A, failing to account for its activity can lead to a significant underestimation of 5-MT's in vivo concentrations and its subsequent physiological or pharmacological effects.[1] Co-administration of an MAO-A inhibitor is often necessary to potentiate and prolong the exposure to 5-MT, allowing for the study of its biological activity.[1][5]

Q5: Are other enzymatic pathways involved in the metabolism of tryptamines like 5-MT?

A5: Yes, besides MAO-A, the cytochrome P450 (CYP) system, particularly CYP2D6, is involved in the metabolism of many tryptamine (B22526) derivatives.[3][5] For the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), CYP2D6 mediates O-demethylation to the active metabolite bufotenine.[5][6] While MAO-A is the primary route for 5-MT inactivation, the potential for metabolism by other enzymes should be considered, especially when MAO-A is inhibited.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of 5-MT and the effects of MAO-A inhibition.

Table 1: Effect of MAO-A Inhibition on 5-MT Brain Levels in Rats

TreatmentFold Increase in Brain 5-MT LevelsReference
Clorgyline (MAO-A Inhibitor)20-fold[2]
Selegiline (MAO-B Inhibitor)5.5-fold[2]

Table 2: Kinetic Parameters for Tryptamine Analog Deamination by MAO-A

SubstrateKm (μM)Vmax (nmol/mg protein/min)Source
Tryptamine Analogs (general)~13.2Not specified[8]

Visualizations

Signaling and Metabolic Pathway```dot

metabolic_pathway MT MT Receptor Receptor

A typical experimental workflow for an in vivo 5-MT metabolism study.

Troubleshooting Guides

Issue: High variability in results between animals in an in vivo 5-MT metabolism study.

Possible Cause Recommended Solution
Incomplete MAO-A Inhibition: The dose or pre-treatment time of the MAO-A inhibitor was insufficient to fully block enzyme activity.Optimize the dose and pre-treatment timing of the MAO-A inhibitor (e.g., clorgyline) in a pilot study. A 4-hour pre-treatment period is often used. [1]
Genetic Variations: The animal strain used may have inherent genetic variations in MAO-A activity.Use a well-characterized, genetically homogenous animal strain for all experiments to minimize biological variability. [1]
Differences in Food Intake: Variations in food intake can affect drug absorption and overall metabolism.Standardize feeding schedules for all animals throughout the study to ensure consistent metabolic states. [1]

Issue: No dose-dependent response is observed in my in vitro assay with 5-MT.

Possible Cause Recommended Solution
Metabolism by Endogenous MAO-A: The cell line or serum used in the culture media contains active MAO-A, which is degrading the 5-MT before it can interact with its target. [9]1. Include a selective MAO-A inhibitor (e.g., clorgyline) in the assay medium to prevent 5-MT degradation. 2. Use serum-free media or heat-inactivated serum if possible. 3. Choose a cell line known to have low or no endogenous MAO-A expression.
Incorrect Concentration Range: The tested concentration range is outside the effective range for the target receptor.Start with a broad concentration range spanning from low nanomolar to low micromolar (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve. [9]
Compound Solubility Issues: 5-MT may not be fully dissolved at higher concentrations.Prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in the assay buffer. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%). [9]

Troubleshooting Logic Tree

troubleshooting_tree start Issue: No dose-response with 5-MT in vitro q1 Is MAO-A present in your assay system (cells, serum)? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No / Unsure q1->ans1_no No sol1 Solution: Add MAO-A inhibitor (e.g., Clorgyline) to the assay medium. ans1_yes->sol1 q2 Is your concentration range appropriate (e.g., 0.1 nM - 10 µM)? ans1_no->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Solution: Expand dose range to cover low nM to low µM. ans2_no->sol2 q3 Did you check for compound precipitation at high concentrations? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes, it's soluble q3->ans3_yes Yes sol3 Solution: Visually inspect wells. Prepare fresh stock in DMSO. Ensure final solvent % is low. ans3_no->sol3 sol4 Consider other issues: Receptor expression, cell health, assay sensitivity, compound integrity. ans3_yes->sol4

References

Personal protective equipment for handling 5-methoxytryptamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and technical support for researchers, scientists, and drug development professionals working with 5-Methoxytryptamine (B125070) Hydrochloride (CAS: 66-83-1).

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxytryptamine Hydrochloride and what are its primary hazards?

A1: this compound is a tryptamine (B22526) derivative and a non-selective serotonin (B10506) receptor agonist.[1][2] It is considered a hazardous substance. The primary hazards include being harmful if swallowed, causing severe skin and eye irritation or damage, and potentially causing respiratory irritation.[3][4] As a solid, it is combustible and can form explosive dust-air mixtures.[5]

Q2: What are the minimum Personal Protective Equipment (PPE) requirements for handling this compound?

A2: At a minimum, chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat must be worn.[6] For procedures that may generate dust, such as weighing, a NIOSH/MSHA-approved respirator is required.[3]

Q3: How should I store this compound?

A3: It should be stored in a tightly closed container in a dry, well-ventilated place, designated as a corrosives area.[3] To maintain product quality, it is recommended to keep it refrigerated and stored under an inert atmosphere as the compound can be air-sensitive.[3]

Q4: What is the primary mechanism of action for 5-Methoxytryptamine?

A4: 5-Methoxytryptamine acts as a non-selective agonist at multiple serotonin (5-HT) receptors, with notable activity at the 5-HT1A and 5-HT2A subtypes.[5] Its effects are mediated through the activation of various G-protein coupled signaling pathways.

Personal Protective Equipment (PPE) Summary

Proper PPE is the final barrier against exposure. The following table summarizes the recommended equipment when handling this compound.

Equipment Type Specification Reason for Use
Eye/Face Protection Chemical safety goggles or full-face shield.Protects against splashes and airborne particles causing severe eye irritation or damage.[3][7]
Skin Protection Nitrile or other chemical-resistant gloves.Prevents skin contact, which can cause irritation and burns.[3][6]
Laboratory coat; disposable coveralls for larger quantities.Protects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH/MSHA-approved dust respirator (e.g., N95).Required when handling the solid powder to prevent respiratory tract irritation from dust inhalation.[3][8]
Engineering Controls Chemical Fume Hood or Ventilated Enclosure.Essential for weighing the powder or when handling solutions to minimize inhalation exposure.[3]

Troubleshooting Guide: Emergency & Spill Response

Issue Question Answer / Action
Accidental Exposure What should I do if the powder gets on my skin?Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][7]
What if it gets in my eyes?Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
What if I inhale the powder?Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
What is the procedure for accidental ingestion?Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[7]
Spill & Disposal How do I clean up a small spill of the solid compound?Evacuate the area. Wear full PPE, including respiratory protection. Use dry clean-up procedures; gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[3][5]
How should I dispose of the waste?Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.[9]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 226.7 g/mol ) in Phosphate-Buffered Saline (PBS) for use in in vitro experiments.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask (e.g., 10 mL)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety goggles

Procedure:

  • Perform all weighing and initial handling inside a chemical fume hood.

  • Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.010 L) x (226.7 g/mol ) = 0.02267 g or 22.67 mg.

  • Weigh the compound: Carefully weigh out 22.67 mg of this compound using an analytical balance.

  • Dissolution: Transfer the weighed powder into the 10 mL volumetric flask. Add approximately 7-8 mL of sterile PBS (pH 7.2).

  • Solubilize: Cap the flask and vortex thoroughly until the solid is completely dissolved. The compound is reported to be soluble in PBS at 10 mg/mL.[1]

  • Final Volume: Once dissolved, add sterile PBS to the flask until the solution reaches the 10 mL calibration mark. Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile conical tube. This step is critical for cell culture applications.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (PBS), and date of preparation. For long-term stability, store aliquots at ≤ -20°C. Stability is reported as ≥ 4 years at this temperature.[1]

Visualizations

Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh Solid Powder C->D E Prepare Solution D->E F Clean Equipment & Work Area E->F G Dispose of Waste Properly F->G H Remove PPE & Wash Hands G->H I Procedure Complete

Caption: Workflow for handling 5-methoxytryptamine HCl.
Emergency Response for Accidental Exposure

This flowchart provides a logical guide for immediate actions following an accidental exposure to this compound.

EmergencyResponse cluster_types cluster_actions Start Accidental Exposure Occurs Skin Skin Contact? Start->Skin Eye Eye Contact? Skin->Eye no ActionSkin Remove contaminated clothing. Wash area with soap & water for at least 15 minutes. Skin->ActionSkin yes Inhale Inhalation? Eye->Inhale no ActionEye Rinse eyes with water for at least 15 minutes. Remove contact lenses. Eye->ActionEye yes ActionInhale Move to fresh air. If breathing is difficult, give oxygen. Inhale->ActionInhale yes End Seek Immediate Medical Attention ActionSkin->End ActionEye->End ActionInhale->End

Caption: Flowchart for accidental exposure response.
Signaling Pathways of 5-Methoxytryptamine

5-Methoxytryptamine is a non-selective agonist, primarily activating 5-HT1A and 5-HT2A receptors, which are coupled to Gi and Gq proteins, respectively.

SignalingPathways cluster_receptor Cell Membrane agonist 5-Methoxytryptamine ht1a 5-HT1A Receptor agonist->ht1a ht2a 5-HT2A Receptor agonist->ht2a gi Gi Protein ht1a->gi gq Gq Protein ht2a->gq ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp plc Phospholipase C (PLC) gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc

Caption: Simplified 5-HT1A (Gi) and 5-HT2A (Gq) signaling.

References

Validation & Comparative

5-Methoxytryptamine Hydrochloride vs. 5-MeO-DMT: A Comparative Analysis of 5-HT2A Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative pharmacology of 5-Methoxytryptamine hydrochloride and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) at the serotonin (B10506) 2A (5-HT2A) receptor. This document provides a quantitative comparison of their binding affinities and functional activities, outlines detailed experimental protocols, and illustrates the key signaling pathways.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience research and drug development, implicated in a range of physiological and pathological processes including learning, memory, and various psychiatric disorders. Both 5-Methoxytryptamine (5-MT) and 5-MeO-DMT are tryptamine (B22526) derivatives that interact with serotonergic systems. While structurally similar, the addition of two methyl groups to the amine in 5-MeO-DMT significantly alters its pharmacological profile at the 5-HT2A receptor. This guide provides a direct comparison of their activities to aid researchers in distinguishing their effects and potential applications.

Quantitative Comparison of 5-HT2A Receptor Activity

The following table summarizes the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of this compound and 5-MeO-DMT at the human 5-HT2A receptor.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax %)
This compound 4.2[1]0.503 (Calcium Mobilization)[1]Not explicitly stated, but acts as an agonist.
5-MeO-DMT >1000[2]1.76 (Calcium Flux)[3]Full agonist[4]

Note: Ki, EC50, and Emax values can vary between studies depending on the specific experimental conditions, cell lines, and assay techniques used. The data presented here are representative values from the cited literature.

Signaling Pathways and Experimental Workflows

The interaction of agonists with the 5-HT2A receptor primarily initiates the Gq/11 signaling cascade, leading to downstream cellular responses. The following diagrams illustrate this pathway and a typical experimental workflow for assessing compound activity.

5-HT2A Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (5-MT or 5-MeO-DMT) Agonist->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for 5-HT2A Receptor Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing 5-HT2A receptors Compound_Prep 2. Prepare serial dilutions of 5-MT and 5-MeO-DMT Incubation 3. Incubate cells with compounds (for binding or functional assay) Compound_Prep->Incubation Measurement 4. Measure signal (e.g., radioactivity, fluorescence) Incubation->Measurement Data_Processing 5. Process raw data Measurement->Data_Processing Curve_Fitting 6. Generate dose-response curves Data_Processing->Curve_Fitting Parameter_Determination 7. Determine Ki, EC50, Emax Curve_Fitting->Parameter_Determination

Caption: General experimental workflow for determining 5-HT2A receptor activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and 5-MeO-DMT at the 5-HT2A receptor.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin.

  • Test Compounds: this compound and 5-MeO-DMT.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound (or buffer for total binding, and a saturating concentration of a non-radiolabeled ligand for non-specific binding).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining EC50 and Emax)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and 5-MeO-DMT.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compounds to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response as a function of the log of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

This guide provides a comparative overview of the activity of this compound and 5-MeO-DMT at the 5-HT2A receptor. The presented data indicates that while both compounds are agonists, they exhibit distinct binding affinities and potencies. This compound demonstrates a higher binding affinity (lower Ki) and greater potency (lower EC50) in the cited studies compared to 5-MeO-DMT. These differences are crucial for researchers designing experiments to probe the serotonergic system and for professionals in drug development exploring tryptamine scaffolds for therapeutic purposes. The detailed protocols and pathway diagrams serve as a valuable resource for the practical investigation of these and other compounds targeting the 5-HT2A receptor.

References

A Comparative Analysis of the In Vitro and In Vivo Potency of 5-Methoxytryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo potency of 5-Methoxytryptamine (B125070) (5-MT), a naturally occurring tryptamine (B22526) derivative closely related to serotonin (B10506) and melatonin. By presenting supporting experimental data, detailed methodologies, and visual representations of its molecular interactions, this document aims to be a valuable resource for researchers investigating serotonergic compounds.

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a fascinating research compound due to its structural similarity to key neurotransmitters and its potent activity at serotonin receptors. Understanding the disparity between its high in vitro potency and its generally lower in vivo efficacy when administered orally is crucial for the development of novel therapeutics targeting the serotonergic system. This guide will dissect these differences by examining its receptor binding and functional activity in controlled laboratory settings versus its physiological effects in living organisms.

Data Presentation: A Tale of Two Environments

The potency of 5-MT has been characterized using a variety of experimental paradigms. Below is a summary of its in vitro binding affinities and functional potencies, contrasted with its observed effects in in vivo models.

In Vitro Potency: High Affinity and Efficacy

In isolated cellular systems, 5-MT demonstrates impressive potency as an agonist at multiple serotonin receptors.[1][2] Its activity is particularly pronounced at the 5-HT2A receptor, a key target for psychedelic compounds.[1][3]

Table 1: 5-Methoxytryptamine (5-MT) Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesKi (nM)
5-HT1AHuman9
5-HT1BHuman<100
5-HT1DHuman<100
5-HT2AHuman4.2
5-HT2BHuman0.51–16
5-HT2CHuman7.1–943
5-HT6Human18–88
5-HT7Human0.5–5.0

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[2]

Table 2: 5-Methoxytryptamine (5-MT) Functional Potencies (EC50)

Receptor SubtypeSpeciesAssay TypeEC50 (nM)
5-HT2AHumanCalcium Mobilization0.503[2][3]
5-HT2ARatCalcium Mobilization11

Note: EC50 values are highly dependent on the specific assay and cell system used.[2]

In Vivo Potency: The Metabolic Hurdle

The potent in vitro profile of 5-MT does not directly translate to its oral activity in humans.[1][3] This discrepancy is largely attributed to its rapid metabolism by monoamine oxidase (MAO), primarily MAO-A.[1] However, in animal models, particularly when administered parenterally or in conjunction with MAO inhibitors, 5-MT elicits significant behavioral effects.

Table 3: 5-Methoxytryptamine (5-MT) In Vivo Effects

Animal ModelDosingObserved EffectsReference
Pregnant Rats0.1, 1.0, 3.0 mg/kgDose-dependent effects on the development of serotonin neurons in offspring.[1]
Stumptail Macaques10-20 mg/kgInduction of "emergent" behaviors like body shakes and limb jerks; dose-dependent reduction in social and solitary behavior.[4][4]
MiceNot specifiedDose-dependently induces the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation.[1][1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-MT's potency.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 cells) that have been engineered to express a high density of the target human serotonin receptor (e.g., 5-HT2A).

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound (5-MT).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, which leads to an increase in intracellular calcium levels.[6]

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.[1]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of 5-MT are added to the wells.

  • Signal Detection: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: A dose-response curve is generated by plotting the peak fluorescence response against the concentration of 5-MT. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated.

Head-Twitch Response (HTR) Assay

This in vivo assay is a widely accepted behavioral model used to assess the hallucinogenic-like potential of compounds in rodents, which is primarily mediated by 5-HT2A receptor activation.[1]

  • Animal Acclimation: Mice or rats are allowed to acclimate to the testing environment.[1]

  • Compound Administration: 5-MT is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses.[1]

  • Observation Period: The animals are observed for a defined period (e.g., 30-60 minutes) following the administration of the compound.[1]

  • HTR Quantification: The number of head twitches, which are rapid, side-to-side head movements, is counted by a trained observer or recorded and analyzed using automated software.[1]

  • Data Analysis: A dose-response curve is constructed, and if a maximal effect is reached, the ED50 (the dose that produces 50% of the maximal response) can be calculated.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways activated by 5-Methoxytryptamine and a typical experimental workflow.

G cluster_0 5-Methoxytryptamine (5-MT) cluster_1 Serotonin Receptors cluster_2 G-Proteins cluster_3 Effector Enzymes cluster_4 Second Messengers 5-MT 5-MT 5-HT2A 5-HT2A 5-MT->5-HT2A 5-HT1A 5-HT1A 5-MT->5-HT1A 5-HT7 5-HT7 5-MT->5-HT7 Gq/11 Gq/11 5-HT2A->Gq/11 Gi/o Gi/o 5-HT1A->Gi/o Gs Gs 5-HT7->Gs PLC Phospholipase C (PLC) Gq/11->PLC AC_inhibit Adenylyl Cyclase (AC) [Inhibition] Gi/o->AC_inhibit AC_activate Adenylyl Cyclase (AC) [Activation] Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Signaling pathways activated by 5-Methoxytryptamine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells expressing target receptor B Culture overnight A->B C Load cells with fluorescent dye B->C D Prepare serial dilutions of 5-MT E Add 5-MT to cells in fluorescence plate reader D->E F Measure kinetic fluorescence response E->F G Generate dose-response curve F->G H Calculate EC50 value G->H

Caption: Workflow for a cell-based in vitro functional assay.

Conclusion

5-Methoxytryptamine is a potent agonist at multiple serotonin receptors in vitro, with particularly high efficacy at the 5-HT2A receptor. However, its in vivo potency, especially when administered orally, is significantly attenuated by rapid metabolism. This highlights the critical importance of considering metabolic stability and route of administration when translating in vitro findings to in vivo models. For researchers in drug development, 5-MT serves as a valuable tool compound for probing the function of the serotonergic system, and its pharmacological profile underscores the complexities of predicting the physiological effects of a compound based solely on its in vitro characteristics. Future research focusing on the development of metabolically stable analogs of 5-MT could unlock its therapeutic potential.

References

Validating the Effects of 5-Methoxytryptamine with 5-HT2A Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of 5-Methoxytryptamine (5-MT), a potent serotonin (B10506) receptor agonist, and its modulation by selective 5-HT2A receptor antagonists. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the pharmacological effects mediated by the 5-HT2A receptor.

Introduction

5-Methoxytryptamine (5-MT) is a naturally occurring tryptamine (B22526) derivative that exhibits high affinity for multiple serotonin (5-HT) receptors. Its potent agonism at the 5-HT2A receptor, in particular, is associated with specific physiological and behavioral effects. To isolate and confirm the involvement of the 5-HT2A receptor in the actions of 5-MT, selective antagonists are indispensable tools. This guide focuses on three well-characterized 5-HT2A antagonists: MDL 100,907, Ketanserin, and Risperidone, providing a comparative overview of their ability to counteract the effects of 5-MT.

Data Presentation

The following tables summarize the binding affinities and functional potencies of 5-Methoxytryptamine and the selected 5-HT2A antagonists.

Table 1: Binding Affinities (Ki, nM) of 5-Methoxytryptamine and 5-HT2A Antagonists at the Human 5-HT2A Receptor

Compound5-HT2A Receptor (Ki, nM)Other Receptor Affinities (Ki, nM)
5-Methoxytryptamine Potent agonist, specific Ki values vary across studies but show high affinity.Also shows affinity for 5-HT1, 5-HT4, 5-HT6, and 5-HT7 receptors.[1]
MDL 100,907 0.36[2]Highly selective for 5-HT2A (>80-fold over other serotonin receptors).[2]
Ketanserin ~1-3.6Also has high affinity for α1-adrenergic and H1 histamine (B1213489) receptors.
Risperidone 0.2 - 0.4[3]High affinity for D2 dopamine (B1211576) receptors (Ki = 3.13 - 3.2 nM).[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (IC50/EC50, nM) of 5-Methoxytryptamine and 5-HT2A Antagonists

CompoundAssay TypeFunctional Potency (nM)
5-Methoxytryptamine 5-HT2A Receptor Activation (EC50)0.503[1]
MDL 100,907 5-HT2A Receptor Antagonism (IC50)3.3 - 5.1[2]
Ketanserin 5-HT2A Receptor Antagonism (IC50)~0.75
Risperidone 5-HT2A Receptor Antagonism (IC50)~0.5[4]

Note: EC50 represents the concentration of an agonist that gives a half-maximal response. IC50 represents the concentration of an antagonist that inhibits a response by 50%.

Mandatory Visualization

G cluster_0 5-Methoxytryptamine (5-MT) Signaling Pathway cluster_1 Antagonist Action 5-MT 5-MT 5-HT2A_Receptor 5-HT2A Receptor (GPCR) 5-MT->5-HT2A_Receptor Binds and Activates Gq_G11 Gq/G11 Protein 5-HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Head-Twitch) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist 5-HT2A Antagonist (e.g., MDL 100,907) Antagonist->5-HT2A_Receptor Blocks Binding G start Start prep Prepare Membranes (5-HT2A expressing cells/tissue) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end G start Start acclimate Acclimate Rodents to Test Environment start->acclimate admin_antagonist Administer 5-HT2A Antagonist or Vehicle acclimate->admin_antagonist wait Pre-treatment Period admin_antagonist->wait admin_agonist Administer 5-MT or Vehicle wait->admin_agonist observe Observe and Count Head-Twitches admin_agonist->observe analyze Analyze Data and Compare Groups observe->analyze end End analyze->end G 5MT_Effect Observed Effect of 5-MT 5HT2A_Mediated Is the effect 5-HT2A mediated? 5MT_Effect->5HT2A_Mediated Blockade_MDL Blocked by MDL 100,907? 5HT2A_Mediated->Blockade_MDL Test with selective antagonist Blockade_Ketanserin Blocked by Ketanserin? 5HT2A_Mediated->Blockade_Ketanserin Test with non-selective antagonist Blockade_Risperidone Blocked by Risperidone? 5HT2A_Mediated->Blockade_Risperidone Test with non-selective antagonist Conclusion_5HT2A Effect is likely 5-HT2A mediated Blockade_MDL->Conclusion_5HT2A Yes Conclusion_Uncertain Effect is likely not 5-HT2A mediated Blockade_MDL->Conclusion_Uncertain No Conclusion_Mixed Effect may involve other receptors (α1, H1, D2) Blockade_Ketanserin->Conclusion_Mixed Yes Blockade_Risperidone->Conclusion_Mixed Yes

References

A Comparative Analysis of 5-Methoxytryptamine Hydrochloride and Serotonin as Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methoxytryptamine (B125070) hydrochloride (5-MT HCl) and the endogenous neurotransmitter Serotonin (B10506) (5-Hydroxytryptamine, 5-HT) as agonists for serotonin receptors. This analysis is supported by experimental data on receptor binding affinities and functional potencies, complete with detailed experimental methodologies and visual representations of key signaling pathways.

Introduction

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes through its interaction with a diverse family of 14 known receptor subtypes.[1] 5-Methoxytryptamine, a tryptamine (B22526) derivative and a metabolite of serotonin, also acts as a non-selective agonist at several of these receptors.[2][3] Understanding the comparative pharmacology of these two compounds is crucial for the development of novel therapeutics targeting the serotonergic system.

Quantitative Comparison of Receptor Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-Methoxytryptamine and Serotonin at various human serotonin receptor subtypes. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-Methoxytryptamine and Serotonin at Human Serotonin Receptors

Receptor Subtype5-Methoxytryptamine (Ki, nM)Serotonin (Ki, nM)
5-HT1A153 ± 0.4[4]9.18 ± 0.02 (0.66)[5]
5-HT2A422 ± 74[4]-
5-HT7914 ± 25[4]-

Note: A comprehensive side-by-side comparison of Ki values for both compounds across all receptor subtypes from a single study is limited in the available literature. The data presented is compiled from multiple sources.

Table 2: Comparative Functional Potencies (EC50, nM) of 5-Methoxytryptamine and Serotonin at Human Serotonin Receptors

Receptor Subtype5-Methoxytryptamine (EC50, nM)Serotonin (EC50, nM)Functional Assay
5-HT2A0.503[2]-Calcium Mobilization
5-HT1C (now 5-HT2C)-8.3[6]Inositol (B14025) Phosphate Accumulation
5-HT2-101[6]Inositol Phosphate Accumulation
5-HT3A-2700 ± 200[7]Electrophysiology (Peak Current)

Note: Data for direct comparison of EC50 values are sparse. The table reflects available data from different experimental setups.

Serotonin Receptor Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[8][9] The activation of these receptors by agonists like serotonin and 5-methoxytryptamine initiates distinct intracellular signaling cascades depending on the G-protein to which they couple.

  • Gαi/o-Coupled Receptors (5-HT1 and 5-HT5 families): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

  • Gαq/11-Coupled Receptors (5-HT2 family): Agonist binding to these receptors activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[8]

  • Gαs-Coupled Receptors (5-HT4, 5-HT6, and 5-HT7 families): These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9][10]

  • Ligand-Gated Ion Channel (5-HT3 Receptor): The binding of an agonist directly opens a non-selective cation channel, leading to rapid depolarization of the cell membrane.[8]

Signaling_Pathways cluster_Gi Gαi/o-Coupled cluster_Gq Gαq/11-Coupled cluster_Gs Gαs-Coupled cluster_LGIC Ligand-Gated Ion Channel 5-HT1/5 5-HT1 & 5-HT5 Receptors AC_i Adenylyl Cyclase 5-HT1/5->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i 5-HT2 5-HT2 Receptors PLC PLC 5-HT2->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC 5-HT4/6/7 5-HT4, 5-HT6, 5-HT7 Receptors AC_s Adenylyl Cyclase 5-HT4/6/7->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA PKA Activation cAMP_s->PKA 5-HT3 5-HT3 Receptor Ion_Channel Cation Channel 5-HT3->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Agonist Serotonin or 5-Methoxytryptamine Agonist->5-HT1/5 Agonist->5-HT2 Agonist->5-HT4/6/7 Agonist->5-HT3

Figure 1: Serotonin receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow Start Prepare Receptor Membranes Incubate Incubate: - Receptor Membranes - Radioligand (e.g., [3H]8-OH-DPAT) - Test Compound (Varying Concentrations) Start->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate Specific Binding and Determine IC50/Ki Count->Analyze End Results Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Membranes from cells or tissues expressing the target serotonin receptor are prepared by homogenization and centrifugation.[11] The protein concentration of the membrane preparation is determined.[12]

  • Assay Setup: The assay is typically performed in a 96-well plate.[11]

    • Total Binding: Wells contain the receptor membrane preparation and a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).[11]

    • Non-specific Binding: In addition to the receptor and radioligand, these wells contain a high concentration of an unlabeled competing ligand (e.g., serotonin) to saturate the receptors.[11]

    • Competitive Binding: These wells contain the receptor, radioligand, and varying concentrations of the test compound (e.g., 5-Methoxytryptamine HCl).[11]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[11][12]

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[11][12]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Calcium Flux Assay

This functional assay is used to measure the activity of agonists at Gq/11-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[13]

Calcium_Flux_Workflow Start Seed Cells Expressing Target Receptor Load Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4) Start->Load Add_Agonist Add Test Agonist (e.g., 5-MT or Serotonin) Load->Add_Agonist Measure Measure Fluorescence Change over Time (Kinetic Read) Add_Agonist->Measure Analyze Determine Peak Response and Calculate EC50 Measure->Analyze End Results Analyze->End

Figure 3: Workflow for a calcium flux functional assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the target receptor (e.g., 5-HT2A) are seeded in a multi-well plate.[13]

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells and is cleaved to its active form.[13]

  • Agonist Addition: Varying concentrations of the test agonist (5-Methoxytryptamine HCl or Serotonin) are added to the wells.[13]

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[13]

  • Data Analysis: The peak fluorescence response for each agonist concentration is determined. A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.[13]

Conclusion

Both 5-Methoxytryptamine and Serotonin act as agonists at a range of serotonin receptors. The available data suggests that 5-Methoxytryptamine can be a highly potent agonist, particularly at the 5-HT2A receptor. However, a comprehensive understanding of its receptor selectivity profile in direct comparison to serotonin requires further investigation across all receptor subtypes. The experimental protocols provided herein offer standardized methods for generating such comparative data, which is essential for the rational design and development of novel serotonergic drugs.

References

Cross-Reactivity of 5-Methoxytryptamine with Melatonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of 5-Methoxytryptamine (5-MT) with melatonin (B1676174) receptors (MT1 and MT2), benchmarked against the endogenous ligand, melatonin. The information presented herein is supported by experimental data from peer-reviewed scientific literature to provide an objective analysis for research and drug development purposes.

Executive Summary

5-Methoxytryptamine (5-MT), a tryptamine (B22526) derivative structurally related to melatonin, is often investigated for its potential interaction with various receptor systems. This guide addresses the critical question of its cross-reactivity with the high-affinity melatonin receptors, MT1 and MT2. Based on available scientific evidence, 5-Methoxytryptamine exhibits no direct binding affinity for MT1 and MT2 melatonin receptors . In contrast, melatonin binds to these receptors with high affinity in the picomolar to low nanomolar range and functions as a full agonist.

While 5-MT does not directly interact with melatonin receptors, it is important to note that it can be metabolized to melatonin in the body, which could lead to indirect melatonergic activity[1]. This guide will focus on the direct comparative binding and functional parameters of both compounds at the MT1 and MT2 receptors.

Comparative Analysis of Receptor Interaction

To provide a clear comparison, the following tables summarize the quantitative data for the binding affinity and functional activity of 5-Methoxytryptamine and melatonin at human MT1 and MT2 receptors.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

CompoundReceptorBinding Affinity (Ki)
5-Methoxytryptamine MT1No Affinity Reported
MT2No Affinity Reported
Melatonin MT10.080 nM[2]
MT20.383 nM[2]

Table 1: Comparative Binding Affinity of 5-Methoxytryptamine and Melatonin at MT1 and MT2 Receptors.

Functional Activity

Functional activity assesses the biological response produced by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a ligand that induces a response halfway between the baseline and maximum, and the maximum efficacy (Emax), representing the maximum response a ligand can produce. For MT1 and MT2 receptors, which are Gi/o-coupled, agonist activity is typically measured by the inhibition of cyclic AMP (cAMP) production.

CompoundReceptorFunctional Activity (EC50)Efficacy (Emax)
5-Methoxytryptamine MT1Not ApplicableNot Applicable
MT2Not ApplicableNot Applicable
Melatonin MT1~0.1 - 1 nMFull Agonist
MT2~0.1 - 1 nMFull Agonist

Table 2: Comparative Functional Activity of 5-Methoxytryptamine and Melatonin at MT1 and MT2 Receptors.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the canonical signaling pathway of melatonin receptors and the general workflow for assessing receptor cross-reactivity.

Melatonin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds MT2 MT2 Receptor Melatonin->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Figure 1. Simplified signaling pathway of MT1 and MT2 melatonin receptors.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Prep Prepare membranes from cells expressing MT1 or MT2 receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze_Bind Analyze data to determine Ki or IC50 values Measure->Analyze_Bind end End Analyze_Bind->end Culture Culture cells expressing MT1 or MT2 receptors Stimulate Stimulate cells with forskolin (B1673556) and varying concentrations of test compound Culture->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF) Lyse->Detect Analyze_Func Analyze data to determine EC50 and Emax values Detect->Analyze_Func Analyze_Func->end start Start start->Prep start->Culture

Figure 2. General experimental workflow for receptor cross-reactivity assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 5-Methoxytryptamine and melatonin.

Radioligand Binding Assay for MT1 and MT2 Receptors

This assay determines the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for the MT1 and MT2 receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compounds (melatonin and 5-Methoxytryptamine) at various concentrations.

  • Wash buffer (ice-cold Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[3][4].

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].

cAMP Functional Assay

This assay measures the ability of a compound to activate or inhibit the G-protein coupled receptor signaling pathway, specifically by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 and Emax of test compounds for the MT1 and MT2 receptors.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (melatonin and 5-Methoxytryptamine) at various concentrations.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the HEK293 cells expressing the receptor of interest in a multi-well plate and grow to a suitable confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a defined period (e.g., 30 minutes) at room temperature[3][6].

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format. In a Homogeneous Time-Resolved Fluorescence (HTRF) assay, for instance, a cAMP-d2 conjugate competes with the cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The resulting FRET signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value will indicate the maximal inhibition of forskolin-stimulated cAMP production, signifying agonist activity for Gi-coupled receptors like MT1 and MT2.

Conclusion

The experimental data clearly indicates that 5-Methoxytryptamine does not exhibit direct cross-reactivity with MT1 and MT2 melatonin receptors. Its pharmacological profile is distinct from that of melatonin, which is a high-affinity agonist at these receptors. While an indirect effect through metabolic conversion to melatonin is a possibility in vivo, direct interaction at the receptor level is not supported by the available evidence. Researchers and drug development professionals should consider 5-MT as inactive at melatonin receptors in direct binding and functional assays. This distinction is crucial for the accurate interpretation of experimental results and for the design of selective therapeutic agents targeting the melatonergic system.

References

A Comparative Analysis of 5-Methoxytryptamine and Other Tryptamine Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methoxytryptamine (5-MeO-T) and other key tryptamine (B22526) derivatives, including 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), N,N-Dimethyltryptamine (DMT), Psilocin, and Bufotenine. The analysis is supported by experimental data on receptor binding affinities and functional activities, with detailed methodologies for the key experiments cited.

Introduction to Tryptamine Derivatives

Tryptamines are a class of monoamine alkaloids that share a common indole (B1671886) ring structure. They are found naturally in various plants, fungi, and animals and are also synthesized for research and potential therapeutic applications. These compounds interact with a range of G-protein coupled receptors (GPCRs), most notably the serotonin (B10506) (5-HT) receptors, leading to a wide spectrum of pharmacological effects. This guide focuses on the comparative pharmacology of 5-MeO-T and its analogues at the key 5-HT receptor subtypes, 5-HT1A and 5-HT2A, which are implicated in the regulation of mood, cognition, and perception.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of 5-MeO-T and other selected tryptamine derivatives at human 5-HT1A and 5-HT2A receptors. The data has been compiled from various in vitro studies to facilitate a comparative analysis.

Table 1: Receptor Binding Affinities (Ki, nM)
Compound5-HT1A Receptor5-HT2A Receptor
5-Methoxytryptamine (5-MeO-T) Data not readily available in direct comparative studiesData not readily available in direct comparative studies
5-MeO-DMT < 10[1]>1000[1]
DMT >10,00038.3[2]
Psilocin High Affinity (specific Ki values vary across studies)High Affinity (specific Ki values vary across studies)
Bufotenine Moderate AffinityHigher affinity than 5-MeO-DMT[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, nM)
Compound5-HT1A Receptor (Gαi Pathway)5-HT2A Receptor (Gαq Pathway)
5-Methoxytryptamine (5-MeO-T) Data not readily available in direct comparative studies0.503[2]
5-MeO-DMT ~100 (G-protein binding)[1]3.87[2]
DMT >10,00038.3[2]
Psilocin Agonist activity demonstratedPartial to full agonist activity
Bufotenine Agonist activity demonstratedPotent agonist

Lower EC50 values indicate greater potency.

Signaling Pathways of Key Serotonin Receptors

The interaction of tryptamines with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

5-HT1A_and_5-HT2A_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) Tryptamine1 Tryptamine Agonist Receptor1A 5-HT1A Receptor Tryptamine1->Receptor1A Binds G_protein1 Gi/o Protein Receptor1A->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduced activation Tryptamine2 Tryptamine Agonist Receptor2A 5-HT2A Receptor Tryptamine2->Receptor2A Binds G_protein2 Gq Protein Receptor2A->G_protein2 Activates PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates

Figure 1. Signaling pathways of 5-HT1A and 5-HT2A receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own studies.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_workflow Workflow for Radioligand Binding Assay prep Prepare cell membranes expressing the target receptor incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and calculate Ki values count->analyze

Figure 2. Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT1A or 5-HT2A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: A specific radiolabeled ligand is used, such as [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A.

  • Incubation: Membranes, radioligand, and various concentrations of the unlabeled test compound are incubated in assay tubes or microplates. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. It is particularly useful for Gαi-coupled (e.g., 5-HT1A) and Gαs-coupled receptors.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT1A) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Compound Addition: Test compounds at various concentrations are added to the wells. For Gαi-coupled receptors, cells are often stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited by the agonist.

  • Lysis and Detection: After incubation, a lysis buffer containing HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) is added.

  • Signal Measurement: The plate is read on an HTRF-compatible reader. In this competitive immunoassay, a high level of intracellular cAMP leads to a decrease in the HTRF signal.

  • Data Analysis: A standard curve is used to convert the HTRF signal to cAMP concentrations. Dose-response curves are then generated to determine the EC50 or IC50 values of the test compounds.[3]

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.

PathHunter_Assay_Principle cluster_principle Principle of the PathHunter β-Arrestin Assay Agonist Agonist GPCR_PK GPCR-ProLink (PK) Agonist->GPCR_PK Activates Arrestin_EA β-Arrestin-EA GPCR_PK->Arrestin_EA Recruits Complementation Enzyme Complementation GPCR_PK->Complementation Arrestin_EA->Complementation Signal Chemiluminescent Signal Complementation->Signal Generates

Figure 3. Logical relationship in the PathHunter β-arrestin assay.

Detailed Methodology:

  • Cell Lines: Use a cell line engineered to co-express the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[4]

  • Cell Plating: Plate the cells in a 384-well plate and incubate overnight.[4][5]

  • Compound Addition: Add the test compounds at various concentrations to the wells.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.[5]

  • Detection: Add the PathHunter detection reagents, which include a substrate for the complemented enzyme.[5]

  • Signal Measurement: After a further incubation period, measure the chemiluminescent signal using a plate reader.[6]

  • Data Analysis: Generate dose-response curves to determine the EC50 values for agonist-induced β-arrestin recruitment.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[7][8]

Detailed Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Magnet Implantation (for automated detection): A small neodymium magnet is surgically implanted on the skull of the mouse under anesthesia. The animal is allowed to recover for at least a week.[9]

  • Drug Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Chamber: The mouse is placed in a cylindrical observation chamber surrounded by a magnetometer coil.[9]

  • Data Recording: Head twitches are recorded for a specific period (e.g., 30-60 minutes) either by a trained observer or automatically by the magnetometer system, which detects the magnetic field changes caused by the rapid head movements.[10]

  • Data Analysis: The total number of head twitches during the observation period is quantified. Dose-response curves can be generated to determine the ED50 for inducing the HTR.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of 5-Methoxytryptamine and other tryptamine derivatives. Notably, 5-MeO-T exhibits exceptionally high potency as a 5-HT2A receptor agonist in vitro, being significantly more potent than both 5-MeO-DMT and DMT.[2] In contrast, 5-MeO-DMT displays a high affinity for the 5-HT1A receptor.[1] These differences in receptor affinity and functional activity likely underlie the unique behavioral and physiological effects of each compound. The provided experimental protocols offer a standardized framework for researchers to further investigate the structure-activity relationships and therapeutic potential of this fascinating class of molecules. The use of a combination of in vitro and in vivo assays is essential for a comprehensive understanding of their pharmacology.

References

Differentiating 5-Methoxytryptamine from Classic Psychedelics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of 5-Methoxytryptamine (5-MeO-TMT) and its close analog 5-MeO-DMT, with classic psychedelics such as psilocybin, lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). The information presented herein is intended to elucidate the distinct mechanisms of action and receptor interactions that underpin the unique psychoactive profiles of these compounds.

Core Pharmacological Distinctions

The primary differentiator between 5-methoxytryptamines and classic psychedelics lies in their activity at serotonin (B10506) receptor subtypes. While classic psychedelics are known to produce their hallucinogenic effects predominantly through agonism of the serotonin 2A receptor (5-HT2A), 5-MeO-DMT exhibits a more complex pharmacology with high affinity for the serotonin 1A receptor (5-HT1A) in addition to its effects on the 5-HT2A receptor.[1][2][3] In fact, some studies indicate that 5-MeO-DMT has a higher binding affinity for the 5-HT1A receptor than the 5-HT2A receptor.[3] This dual action is believed to contribute to its unique subjective effects, which are often described as being less visual and more characterized by profound ego dissolution compared to classic psychedelics.[3][4]

In contrast, classic psychedelics like psilocin (the active metabolite of psilocybin), DMT, and mescaline are more potent at the 5-HT2A receptor.[1] LSD and 5-MeO-DMT, however, have been shown to be equipotent at both 5-HT1A and 5-HT2A receptors.[1] Furthermore, tryptamine (B22526) psychedelics generally act as full or near-full agonists at the 5-HT1A receptor, whereas they exhibit partial agonism at the 5-HT2A receptor.[1]

Quantitative Comparison of Receptor Activity

The following tables summarize the in vitro pharmacological data for 5-MeO-DMT and several classic psychedelics at the human 5-HT1A and 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A
5-MeO-DMT1.9 - 3 nM[3]300-1000 fold lower than 5-HT1A[3]
LSDEquipotent to 5-HT2A[1]Equipotent to 5-HT1A[1]
PsilocinLess potent than 5-HT2AMore potent than 5-HT1A
DMTLess potent than 5-HT2AMore potent than 5-HT1A
MescalineLess potent than 5-HT2AMore potent than 5-HT1A

Table 2: Functional Activity (EC50, nM) for G-Protein Activation

Compound5-HT1A (Gi1 Activation)5-HT2A (Gq Activation)
5-MeO-DMT25 nM[5]26 nM[5]
LSDData not readily available in provided snippetsData not readily available in provided snippets
PsilocinData not readily available in provided snippetsPartial agonist, ~50% efficacy of serotonin[1]
DMTData not readily available in provided snippetsData not readily available in provided snippets
MescalineData not readily available in provided snippetsNear 100% efficacy of serotonin[1]

Signaling Pathways

The activation of 5-HT1A and 5-HT2A receptors by these compounds initiates distinct downstream signaling cascades. The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, the 5-HT2A receptor is coupled to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and the mobilization of intracellular calcium.[6]

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 5-MeO-TMT 5-MeO-TMT 5-HT1A_Receptor 5-HT1A Receptor 5-MeO-TMT->5-HT1A_Receptor Agonist Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Classic_Psychedelics Classic_Psychedelics 5-HT2A_Receptor 5-HT2A Receptor Classic_Psychedelics->5-HT2A_Receptor Agonist 5_MeO_TMT_2A 5-MeO-TMT 5_MeO_TMT_2A->5-HT2A_Receptor Agonist Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 HTR_Workflow Start Start Animal_Acclimation Acclimate Mice to Housing Start->Animal_Acclimation Drug_Preparation Prepare Drug Solutions Animal_Acclimation->Drug_Preparation Drug_Administration Administer Compound (i.p.) Drug_Preparation->Drug_Administration Observation_Period Place Mouse in Observation Chamber Record Behavior (30-60 min) Drug_Administration->Observation_Period Data_Quantification Count Head Twitches Observation_Period->Data_Quantification Data_Analysis Statistical Analysis of HTR Counts Data_Quantification->Data_Analysis End End Data_Analysis->End

References

The Structure-Activity Relationship of 5-Methoxytryptamine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of 5-methoxytryptamine (B125070) and its analogues continues to be a fertile ground for the discovery of novel therapeutic agents targeting the serotonergic system. These compounds, acting primarily on serotonin (B10506) (5-HT) receptors, exhibit a wide range of pharmacological effects, from potential anxiolytic and antidepressant properties to hallucinogenic activities. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of selective and efficacious drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key 5-methoxytryptamine analogues, focusing on their interactions with the 5-HT1A and 5-HT2A receptor subtypes, which are critically implicated in their therapeutic and psychoactive effects.

Quantitative Comparison of Receptor Binding and Functional Activity

The affinity and functional potency of 5-methoxytryptamine analogues for 5-HT1A and 5-HT2A receptors are profoundly influenced by substitutions on the indole (B1671886) ring and the terminal amine. The following tables summarize key in vitro pharmacological data for a selection of representative analogues.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-Methoxytryptamine Analogues at Human 5-HT1A and 5-HT2A Receptors

CompoundIndole Ring SubstitutionN-Substitution5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
5-Methoxytryptamine5-MeOUnsubstituted15130[1]
5-MeO-DMT5-MeON,N-dimethyl1264[2]
5-MeO-MiPT5-MeON-methyl-N-isopropyl263.511.40[3]
5-MeO-AMT5-MeOα-methyl4.66515.58[3]
N-benzyl-5-methoxytryptamine5-MeON-benzyl-High Affinity[1]
25I-NBOMe2,5-diMeO, 4-Iodo (on phenethylamine (B48288) core)N-(2-methoxybenzyl)High Affinity0.044[4]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: Functional Potencies (EC50, nM) and Efficacies (Emax, % of 5-HT) of 5-Methoxytryptamine Analogues

CompoundAssay TypeReceptorEC50 (nM)Emax (% of 5-HT)Reference
5-MeO-DMTG-protein activation5-HT1A1.8100[2]
5-MeO-DMTG-protein activation5-HT2A2.598[2]
5-MeO-MiPTCalcium Mobilization5-HT2A263.5Full Agonist[3]
5-MeO-AMTCalcium Mobilization5-HT2A4.665Full Agonist[3]
N-benzyl-5-methoxytryptamine analogue (5a)Calcium Mobilizationh5-HT2A1.985[5]
N-benzyl-5-methoxytryptamine analogue (5i)Calcium Mobilizationh5-HT2A7.6-[1]

Key Structure-Activity Relationship Insights

Systematic structural modifications of the 5-methoxytryptamine scaffold have revealed several key determinants of receptor affinity and functional activity:

  • N-Alkylation: Substitution on the terminal nitrogen generally influences selectivity and potency. While N,N-dimethylation (as in 5-MeO-DMT) maintains high affinity for both 5-HT1A and 5-HT2A receptors, bulkier substituents can shift this balance.[6]

  • N-Benzylation: The introduction of a benzyl (B1604629) group on the terminal amine, particularly with specific substitution patterns on the benzyl ring, can dramatically increase affinity and potency at 5-HT2A receptors.[1] For instance, N-(2-methoxybenzyl) substitution on a phenethylamine core, as seen in 25I-NBOMe, results in exceptionally high 5-HT2A receptor affinity.[4]

  • Indole Ring Substitution: Modifications to the indole ring are crucial. The 5-methoxy group is a common feature, but alterations at other positions can fine-tune activity. For example, adding a fluorine atom at the 4-position can increase signaling potency at the 5-HT1A receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 5-methoxytryptamine analogues.

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing human recombinant 5-HT1A or 5-HT2A receptors.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Ketanserin (for 5-HT2A).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (5-methoxytryptamine analogues) at various concentrations.

  • Non-specific binding control: 10 µM Serotonin (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand at a concentration near its Kd value.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.[7]

cAMP Functional Assay for 5-HT1A Receptor Activation

This assay measures the ability of a compound to activate the Gi-coupled 5-HT1A receptor, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (5-methoxytryptamine analogues) at various concentrations.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Remove the culture medium and add the assay buffer containing forskolin and varying concentrations of the test compound.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) of the test compounds for inhibiting forskolin-stimulated cAMP production.[8][9]

Calcium Mobilization Functional Assay for 5-HT2A Receptor Activation

This assay assesses the activation of the Gq-coupled 5-HT2A receptor by measuring the subsequent increase in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (5-methoxytryptamine analogues) at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity is used to determine the agonist response.

  • Generate dose-response curves to calculate the EC50 and Emax values for the test compounds.[10][11]

Visualizing Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers 5-HT1A_Receptor 5-HT1A Receptor Gi Gi/o 5-HT1A_Receptor->Gi 5-HT2A_Receptor 5-HT2A Receptor Gq Gq/11 5-HT2A_Receptor->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 Cellular Response (e.g., Anxiolysis) Cellular Response (e.g., Anxiolysis) cAMP->Cellular Response (e.g., Anxiolysis) Ca2 Ca2+ IP3_DAG->Ca2 Release from ER Cellular Response (e.g., Hallucinogenic effects) Cellular Response (e.g., Hallucinogenic effects) Ca2->Cellular Response (e.g., Hallucinogenic effects) 5-Methoxytryptamine Analogue 5-Methoxytryptamine Analogue 5-Methoxytryptamine Analogue->5-HT1A_Receptor 5-Methoxytryptamine Analogue->5-HT2A_Receptor G cluster_prep Assay Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Plate_Cells Plate 5-HT2A expressing cells Load_Dye Load cells with Calcium-sensitive dye Plate_Cells->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Baseline Measure baseline fluorescence Wash_Cells->Baseline Add_Compound Add 5-MeO-Tryptamine Analogue Baseline->Add_Compound Measure_Response Measure fluorescence change Add_Compound->Measure_Response Dose_Response Generate Dose-Response Curve Measure_Response->Dose_Response Calculate_Parameters Calculate EC50 and Emax Dose_Response->Calculate_Parameters G cluster_sar Structure-Activity Relationship cluster_properties Pharmacological Properties Core_Scaffold 5-Methoxytryptamine Scaffold N_Substitution N-Substitution (e.g., Alkyl, Benzyl) Core_Scaffold->N_Substitution Indole_Substitution Indole Ring Substitution (e.g., 4-Fluoro) Core_Scaffold->Indole_Substitution Receptor_Affinity Receptor Affinity (Ki) 5-HT1A vs 5-HT2A N_Substitution->Receptor_Affinity Indole_Substitution->Receptor_Affinity Functional_Activity Functional Activity (EC50, Emax) Agonism/Partial Agonism Receptor_Affinity->Functional_Activity Therapeutic_Potential Therapeutic Potential (Anxiolytic, Antidepressant, etc.) Functional_Activity->Therapeutic_Potential

References

Comparing the hallucinogenic properties of 5-Methoxytryptamine to LSD and 5-MeODMT

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Hallucinogenic Properties of 5-Methoxytryptamine (B125070), LSD, and 5-MeO-DMT

This guide provides a detailed, data-driven comparison of the hallucinogenic properties of three serotonergic compounds: 5-Methoxytryptamine (5-MT), Lysergic acid diethylamide (LSD), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information is intended for researchers, scientists, and drug development professionals, focusing on receptor pharmacology, signal transduction, and corresponding in vivo behavioral effects.

Introduction to the Compounds

5-Methoxytryptamine (5-MT) is a tryptamine (B22526) derivative found in mammalian brain and is structurally related to serotonin (B10506) and melatonin (B1676174).[1][2] While it demonstrates potent activity at serotonin receptors in vitro, its psychoactive effects in humans are limited by rapid metabolism.[3]

Lysergic acid diethylamide (LSD) is a semi-synthetic ergoline (B1233604) derivative renowned for its potent and long-lasting psychedelic effects.[4] Its complex pharmacology involves interactions with a wide range of serotonin, dopamine, and adrenergic receptors, with its primary hallucinogenic effects mediated by the serotonin 5-HT2A receptor.[5][6][7][8]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine found in various plants and the venom of the Sonoran Desert toad.[9][10] It is known for inducing intense but short-lived psychedelic experiences.[10] 5-MeO-DMT is often described as an "atypical" psychedelic due to its distinct pharmacological profile, notably its high affinity for the 5-HT1A receptor.[9]

Receptor Binding and Functional Potency

The interaction of these compounds with serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes, is central to their psychoactive effects. Classical hallucinogens primarily exert their effects through agonism at the 5-HT2A receptor.[6][11] The following table summarizes key quantitative data from various in vitro studies.

Data Presentation: Receptor Affinity (Ki) and Potency (EC50)

CompoundReceptorParameterValue (nM)SpeciesComments
5-Methoxytryptamine (5-MT) h5-HT2AEC500.503HumanExtremely potent in vitro activation.[3]
LSD h5-HT2AKi1.1 - 2.9HumanHigh-affinity binding is a hallmark of its activity.[7]
h5-HT1AKi1.1 - 2.1HumanAlso shows high affinity for the 5-HT1A receptor.[7]
h5-HT2AEC502.9 - 16.5HumanPotent partial agonist.[12]
h5-HT1AEC502.1 - 5.5HumanPotent partial agonist; equipotent with 5-HT2A in some assays.[12]
5-MeO-DMT h5-HT1AKi< 10HumanExhibits very high affinity, with 300-1000 fold selectivity over 5-HT2A.[13][14]
h5-HT2AKi> 1000HumanShows significantly lower binding affinity compared to 5-HT1A.[13][14]
h5-HT2AEC501.80 - 3.87HumanDespite lower affinity, it is a highly potent activator of the 5-HT2A receptor.[9]
h5-HT1AEC503.92 - 1060HumanWide range of reported activation potencies.[9]
  • Ki (Inhibition constant): Represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half-maximal effective concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.

Signal Transduction Pathways

Activation of 5-HT2A and 5-HT1A receptors initiates distinct intracellular signaling cascades. The hallucinogenic effects of classic psychedelics are linked to the 5-HT2A receptor-mediated Gq signaling pathway.[6] However, compounds can also exhibit "biased agonism," preferentially activating one pathway over another (e.g., G-protein vs. β-arrestin), which can lead to different physiological outcomes.[8]

  • 5-HT2A Receptor Pathway: As a Gq/11-coupled receptor, its activation typically stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

  • 5-HT1A Receptor Pathway: As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

LSD is known to activate both G-protein and β-arrestin pathways.[4][8] In contrast, 5-MeO-DMT is considered a full agonist at the 5-HT2A receptor, whereas classic psychedelics like LSD are typically partial agonists, which may contribute to differences in their subjective effects and safety profiles.[15]

Mandatory Visualization: Signaling Pathway Diagrams

G_protein_signaling cluster_5HT2A 5-HT2A Receptor Pathway (Gq) cluster_5HT1A 5-HT1A Receptor Pathway (Gi) LSD_2A LSD / 5-MT / 5-MeO-DMT Receptor_2A 5-HT2A Receptor LSD_2A->Receptor_2A Gq Gq Protein Receptor_2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC LSD_1A LSD / 5-MeO-DMT Receptor_1A 5-HT1A Receptor LSD_1A->Receptor_1A Gi Gi Protein Receptor_1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: Simplified signaling pathways for 5-HT2A (Gq) and 5-HT1A (Gi) receptors.

In Vivo Effects and Behavioral Models

Animal models are crucial for correlating in vitro pharmacological data with potential in vivo hallucinogenic activity. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[16][17]

Data Presentation: In Vivo Behavioral Studies

CompoundAnimal ModelKey FindingInterpretation
5-Methoxytryptamine (5-MT) RodentsDose-dependently induces HTR, which is blocked by 5-HT2A antagonists.[3][17]Possesses 5-HT2A-mediated hallucinogenic potential.
PrimatesHigh doses (10-20 mg/kg) induce "body shakes" and "limb jerks," but less potently than LSD or 5-MeO-DMT.[1]Suggests weak hallucinogenic properties compared to the other compounds.
LSD RodentsInduces HTR.[16]Confirms 5-HT2A-mediated activity consistent with hallucinogenic effects.
CatsInduces specific behaviors like "limb flick" and "abortive grooming" not seen with non-hallucinogenic drugs.[18]Provides a specific animal model for hallucinogen action.
5-MeO-DMT RodentsInduces HTR via 5-HT2A activation.[13]Hallucinogenic potential is mediated, at least in part, by 5-HT2A receptors.
RodentsDiscriminative stimulus effects are attenuated by 5-HT1A antagonists.[13]Suggests a significant contribution of 5-HT1A receptor activation to its overall in vivo effects.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key protocols used to determine receptor affinity, functional potency, and in vivo behavioral responses.

Radioligand Receptor Binding Assay

This in vitro assay quantifies the affinity of a test compound for a specific receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) that is known to bind to the receptor.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., LSD) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation & Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter is measured using a scintillation counter.

  • Analysis: The data are used to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Ki value.

Head-Twitch Response (HTR) Assay

This in vivo assay is a behavioral measure of 5-HT2A receptor activation in rodents.[17]

  • Acclimation: Mice or rats are acclimated to a clean observation chamber for a set period.

  • Administration: The test compound (e.g., 5-MT) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, across a range of doses. A vehicle control group is also included.

  • Observation: Animals are observed for a defined period (e.g., 30-60 minutes) post-injection. An observer, often blind to the treatment condition, counts the number of rapid, involuntary head shakes.

  • Analysis: The frequency of head twitches is compared between the different dose groups and the vehicle control to determine a dose-response relationship. Antagonist studies can be performed by pre-treating animals with a 5-HT2A antagonist to confirm the receptor's involvement.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Prepare Receptor Membranes binding_assay Radioligand Binding Assay start_vitro->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux) start_vitro->functional_assay ki_val Determine Ki (Affinity) binding_assay->ki_val ec50_val Determine EC50 (Potency) functional_assay->ec50_val correlate Correlate In Vitro and In Vivo Data ki_val->correlate ec50_val->correlate start_vivo Acclimate Rodents administer Administer Compound (Dose-Response) start_vivo->administer observe Observe & Score Head-Twitch Response administer->observe behavior_data Quantify Behavioral Effect observe->behavior_data behavior_data->correlate

Caption: Workflow for characterizing a novel psychoactive compound.

Conclusion

While 5-MT, LSD, and 5-MeO-DMT are all potent serotonin receptor agonists, they exhibit distinct pharmacological profiles that account for their varying hallucinogenic properties.

  • 5-Methoxytryptamine is a powerful 5-HT2A agonist in vitro, but its potential as a hallucinogen is severely limited in vivo by rapid metabolism, resulting in weak effects compared to the others.[1][3]

  • LSD displays a complex pharmacology characterized by high-affinity binding to multiple receptors and potent partial agonism at both 5-HT2A and 5-HT1A receptors.[7][12] Its unique, slow dissociation kinetics may contribute to the long duration of its effects.[8]

  • 5-MeO-DMT is an atypical psychedelic, distinguished by its exceptionally high affinity for the 5-HT1A receptor.[13][14] While its hallucinogenic effects are still dependent on 5-HT2A activation, its strong 5-HT1A engagement likely modulates the overall experience, contributing to its characteristic lack of intense visual distortion compared to classic psychedelics.[9][13]

This comparative analysis underscores the importance of a multi-faceted approach, integrating in vitro binding and functional data with in vivo behavioral models, to fully understand the structure-activity relationships that define the hallucinogenic properties of serotonergic compounds.

References

A Comparative Analysis of 5-Methoxytryptamine Hydrochloride and Traditional Antidepressants in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of 5-methoxytryptamine (B125070) hydrochloride, a tryptamine (B22526) derivative, and traditional antidepressant medications. Due to the limited direct experimental data on 5-methoxytryptamine hydrochloride, this guide utilizes data from its close structural and functional analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), as a proxy to evaluate the potential of this class of compounds. The performance of 5-MeO-DMT is compared with established antidepressant classes: Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

Executive Summary

Preclinical evidence suggests that 5-methoxytryptamine and its analogs, such as 5-MeO-DMT, may offer a rapid and distinct mechanism of action for antidepressant effects compared to traditional antidepressants. While traditional antidepressants primarily act by inhibiting the reuptake of monoamine neurotransmitters, 5-methoxytryptamine acts as a direct agonist at serotonin receptors. Notably, preclinical studies using the forced swim test indicate that 5-MeO-DMT may produce a significant antidepressant-like effect. However, it is crucial to note that 5-methoxytryptamine is orally inactive due to rapid metabolism by monoamine oxidase.

Comparative Efficacy in Preclinical Models

The forced swim test is a widely used preclinical model to assess antidepressant efficacy. The test measures the duration of immobility in rodents when placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant-like effect.

Compound ClassCompoundAnimal ModelDoseAdministration Route% Decrease in Immobility Time (approx.)
5-Methoxytryptamine Analog 5-MeO-DMT Mouse10 mg/kgIntraperitoneal (IP)50%
SSRI Fluoxetine Mouse20 mg/kgIntraperitoneal (IP)40-50%
TCA Imipramine Rat15 mg/kgIntraperitoneal (IP)30-40%

Note: The data for the 5-Methoxytryptamine class is represented by its close analog, 5-MeO-DMT. The exact percentage decrease can vary between studies and animal strains.

Mechanism of Action

The fundamental difference in the mechanism of action between 5-methoxytryptamine and traditional antidepressants lies in their primary molecular targets.

5-Methoxytryptamine (5-MT) / 5-MeO-DMT: These compounds act as agonists at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] This direct receptor activation is believed to initiate downstream signaling cascades that contribute to their potential antidepressant effects.[2] 5-MT is a potent, non-selective serotonin receptor agonist.[3]

Traditional Antidepressants:

  • SSRIs (e.g., Fluoxetine): Selectively block the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[4]

  • SNRIs (e.g., Venlafaxine): Inhibit the reuptake of both serotonin and norepinephrine.[4]

  • TCAs (e.g., Imipramine): Block the reuptake of serotonin and norepinephrine, but also interact with other receptors, leading to a broader range of side effects.[5]

Figure 1. Simplified signaling pathways of 5-Methoxytryptamine/5-MeO-DMT and traditional antidepressants.

Receptor Binding Profiles

The following table summarizes the primary receptor binding targets for each class of compound.

Compound ClassPrimary TargetsOther Notable Interactions
5-Methoxytryptamine Analog (5-MeO-DMT) 5-HT1A, 5-HT2A receptor agonist[1]-
SSRIs Serotonin Transporter (SERT) inhibition[4]Minimal affinity for other neurotransmitter receptors.
SNRIs Serotonin (SERT) and Norepinephrine (NET) Transporter inhibition[4]Low affinity for other neurotransmitter receptors.
TCAs Serotonin (SERT) and Norepinephrine (NET) Transporter inhibition[5]Antagonism of muscarinic, histaminic, and alpha-adrenergic receptors.[5]

Side Effect Profiles

The differences in receptor interactions are directly correlated with the side effect profiles of these compounds.

Compound ClassCommon Side Effects
5-Methoxytryptamine Analog (5-MeO-DMT) Limited clinical data available. Preclinical studies suggest potential for psychedelic effects. In a clinical trial, transient elevations in blood pressure and heart rate were observed.[6]
SSRIs Nausea, insomnia, headache, sexual dysfunction, gastrointestinal disturbances.[5]
SNRIs Similar to SSRIs, with the potential for increased blood pressure and heart rate.[7]
TCAs Dry mouth, blurred vision, constipation, urinary retention, dizziness, sedation, weight gain, cardiac arrhythmias (especially in overdose).[5]

Experimental Protocols

Forced Swim Test (Mouse Model)

This protocol is a standard method for assessing antidepressant efficacy in preclinical research.

  • Apparatus: A transparent plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Procedure: Each mouse is individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

  • Data Analysis: The duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

  • Interpretation: A statistically significant decrease in the duration of immobility in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

cluster_workflow Forced Swim Test Experimental Workflow start Start acclimation Acclimate Mice to Testing Room (1 hour) start->acclimation drug_admin Administer Compound (e.g., 5-MeO-DMT, Fluoxetine) or Vehicle acclimation->drug_admin swim_test Place Mouse in Water Cylinder (6 minutes) drug_admin->swim_test record Video Record Behavior swim_test->record analysis Score Immobility (last 4 minutes) record->analysis comparison Compare Immobility Time between Groups analysis->comparison end End comparison->end

Figure 2. A typical experimental workflow for the forced swim test.
Neuroreceptor Binding Assay (General Protocol)

These assays are used to determine the affinity of a compound for specific receptors.

  • Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., 5-HT1A, SERT) are prepared from cell cultures or animal brain tissue.

  • Radioligand Incubation: The prepared membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., 5-methoxytryptamine, fluoxetine).

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the receptor.

Conclusion

The preclinical data, primarily from studies on its analog 5-MeO-DMT, suggests that this compound may possess antidepressant-like properties with a distinct and rapid mechanism of action compared to traditional antidepressants. Its direct agonism at serotonin receptors presents a novel therapeutic avenue. However, the current body of evidence is preliminary, and further research, including direct preclinical studies on this compound and eventually well-controlled clinical trials, is necessary to fully elucidate its efficacy, safety profile, and therapeutic potential in the treatment of depressive disorders. The development of formulations that can overcome its oral inactivity will be a critical step in its potential clinical application.

References

A Comparative Analysis of 5-Methoxytryptamine Hydrochloride and Melatonin in Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-methoxytryptamine (B125070) hydrochloride (5-MT) and melatonin (B1676174), two structurally related indoleamines, in the context of circadian rhythm studies. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and standardized protocols for their investigation.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a well-established neurohormone, primarily synthesized in the pineal gland, that plays a pivotal role in the regulation of circadian rhythms. Its chronobiotic effects are mediated through high-affinity G protein-coupled receptors, MT1 and MT2, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals. 5-Methoxytryptamine, a metabolite and potential precursor of melatonin, is also found endogenously.[1] While structurally similar, its role in circadian regulation is less direct and appears to be mediated through different pharmacological targets. This guide aims to elucidate the key differences between these two compounds to inform experimental design and drug development in the field of chronobiology.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of 5-methoxytryptamine and melatonin from various experimental studies. It is important to note that direct comparative studies measuring all parameters in a single experimental design are limited.

Table 1: Receptor Binding Affinities

CompoundReceptor SubtypeBinding Affinity (Ki)SpeciesReference
Melatonin Human MT180 pMHuman[2]
Human MT2383 pMHuman[2]
5-Methoxytryptamine Melatonin ReceptorsMuch lower than melatoninRat[3]
5-HT1A~10-100 nM (EC50)Mouse[4]
5-HT2A~100-1000 nM (EC50)Mouse[4]
5-HT2CNot explicitly quantified--

Table 2: In Vivo Effects on Circadian and Sleep Parameters

Parameter5-MethoxytryptamineMelatoninSpeciesExperimental ConditionsReference
Sleep Increased quiet and REM sleepIncreased quiet and REM sleepRatContinuous subcutaneous administration[1]
Diurnal Rhythmicity No effect on sleep-wake rhythmicityNo effect on sleep-wake rhythmicityRatContinuous subcutaneous administration[1]
Phase Shift (Locomotor Activity) Data not available from direct studies. Serotonergic agonists (e.g., DOI, a 5-HT2a/2c agonist) induce phase delays of ~1.2-1.7 hours.Maximum phase advance of ~1.23 hours at CT0; maximum phase delay of ~0.31 hours at CT15 (1 mg/kg).Rat, Palm SquirrelSingle injection[5][6]

Mechanism of Action and Signaling Pathways

The primary distinction between melatonin and 5-methoxytryptamine in modulating circadian rhythms lies in their receptor targets and downstream signaling cascades.

Melatonin exerts its effects directly on the SCN by binding to MT1 and MT2 receptors. This binding activates Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of neuronal firing rates, ultimately phase-shifting the circadian clock.

5-Methoxytryptamine does not have a high affinity for melatonin receptors.[3] Its influence on the circadian system is thought to be mediated through two primary mechanisms:

  • Serotonergic System Activation: 5-MT is a potent agonist of serotonin (B10506) receptors. Activation of 5-HT2C receptors in the SCN has been shown to mimic the phase-shifting effects of light by inducing the expression of clock genes such as Per1 and Per2.[5][7]

  • Metabolic Conversion to Melatonin: 5-MT can be N-acetylated to form melatonin. However, melatonin can also be deacetylated in the liver to form 5-MT, suggesting a complex metabolic relationship.[8] The extent to which peripherally administered 5-MT is converted to melatonin and subsequently acts on the SCN is an area of ongoing investigation.

Below are diagrams illustrating the distinct signaling pathways.

Melatonin_Signaling Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (in SCN) Melatonin->MT1_MT2 Gi Gi/o Protein MT1_MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Phase_Shift Phase Shift of Circadian Rhythm cAMP->Phase_Shift FiveMT_Signaling cluster_serotonergic Serotonergic Pathway cluster_metabolic Metabolic Conversion FiveMT_Ser 5-Methoxytryptamine FiveHT2C 5-HT2C Receptor (in SCN) FiveMT_Ser->FiveHT2C PLC PLC FiveHT2C->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Per_Expression ↑ Per1/Per2 Expression IP3_DAG->Per_Expression Phase_Shift_Ser Phase Shift of Circadian Rhythm Per_Expression->Phase_Shift_Ser FiveMT_Met 5-Methoxytryptamine AANAT AANAT FiveMT_Met->AANAT Melatonin Melatonin AANAT->Melatonin Phase_Shift_Met (acts via Melatonin Pathway) Melatonin->Phase_Shift_Met Experimental_Workflow cluster_treatment Treatment at Specific CT Entrainment Entrainment (12:12 LD Cycle, 2 weeks) Free_Run Baseline Free-Run (Constant Darkness, 10-14 days) Entrainment->Free_Run CT_Determination Determine Circadian Time (CT12 = Activity Onset) Free_Run->CT_Determination Vehicle Vehicle Injection CT_Determination->Vehicle Melatonin_Inj Melatonin Injection CT_Determination->Melatonin_Inj FiveMT_Inj 5-MT Injection CT_Determination->FiveMT_Inj Post_Injection Post-Injection Monitoring (Constant Darkness, 10 days) Vehicle->Post_Injection Melatonin_Inj->Post_Injection FiveMT_Inj->Post_Injection Phase_Shift_Analysis Phase Shift Calculation and Comparison Post_Injection->Phase_Shift_Analysis

References

Safety Operating Guide

Proper Disposal of 5-Methoxytryptamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 5-Methoxytryptamine hydrochloride, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling and disposal.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 1C / 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3]

This data is a summary of information from multiple Safety Data Sheets (SDS). Always refer to the specific SDS for the product you are using.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If dust formation is likely, a dust respirator is recommended.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[4][5]

Step 1: Waste Collection

  • Place unwanted this compound and any materials contaminated with it (e.g., absorbent paper, gloves) into a designated hazardous waste container.[6]

  • The container must be in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[6]

Step 2: Labeling the Waste Container

  • Clearly label the container with the words "Hazardous Waste".[4]

  • The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

    • The quantity of the waste.

    • The date of waste generation.[4]

    • Your name, department, and contact information.[4]

Step 3: Storage of Hazardous Waste

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.[7]

  • This area should be under the direct supervision of laboratory personnel.[8]

  • Segregate the waste from incompatible materials. For example, store it away from strong oxidizing agents.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][9]

  • Follow their specific procedures for waste pickup requests.

Step 5: Disposal of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste until properly cleaned.[1]

  • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., water, if the residue is soluble).

  • Collect the rinsate (the rinse liquid) and dispose of it as hazardous waste.[10]

  • After triple-rinsing, deface or remove the original label from the container.[11] The clean, defaced container can then typically be disposed of in the regular trash.[10][11]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • Wear appropriate PPE, including respiratory protection if there is airborne dust.[1]

  • Use a dry clean-up procedure to avoid generating dust.[1]

  • Carefully sweep up the spilled solid and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

start Unwanted 5-Methoxytryptamine Hydrochloride is_spill Is it a spill? start->is_spill empty_container Is the container empty? start->empty_container spill_procedure Follow Spill Cleanup Procedure is_spill->spill_procedure Yes collect_waste Collect in a designated hazardous waste container is_spill->collect_waste No spill_procedure->collect_waste label_waste Label container with 'Hazardous Waste' and full chemical name collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup store_waste->contact_ehs empty_container->collect_waste No triple_rinse Triple-rinse container empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->label_waste dispose_container Dispose of clean container in regular trash deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-Methoxytryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxytryptamine hydrochloride. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The compound is a combustible solid that can form explosive dust-air mixtures.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, categorized by the quantity of the substance being handled.

Quantity Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Up to 500g Nitrile, neoprene, or butyl rubber gloves.[3] Double gloving is recommended.[4][5]Safety glasses with side-shields or chemical goggles.[3][6]NIOSH-certified N95 or N100 dust mask.[4][7]Laboratory coat.[1]
Up to 1kg Nitrile, neoprene, or butyl rubber gloves.[3] Double gloving is mandatory.[4][5]Chemical safety goggles and a face shield.[4][8]Fit-tested NIOSH-certified N95 or N100 respirator.[4]Disposable low-permeability coverall.[1]
Over 1kg / Manufacturing Nitrile, neoprene, or butyl rubber gloves.[3] Double gloving is mandatory.[4][5]Full face-piece respirator or chemical goggles with a face shield.[4][8]Air-supplied respirator or a fit-tested chemical cartridge-type respirator.[1][5]Disposable low-permeability coverall and disposable shoe covers.[1][8] Air-supplied full-body suits may be necessary for advanced protection.[1]

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Chemical Fume Hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and handle solid material carefully to avoid dust generation prep3->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Keep containers securely sealed when not in use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Doff PPE correctly to avoid contamination post1->post2 post3 Wash hands thoroughly with soap and water post2->post3 disp1 Segregate waste into labeled containers post3->disp1 disp2 Dispose of waste according to institutional and local regulations disp1->disp2 cluster_waste Waste Segregation cluster_container Containerization cluster_disposal_path Final Disposal waste1 Contaminated PPE (gloves, gowns, etc.) container1 Place in clearly labeled, sealed, and appropriate hazardous waste containers waste1->container1 waste2 Empty Containers waste2->container1 waste3 Unused or Expired Product waste3->container1 waste4 Spill Cleanup Materials waste4->container1 disposal1 Arrange for pickup by a certified hazardous waste disposal service container1->disposal1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxytryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methoxytryptamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.